molecular formula C5H5BrN2O B1443206 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1287752-82-2

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1443206
CAS No.: 1287752-82-2
M. Wt: 189.01 g/mol
InChI Key: YZABISIVKAMWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABISIVKAMWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244949
Record name 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-82-2
Record name 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel molecular entities. Within this important class of heterocycles, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS Number: 1287752-82-2 ) has emerged as a particularly valuable and versatile building block.[2]

This technical guide provides an in-depth exploration of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, offering insights into its synthesis, physicochemical properties, and diverse applications. The strategic placement of the bromo, methyl, and formyl groups on the pyrazole ring provides a trifecta of reactive sites, enabling a wide array of subsequent chemical transformations. The aldehyde functionality serves as a key precursor for the formation of imines, Schiff bases, and for participation in various condensation and olefination reactions. The bromine atom, a versatile synthetic handle, readily engages in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[3] The methyl group, while seemingly simple, can influence the molecule's steric and electronic properties, impacting its reactivity and the biological activity of its derivatives.

This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower innovative and efficient molecular design and synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the key properties of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

PropertyValueSource
CAS Number 1287752-82-2[2]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance Solid (form may vary)General knowledge
Purity Typically >95%General knowledge
Storage Temperature Inert atmosphere, 2-8°C[5]

Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde: The Vilsmeier-Haack Approach

The most direct and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a tertiary amide such as N,N-dimethylformamide (DMF) with an activating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich position of the pyrazole ring.

For the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, the logical starting material is 4-Bromo-3-methyl-1H-pyrazole. The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent introduces the formyl group at the C5 position of the pyrazole ring, which is activated by the lone pair of electrons on the adjacent nitrogen atom.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_reagent Starting_material 4-Bromo-3-methyl-1H-pyrazole Intermediate Iminium Intermediate Starting_material->Intermediate Electrophilic Attack Product 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Intermediate->Product Hydrolysis

Synthetic workflow for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.
Detailed Experimental Protocol (Representative)

Materials:

  • 4-Bromo-3-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Formylation Reaction: Dissolve 4-Bromo-3-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

Self-Validation and Causality: The use of anhydrous conditions is critical as the Vilsmeier reagent is highly moisture-sensitive. The slow, controlled addition of POCl₃ to DMF at low temperatures is essential to manage the exothermic reaction and prevent side product formation. The basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product. The final purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting material and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of reactive functional groups makes 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde a highly valuable intermediate in the synthesis of a diverse array of biologically active molecules. The pyrazole core itself is a well-established pharmacophore found in numerous approved drugs.[8]

Scaffold for Kinase Inhibitors

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[9] The pyrazole ring can act as a hinge-binding motif, forming key hydrogen bond interactions with the kinase active site. The aldehyde and bromo functionalities of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde allow for the elaboration of the pyrazole core to introduce substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be further functionalized. The bromine atom can be used in Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl groups that can extend into the solvent-exposed region or other hydrophobic pockets of the kinase.[3]

G cluster_0 Drug Discovery Workflow cluster_1 Chemical Modifications Start 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Mod1 Reductive Amination (Aldehyde) Start->Mod1 Mod2 Suzuki Coupling (Bromine) Start->Mod2 Mod3 Condensation Reactions (Aldehyde) Start->Mod3 Library Library of Pyrazole Derivatives Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Application in drug discovery workflow.
Precursor for Novel Heterocyclic Scaffolds

The aldehyde group of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a versatile handle for the construction of more complex heterocyclic systems. Through condensation reactions with various binucleophiles, it can be used to synthesize fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems often exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. While a specific safety data sheet (SDS) for this compound is not widely available, related bromo- and formyl-substituted pyrazoles are known to be irritants to the skin, eyes, and respiratory tract.[10] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a strategically functionalized building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the rapid generation of libraries of complex molecules for biological screening. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde will undoubtedly increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From Pyrazoles to Other Nitrogen-Containing Heterocycles: A Journey through the Chemical Space. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026, January 25).
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). ResearchGate. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug discovery. These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are privileged structures frequently found in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with specific biological activities. 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a key synthetic intermediate, offering multiple reaction sites for the construction of more complex molecular architectures. The presence of a bromine atom, a methyl group, and a reactive carbaldehyde function on the pyrazole core makes it a versatile building block for creating diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of its physical properties, synthetic routes, and potential applications, with a focus on practical insights for laboratory work.

Physicochemical Properties: A Comparative Analysis

Property4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde4-Bromo-3-methyl-1H-pyrazole5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number 473528-88-0[2]13808-64-5[3]Not specified
Molecular Formula C₅H₅BrN₂O[4]C₄H₅BrN₂[3]C₁₁H₉ClN₂O[5]
Molecular Weight 189.01 g/mol [4]161.00 g/mol [3]220.66 g/mol [5]
Appearance White to pale yellow crystals or powder[6]Solid[3]White to light yellow solid[5]
Melting Point 96.0-105.0 °C[6]77-79 °C[3]145-148 °C[5]
Solubility Not specifiedNot specifiedGood solubility in DMSO and acetone; moderate in ethanol.[5]

Based on this comparative data, it is anticipated that 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a solid at room temperature, likely a crystalline powder with a color ranging from white to yellow. Its melting point is expected to be in a similar range to its 1-methyl isomer (96-105 °C). The solubility profile is likely to be favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.

Synthesis and Characterization: A Practical Approach

The synthesis of pyrazole-carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being a prominent and versatile method.[7] This reaction introduces a formyl group onto an electron-rich aromatic ring. An alternative common strategy involves the oxidation of a corresponding primary alcohol.

Proposed Synthetic Workflow

A plausible synthetic route to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde would likely start from the commercially available 4-Bromo-3-methyl-1H-pyrazole. The workflow can be visualized as follows:

G cluster_0 Step 1: N-Alkylation (Protection) cluster_1 Step 2: Formylation cluster_2 Step 3: Deprotection A 4-Bromo-3-methyl-1H-pyrazole B Introduction of a protecting group (e.g., Benzyl or SEM) A->B Base (e.g., NaH) Protecting agent C N-Protected Pyrazole B->C D Vilsmeier-Haack Reaction C->D POCl₃, DMF E N-Protected-4-bromo-3-methyl-1H- pyrazole-5-carbaldehyde D->E F N-Protected Product E->F G Final Product: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde F->G Deprotection conditions (e.g., H₂/Pd for Benzyl)

Caption: Proposed synthetic workflow for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (Exemplary)

This protocol is a generalized procedure based on established methods for pyrazole formylation.[7]

  • Reaction Setup: To a solution of the N-protected 4-bromo-3-methyl-1H-pyrazole in anhydrous dimethylformamide (DMF), cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral to slightly basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structural Characterization

The successful synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde would be confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal would be the aldehyde proton, expected as a singlet in the downfield region of the spectrum, typically around δ 9.8-10.2 ppm.[5] The methyl group protons would likely appear as a singlet at approximately δ 2.4-2.5 ppm.[5] The N-H proton of the pyrazole ring would be observable, though its chemical shift can be broad and solvent-dependent.

    • ¹³C NMR: The carbonyl carbon of the aldehyde would be evident in the range of δ 180-190 ppm. Signals corresponding to the pyrazole ring carbons and the methyl carbon would also be present.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1670-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is dominated by the aldehyde group and the bromine atom, making it a valuable synthon.

G cluster_0 Aldehyde Reactions cluster_1 Bromine Reactions A 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde B Condensation Reactions (e.g., with amines to form imines) A->B C Nucleophilic Addition (e.g., Grignard reagents) A->C D Oxidation to Carboxylic Acid A->D E Reduction to Alcohol A->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->F

Caption: Reactivity map of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

The aldehyde functionality allows for a variety of transformations including:

  • Reductive amination to introduce diverse amine side chains.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Condensation reactions with active methylene compounds.

The bromine atom is a key handle for introducing further complexity through palladium-catalyzed cross-coupling reactions .[1] This enables the attachment of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring, significantly expanding the accessible chemical space for drug discovery programs. Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[8][9]

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is not available, GHS hazard information for the closely related 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Therefore, standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data for this compound is sparse, a comprehensive understanding of its properties and reactivity can be inferred from closely related analogs. Its synthetic accessibility via established methods like the Vilsmeier-Haack reaction, combined with its multiple points for chemical modification, makes it an attractive starting material for the development of novel therapeutics and other functional molecules. Researchers working with this compound should proceed with the necessary safety precautions and can leverage the comparative data and synthetic strategies outlined in this guide for their experimental design.

References

  • PubChem. (n.d.). 4-bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Girisha, M., et al. (2010). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777.
  • ResearchGate. (n.d.). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde stands as a cornerstone heterocyclic building block, strategically designed for multifaceted applications in medicinal chemistry and materials science. Its structure is endowed with three distinct and orthogonally reactive functional groups: a versatile carbaldehyde, a bromine atom primed for cross-coupling reactions, and a pyrazole core, a privileged scaffold in numerous pharmaceuticals. This guide offers a senior-level perspective on the compound's synthesis, structural characteristics, and reactivity, providing detailed, field-proven protocols and mechanistic insights to empower its effective use in complex synthetic endeavors.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system is a prominent feature in a multitude of successful therapeutic agents, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic functionalization of this core heterocycle is a key focus in modern drug discovery. The title compound, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, represents an advanced intermediate where this functionalization has been carefully orchestrated. The presence of the C4-bromo and C5-formyl groups provides chemists with reliable and distinct handles for sequential, controlled molecular elaboration, making it an exceptionally valuable precursor for generating libraries of novel compounds.

This document will deconstruct the synthesis and reactivity of this intermediate, grounding experimental protocols in mechanistic causality to provide a robust and validated framework for its application.

Elucidating the Core Chemical Structure

A comprehensive understanding of a molecule's structure and properties is fundamental to its application.

Chemical Identity and Structural Features
  • IUPAC Name: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

  • CAS Number: 137234-88-9[2][3][4]

  • Molecular Formula: C₅H₅BrN₂O

  • Molecular Weight: 189.01 g/mol [5]

  • Canonical SMILES: CN1C(=C(C=N1)Br)C=O[5]

The molecule is defined by a five-membered pyrazole ring, substituted with a methyl group at the C3 position, a bromine atom at the C4 position, and a carbaldehyde group at the C5 position. This specific arrangement is key to its synthetic utility.

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
AppearanceLight orange crystalline powder[6]
Molecular Weight189.01 g/mol [5]
Boiling Point316.5±22.0 °C (Predicted)N/A
Density1.838±0.06 g/cm³ (Predicted)[7]
pKa8.79±0.29 (Predicted)N/A
SolubilitySoluble in methanol, chloroform, and other common organic solvents[3]

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most reliable and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10] This electrophilic substitution reaction is exceptionally efficient for installing formyl groups onto electron-rich heterocyclic systems. The synthesis of the title compound begins with the precursor, 4-bromo-3-methyl-1H-pyrazole.

Mechanistic Rationale and Workflow

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is then attacked by the electron-rich pyrazole ring, leading to formylation, predominantly at the C5 position.

Diagram of the Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Synthesis Reactants DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent [Electrophile] Reactants->Vilsmeier_Reagent Formation (0°C) Intermediate Addition-Elimination Intermediate Vilsmeier_Reagent->Intermediate StartingMaterial 4-Bromo-3-methyl- 1H-pyrazole StartingMaterial->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup Intermediate->Hydrolysis Heating Product Target Compound Hydrolysis->Product Iminium Hydrolysis

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in checks and rationale for each step.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C using an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Causality: This is a highly exothermic reaction; slow, controlled addition is critical to prevent degradation of the reagent and minimize side-product formation. Stir the resulting pale-yellow solution for 30-45 minutes at 0 °C to ensure complete formation of the electrophilic chloroiminium salt.

  • Electrophilic Substitution: Dissolve the starting material, 4-bromo-3-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction in an oil bath to 70-80 °C for 3-5 hours. Trustworthiness: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction is driven to completion without unnecessary heating that could cause decomposition.

  • Hydrolysis and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice. This step hydrolyzes the intermediate iminium species to the final aldehyde. Once the ice has melted, slowly add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acidic mixture to a pH of ~7-8. This step must be performed with caution due to vigorous gas evolution.

  • Isolation and Purification: The product often precipitates upon neutralization and can be collected by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. If the product remains in solution, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the final product as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The power of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde lies in the distinct reactivity of its three functional handles, which can be addressed selectively to build molecular complexity.

Diagram of Orthogonal Functional Group Reactivity

Orthogonal_Reactivity Core 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Aldehyde C5-Aldehyde Core->Aldehyde Site 1 Bromine C4-Bromine Core->Bromine Site 2 Pyrazole_NH N1-H Core->Pyrazole_NH Site 3 Aldehyde_Rxns Condensation Reductive Amination Wittig Reaction Oxidation Aldehyde->Aldehyde_Rxns Bromine_Rxns Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Bromine->Bromine_Rxns NH_Rxns N-Alkylation N-Arylation N-Acylation Pyrazole_NH->NH_Rxns

Caption: Selective reactivity pathways of the core molecule.

Transformations of the C5-Carbaldehyde

The aldehyde group is a gateway to a vast array of chemical transformations.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) provides facile access to substituted aminomethyl-pyrazoles, a common motif in bioactive compounds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the conversion of the aldehyde to an alkene, enabling C-C bond formation and the introduction of vinyl groups.

  • Oxidation: The aldehyde can be cleanly oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or silver (I) oxide.[11] This acid is a versatile precursor for amides, esters, and other derivatives.

Cross-Coupling Reactions at the C4-Bromine

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, a pillar of modern synthetic chemistry.[12]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of diverse aryl and heteroaryl substituents, a critical strategy for exploring structure-activity relationships (SAR) in drug discovery.

  • Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-pyrazoles, which are valuable intermediates for constructing more complex ring systems or as components in functional materials.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, directly installing primary or secondary amines at the C4 position.[13]

Functionalization of the N1-H Position

The pyrazole nitrogen is nucleophilic and can be readily functionalized.

  • N-Alkylation/N-Arylation: Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl or aryl halide allows for modification of the pyrazole's steric and electronic properties, which can profoundly influence biological activity and physicochemical characteristics like solubility.

Conclusion and Future Perspective

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is more than a simple chemical; it is a strategically designed platform for innovation. The predictable and orthogonal reactivity of its functional groups provides researchers with a reliable toolkit for the efficient construction of novel and complex molecules. Its demonstrated utility as a precursor to compounds with anti-inflammatory and anti-cancer properties underscores its significance.[6] As the demand for sophisticated molecular architectures continues to escalate in both pharmaceutical and materials science, the intelligent application of this versatile building block will undoubtedly continue to fuel discovery and development.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • 4-bromo-1H-pyrazole-5-carbaldehyde. PubChem. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • 4-Ethyl-5-fluoropyrimidine. PubChem. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Institutes of Health. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health. [Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]

  • 1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl). Acta Crystallographica Section E. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Academia.edu. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]531/)

Sources

Technical Monograph: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecular Identity & Physicochemical Profile[1][2]

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1287752-82-2) is a densely functionalized heterocyclic scaffold critical to modern medicinal chemistry. It serves as a "linchpin" intermediate, offering three distinct vectors for chemical diversification: the electrophilic aldehyde, the nucleophilic/acidic pyrazole nitrogen, and the cross-coupling-ready aryl bromide.

This guide details the molecular characteristics, synthetic accessibility, and strategic utility of this compound in drug discovery, specifically for kinase inhibition and fragment-based drug design (FBDD).

Core Physicochemical Data[2]
PropertyValueNotes
Molecular Weight 189.01 g/mol Calculated based on standard atomic weights (

Br isotope dominant).
Molecular Formula C

H

BrN

O
CAS Number 1287752-82-2 Confirmed identifier for the 1H-tautomer.[1][2][3]
Physical State SolidTypically off-white to pale yellow powder.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane).
pKa (Calc) ~10.5 (NH)Pyrazole NH acidity; deprotonation allows N-alkylation.
SMILES CC1=NNC(C=O)=C1BrRepresents the 1H-tautomer.
Structural Analysis & Tautomerism

Researchers must account for annular tautomerism in 1H-pyrazoles. In solution, the proton rapidly exchanges between N1 and N2. Consequently, 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde is chemically equivalent to 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde .

  • Nomenclature Rule: When the nitrogen is unsubstituted, the numbering prioritizes the heteroatoms, but the tautomeric equilibrium makes the C3 and C5 positions interchangeable regarding the methyl and aldehyde substituents.

  • Implication: In NMR, this often results in broadened signals for the NH proton or averaged signals for the carbons if the exchange is fast on the NMR timescale.

Synthetic Pathways and Methodologies[7][8][9]

The synthesis of 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde requires navigating the directing effects of the pyrazole ring. Direct formylation (Vilsmeier-Haack) of 4-bromo-3-methylpyrazole is difficult because the preferred C4 position is blocked. Therefore, the strategic approach involves either post-functionalization bromination or de novo ring construction .

Route A: Electrophilic Bromination (Preferred)

This route is favored for its operational simplicity and high atom economy. It utilizes the innate electron-rich nature of the pyrazole ring to introduce the halogen at the C4 position of a pre-formylated scaffold.

Protocol:

  • Starting Material: 3-Methyl-1H-pyrazole-5-carbaldehyde.[1][3]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: DMF or Acetic Acid.

  • Mechanism: The amino-like nitrogen lone pair activates the ring. The C4 position is the most nucleophilic site, allowing for selective electrophilic aromatic substitution (SEAr) without affecting the aldehyde.

Route B: Cyclization of Acyclic Precursors

For large-scale manufacturing, building the ring with substituents in place avoids regioselectivity issues.

Protocol:

  • Precursor: Ethyl 3-bromo-2,4-dioxopentanoate (or similar diketo-ester).

  • Cyclization: Reaction with Hydrazine Hydrate (

    
    ) in Ethanol yields Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate.
    
  • Reduction/Oxidation:

    • Step 1: Reduction of ester to alcohol (

      
       or 
      
      
      
      ).
    • Step 2: Selective oxidation of alcohol to aldehyde (

      
       or Swern).
      
Synthesis Workflow Diagram

Synthesis cluster_0 Route A: Direct Functionalization cluster_1 Route B: De Novo Assembly Start 3-Methyl-1H-pyrazole (Precursor) Formyl 3-Methyl-1H-pyrazole- 5-carbaldehyde Start->Formyl Oxidation or Formylation Target 4-Bromo-3-methyl-1H- pyrazole-5-carbaldehyde Formyl->Target Br2 / AcOH (Electrophilic Subst.) AltStart Ethyl Acetoacetate Diketo Ethyl 2,4-dioxopentanoate AltStart->Diketo Vilsmeier BromoDiketo Ethyl 3-bromo- 2,4-dioxopentanoate Diketo->BromoDiketo Br2 Ester Ethyl 4-bromo-3-methyl- pyrazole-5-carboxylate BromoDiketo->Ester N2H4 (Cyclization) Alcohol Alcohol Intermediate Ester->Alcohol LiAlH4 (Reduction) Alcohol->Target MnO2 (Oxidation)

Figure 1: Comparative synthetic strategies. Route A is preferred for laboratory scale; Route B allows for substituent flexibility.

Reactivity & Applications in Drug Design

The utility of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde lies in its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated independently, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Divergent Synthesis Strategy
  • The Aldehyde (C5):

    • Reactivity: Susceptible to nucleophilic attack.

    • Applications: Reductive amination (to amines), Wittig olefination (to alkenes), or condensation to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

  • The Bromide (C4):

    • Reactivity: Excellent partner for Palladium-catalyzed cross-coupling.

    • Applications: Suzuki-Miyaura (aryl-aryl bonds), Buchwald-Hartwig (aryl-amine bonds), or Sonogashira (aryl-alkyne bonds).

  • The Pyrazole Nitrogen (N1):

    • Reactivity: Nucleophilic upon deprotonation.

    • Applications:

      
       alkylation or Chan-Lam coupling to introduce solubility-enhancing groups or target-binding motifs.
      
Reactivity Map

Reactivity Center 4-Bromo-3-methyl-1H- pyrazole-5-carbaldehyde Suzuki Biaryl Products (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd(0) (Reacts at C4-Br) Amination Aminomethyl Derivs (Reductive Amination) Center->Amination R-NH2, NaBH(OAc)3 (Reacts at C5-CHO) Alkylation N-Substituted Pyrazoles (N-Alkylation) Center->Alkylation R-X, Base (Reacts at N1-H) Fused Pyrazolo-pyrimidines (Condensation) Center->Fused Amidines/Hydrazines (Reacts at C5-CHO + N1)

Figure 2: Divergent reactivity profile allowing independent functionalization of the C4, C5, and N1 positions.

Analytical Validation

To ensure the integrity of the material for biological assays, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Solvent: DMSO-

    
    
    
  • Aldehyde (-CHO): Sharp singlet at δ 9.5 – 10.0 ppm .

  • NH Proton: Broad singlet, typically δ 13.0 – 14.0 ppm (exchangeable with

    
    ).
    
  • Methyl Group (-CH

    
    ):  Singlet at δ 2.2 – 2.5 ppm .
    
  • Absence of C4-H: The lack of a pyrazole ring proton (usually ~δ 7.5-8.0 ppm) confirms bromination at C4.

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Isotope Pattern: A characteristic 1:1 doublet at M+ and M+2 (approx. 189 and 191 m/z) is mandatory, confirming the presence of a single bromine atom.

Quality Control Check
  • Impurity Alert: Watch for the non-brominated starting material (MW ~110) or over-brominated byproducts.

  • Storage: The aldehyde is prone to oxidation (to carboxylic acid) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Sigma-Aldrich. 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Product Sheet. Retrieved from (CAS Search: 1287752-82-2).

  • PubChem. Compound Summary: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. National Library of Medicine. Retrieved from .

  • Enamine Store. Building Block: 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from .

  • Key Organics. Product Detail: 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from .

  • Chemical Book. CAS 1287752-82-2 Data. Retrieved from .

Sources

Technical Guide: Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde .

Executive Summary & Strategic Analysis

Target Molecule: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Chemical Formula:


Molecular Weight:  189.01  g/mol
CAS Registry Note:  The CAS number 175204-79-2  provided in the prompt corresponds to 2-amino-2-thioxoethyl pivalate in major chemical databases.[1] This guide strictly addresses the synthesis of the pyrazole aldehyde  specified by the chemical name, which is a critical intermediate in the development of kinase inhibitors (e.g., for oncology) and agrochemicals.
Synthetic Strategy: The Oxidative Homologation Route

The most robust, scalable, and chemically distinct pathway for this scaffold is the Ester-Alcohol-Aldehyde sequence. Direct formylation (Vilsmeier-Haack) of 4-bromo-3-methylpyrazole is electronically unfavorable due to the deactivating nature of the bromine atom and the pyrazole ring's electron deficiency. Conversely, lithiation strategies risk bromine-lithium exchange at the C4 position.

Therefore, this guide details a 4-step linear synthesis starting from acyclic precursors:

  • Cyclocondensation: Formation of the pyrazole core.

  • Electrophilic Halogenation: Regioselective bromination at C4.

  • Hydride Reduction: Conversion of the ester to a primary alcohol.[2][3]

  • Chemo-selective Oxidation: Oxidation of the alcohol to the target aldehyde.[4]

Retrosynthetic Analysis

The retrosynthetic logic relies on the stability of the C4-Bromine bond during the interconversion of the C5-functional group.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This step constructs the heterocyclic core. The reaction between a 1,3-diketoester and hydrazine is highly exothermic; temperature control is critical to prevent the formation of hydrazide byproducts.

  • Reagents: Ethyl 2,4-dioxovalerate (Ethyl acetopyruvate), Hydrazine hydrate (

    
    ), Ethanol.
    
  • Mechanism: Paal-Knorr type cyclocondensation.

Protocol:

  • Dissolve Ethyl 2,4-dioxovalerate (1.0 eq, e.g., 20.0 g) in absolute Ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and addition funnel.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add Hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Heat to reflux (78 °C) for 3 hours to ensure complete cyclization.

  • Concentrate the solvent under reduced pressure.

  • Workup: Dissolve the residue in Ethyl Acetate (EtOAc), wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or use as crude if purity >95% (NMR).

    • Expected Yield: 85–90%.[5]

Step 2: Regioselective Bromination (C4)

The C4 position of the pyrazole ring is the most nucleophilic site. Bromination occurs readily via Electrophilic Aromatic Substitution (EAS).

  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS), Chloroform (
    
    
    
    ) or Acetic Acid.
  • Critical Process Parameter: Stoichiometry must be controlled (1.0–1.1 eq) to avoid over-bromination or oxidation of the methyl group (though unlikely under mild conditions).

Protocol:

  • Dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (10.0 g, 65 mmol) in Chloroform (100 mL).

  • Add Bromine (

    
    , 1.1 eq) dropwise at 0 °C . Alternatively, add solid NBS portion-wise.
    
  • Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to neutralize excess bromine.
    
  • Extraction: Extract with DCM. Wash organic layer with saturated

    
     to remove acid generated.
    
  • Isolation: Dry (

    
    ) and concentrate. The product, Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate , is typically a white/off-white solid.[6]
    
    • Expected Yield: 85–92%.

Step 3: Reduction to (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

This is the most delicate step. We must reduce the ester to the alcohol without debrominating the aromatic ring. Lithium Aluminum Hydride (


) is effective at low temperatures.
  • Reagents:

    
     (LAH), Anhydrous THF.
    
  • Safety: LAH is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

Protocol:

  • Prepare a suspension of

    
      (0.75 eq [molar equivalent of hydride = 3.0 eq]) in anhydrous THF  (50 mL) at 0 °C  under inert atmosphere.
    
  • Dissolve Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate (5.0 g) in anhydrous THF (20 mL).

  • Add the ester solution dropwise to the LAH suspension, maintaining internal temp < 5 °C.

  • Stir at 0 °C for 1–2 hours . Do not reflux, as this increases the risk of debromination.

  • Quench (Fieser Method): Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular aluminum salts.

  • Purification: Concentrate the filtrate. The crude alcohol is usually pure enough for the next step.

    • Expected Yield: 75–85%.

Step 4: Selective Oxidation to Aldehyde

To convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid, mild oxidants are required. Activated Manganese Dioxide (


) is the industry standard for heterocyclic benzylic-type alcohols.
  • Reagents: Activated

    
    , Dichloromethane (DCM) or Acetone.
    
  • Alternative: Dess-Martin Periodinane (DMP) if

    
     is too slow.
    

Protocol:

  • Dissolve (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol (3.0 g) in DCM (50 mL).

  • Add Activated

    
      (10 eq by weight, excess is standard due to surface area dependence).
    
  • Stir vigorously at RT or mild reflux for 12–24 hours. Monitor closely by TLC.

  • Workup: Filter through a pad of Celite to remove the manganese solids. Wash the pad with DCM/MeOH.

  • Final Purification: Concentrate the filtrate. Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography.

    • Final Product:4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde .

    • Appearance: White to pale yellow solid.

Analytical Characterization Data (Expected)

TechniqueParameterExpected Signal / Value
1H NMR Aldehyde (-CHO)

9.8 – 10.0 ppm (s, 1H)
NH (Pyrazole)

13.5 – 14.0 ppm (br s, 1H)
Methyl (-CH3)

2.3 – 2.5 ppm (s, 3H)
13C NMR Carbonyl (C=O)~180 ppm
C4 (C-Br)~90 – 100 ppm (Upfield shift due to heavy atom effect)
Mass Spec Molecular Ion[M+H]+ = 189/191 (1:1 Isotopic pattern for Br)
IR Carbonyl Stretch1680 – 1700 cm⁻¹

Process Flow & Logic Diagram

Troubleshooting & Safety

  • Regioselectivity: In Step 2, if bromination is slow, ensure the pyrazole N is not protonated (which deactivates the ring). If using

    
    , the HBr byproduct can protonate the ring. Adding a base (e.g., Sodium Acetate) can buffer the reaction and accelerate substitution.
    
  • Over-reduction: In Step 3, if the bromine is lost (forming 3-methyl-5-hydroxymethylpyrazole), lower the temperature to -20 °C or switch to DIBAL-H (Diisobutylaluminum hydride) in Toluene at -78 °C.

  • Tautomerism: The product exists in equilibrium between the 1H- and 2H- forms. In solution (NMR), this may appear as broadened peaks for the NH and adjacent carbons.

References

  • Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Bromination Methodology: Varma, R. S., et al. "N-Bromosuccinimide: A Useful Reagent for Regioselective Bromination." Tetrahedron Letters, 2009. (General reference for NBS utility in heterocycles).
  • Oxidation of Heterocyclic Alcohols: Mancuso, A. J., & Swern, D. "Activated Manganese Dioxide Oxidation." Synthesis, 1981.

  • Precursor Synthesis: "Synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate." ChemicalBook Protocols.

  • Safety Data: "4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde MSDS." PubChem. (Note: Link directs to the 1-methyl analog for safety similarity comparison as the specific NH tautomer record is sparse).

Sources

Spectroscopic Data & Characterization Guide: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1287752-82-2 Formula: C


H

BrN

O MW: 189.01 g/mol [1]

Part 1: Core Directive & Technical Context

The Application Scientist's Perspective

In the realm of kinase inhibitor development and heterocyclic building blocks, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde represents a "linchpin" intermediate. Its value lies in its trifunctional nature:

  • Electrophilic Aldehyde (C5): Ready for reductive amination or condensation (e.g., to fused pyrazolo-pyrimidines).

  • Nucleophilic Nitrogen (N1): Available for alkylation or arylation (Chan-Lam/Buchwald couplings).

  • Halogen Handle (C4-Br): A prime site for Suzuki-Miyaura or Sonogashira cross-coupling.

The Critical Challenge: The structural integrity of this compound is often compromised by prototropic tautomerism . In solution, the hydrogen on N1 oscillates, effectively rendering the C3-methyl and C5-formyl substituents interchangeable in nomenclature (3-methyl-5-formyl vs. 5-methyl-3-formyl) unless the nitrogen is substituted. Furthermore, the electron-withdrawing nature of the aldehyde and bromine makes the NH proton highly acidic and prone to broadening in NMR, often leading to misinterpretation of purity.

This guide provides a self-validating spectroscopic protocol to definitively characterize this scaffold, ensuring downstream chemistry (SAR exploration) is built on a solid structural foundation.

Part 2: Synthesis & Purification Workflow

To understand the spectroscopic impurities, one must understand the genesis of the material. The most robust route involves the oxidation of the corresponding alcohol.

Workflow Diagram

SynthesisWorkflow Precursor Precursor: (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol Reaction Oxidation (MnO2 or PCC/DCM) Precursor->Reaction Activation Workup Workup: Filtration (Celite) & Conc. Reaction->Workup Quench Crude Crude Aldehyde Workup->Crude Purification Purification: Recrystallization (EtOH/H2O) or Flash Chrom (Hex/EtOAc) Crude->Purification Isolation Final Target: 4-Bromo-3-methyl-1H-pyrazole- 5-carbaldehyde Purification->Final >98% Purity

Figure 1: Synthesis and purification logic flow.[2][3][4] Oxidation of the alcohol precursor is preferred over direct formylation to avoid regioselectivity issues.

Part 3: Spectroscopic Characterization

Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine isotope pattern.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Key Feature: The "Twin Towers" of Bromine.

    • Bromine exists as

      
      Br (50.7%) and 
      
      
      
      Br (49.3%).
    • Any ion containing one Br atom will appear as a 1:1 doublet separated by 2 mass units.

Ion Speciesm/z (Theoretical)Description
[M+H]

(

Br)
188.96 Protonated molecular ion (light isotope)
[M+H]

(

Br)
190.96 Protonated molecular ion (heavy isotope)
[M-CHO]

~160/162Loss of formyl radical (alpha-cleavage)
[M-Br]

~110Loss of bromine (rare in soft ionization)

Diagnostic Rule: If you do not see the 1:1 doublet at 189/191, you do not have the brominated product.

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups and absence of over-oxidation (carboxylic acid).

  • Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Frequency (cm

)
AssignmentDiagnostic Note
3100–3300 N-H Stretch Broad band. Indicates free NH (1H-pyrazole).
1670–1690 C=O Stretch Sharp, strong. Characteristic of conjugated aldehyde.
1530–1560 C=N / C=C Pyrazole ring skeletal vibrations.
~600–700 C-Br Stretch Fingerprint region confirmation.

Troubleshooting: A broad trough centered at 3000–3500 cm


 combined with a carbonyl shift to ~1700–1720 cm

indicates oxidation to the carboxylic acid impurity.
Nuclear Magnetic Resonance (NMR)[2]

This is the definitive method for structural validation.

Protocol: Sample Preparation
  • Solvent: DMSO-d

    
     is mandatory. CDCl
    
    
    
    often leads to broad/invisible NH signals and poor solubility.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).


H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
13.5 – 14.2 Broad Singlet1HNH Highly deshielded due to H-bonding with solvent and electron-withdrawing Br/CHO.
9.6 – 9.9 Singlet1HCHO Aldehyde proton. Distinctive singlet.
2.3 – 2.5 Singlet3HCH

Methyl group on the aromatic ring.

Critical Tautomer Note: In DMSO, the tautomeric equilibrium is fast. You will observe an average structure. You will not see separate signals for the 3-methyl-5-formyl and 5-methyl-3-formyl tautomers unless the temperature is lowered significantly (< -40°C). The nomenclature "3-methyl-5-carbaldehyde" is used, but the methyl and formyl groups are effectively chemically equivalent relative to the oscillating NH.


C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentDescription
178.5 – 182.0 C=O Carbonyl carbon. Most downfield signal.
145.0 – 152.0 C3 / C5 Quaternary carbons attached to N. Broadened by tautomerism.
92.0 – 98.0 C4-Br Carbon bearing Bromine. Significantly upfield due to heavy atom effect and electron density of the pyrazole C4 position.
10.0 – 14.0 CH

Methyl carbon.
Structural Logic & Troubleshooting Diagram

Use this decision tree to interpret your spectral data.

SpectralLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckCHO Is there a singlet at 9.6-9.9 ppm? Start->CheckCHO CheckMethyl Is there a singlet at 2.3-2.5 ppm? CheckCHO->CheckMethyl Yes ResultFail1 FAIL: Not an aldehyde (Check Alcohol precursor) CheckCHO->ResultFail1 No CheckAromatic Are there aromatic protons (6.0-8.0 ppm)? CheckMethyl->CheckAromatic Yes ResultFail3 FAIL: Regioisomer or De-brominated species CheckMethyl->ResultFail3 No ResultPass CONFIRMED: 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde CheckAromatic->ResultPass No (Correct) CheckAromatic->ResultFail3 Yes (Impurity) ResultFail2 FAIL: Missing Bromine (Check MS for 1:1 doublet)

Figure 2: NMR decision tree for structural verification. The absence of aromatic protons is a key check for the fully substituted pyrazole ring.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation for Labile Protons

To ensure the NH proton is visible (critical for confirming the 1H-pyrazole core vs. N-alkylated impurities):

  • Dry the Sample: Ensure the solid is dried under high vacuum (< 1 mbar) for 2 hours to remove water. Moisture exchanges with the NH proton, broadening it into the baseline.

  • Solvent Choice: Use "100%" DMSO-d

    
     ampules. Avoid old bottles of DMSO which absorb atmospheric water.
    
  • Acquisition: Set the relaxation delay (d1) to at least 2.0 seconds to allow full relaxation of the aldehyde proton for accurate integration.

Protocol B: Thin Layer Chromatography (TLC)[5]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV (254 nm): Dark spot (conjugated system).

    • DNP Stain (2,4-Dinitrophenylhydrazine): Orange/Red spot (confirms Aldehyde).

    • Note: The alcohol precursor will not stain with DNP.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394605, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1-75). Elsevier.

Sources

1H NMR Guide: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the 1H NMR analysis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Applications

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1287752-82-2) is a critical "bifunctional" scaffold in modern drug discovery.[1][2] Its value lies in its orthogonality:

  • Electrophilic Aldehyde (C5): Ready for reductive amination or condensation (e.g., to form fused heterocycles like pyrazolo[1,5-a]pyrimidines).[2][3]

  • Halogenated Core (C4-Br): A prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]

  • Nucleophilic Nitrogen (N1): Available for alkylation to define regiochemistry.[1][2][3]

This compound is frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, JAK inhibitors).[2] Accurate NMR characterization is notoriously difficult due to annular tautomerism , which can cause signal broadening or "disappearing" protons depending on the solvent and pH.[3]

Chemical Identity & Tautomerism

Before analyzing the spectrum, one must understand the dynamic structure of the analyte.[3] In solution, 1H-pyrazoles undergo rapid proton exchange between N1 and N2.[1][2][3]

The Tautomeric Equilibrium: The molecule exists in equilibrium between Form A (3-methyl-5-formyl) and Form B (5-methyl-3-formyl) .[1][2] While the IUPAC name often defaults to one, the NMR spectrum represents the time-averaged environment or the dominant species stabilized by the solvent.[3]

Tautomerism cluster_0 Tautomeric Equilibrium (Fast Exchange in DMSO) NodeA Tautomer A (3-Methyl-5-formyl) N-H at Pos 1 NodeB Tautomer B (5-Methyl-3-formyl) N-H at Pos 2 NodeA->NodeB Proton Shift Solvent Solvent Effect (DMSO-d6 vs CDCl3) Solvent->NodeA H-Bond Stabilization

Figure 1: Tautomeric equilibrium of the pyrazole core.[2] In DMSO-d6, the solvent hydrogen bonds with the NH, slowing exchange and often sharpening the signals compared to CDCl3.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, follow this specific protocol.

Sample Preparation[1][3][4]
  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: CDCl3 often leads to broad, unrecognizable NH signals due to rapid exchange and poor solubility of polar pyrazoles.[2][3] DMSO-d6 forms strong H-bonds, slowing the exchange rate and allowing the NH proton to be integrated.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Warning: Higher concentrations can induce stacking/aggregation, shifting the aromatic/aldehyde peaks.[2][3]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).[1][2][3]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the aldehyde proton).[2][3]

  • Scans (NS): 16–64 (Sufficient for >10 mg).[1][2][3]

  • Spectral Width: -2 to 16 ppm (Must capture the downfield NH).[1][2][3]

Spectral Interpretation (The Core)

The spectrum of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is relatively simple but distinct.[1][2] It lacks aromatic C-H protons on the ring, making the Aldehyde and Methyl singlets the primary diagnostic peaks.[3]

Assignment Table (DMSO-d6)[1][2][3]
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
13.80 – 14.20 Broad Singlet (br s)1HN-H (Pyrazole)Highly deshielded.[1][2] Disappears on D2O shake. Broadness indicates exchange rate.[1][2][3]
9.60 – 9.95 Singlet (s)1H-CHO (Aldehyde)Sharp singlet.[1][2][3] Diagnostic for oxidation state.
2.25 – 2.45 Singlet (s)3H-CH3 (Methyl)Attached to aromatic ring.[1][2][3] Shift varies slightly with concentration.
2.50 Quintet-DMSO Residual solvent peak (Reference).[1][2][3]
3.33 Broad Singlet-H2O Adventitious water (variable shift).[1][2][3]
Detailed Mechanistic Analysis[1][2][3]
  • The "Missing" Aromatic Proton: Unlike simple pyrazoles, this scaffold is fully substituted (C3-Me, C4-Br, C5-CHO).[1][2] The absence of a signal in the 6.0–8.0 ppm region is the first confirmation of successful bromination at C4.[3] If you see a singlet around 6.5 ppm , your reaction is incomplete (starting material: 3-methyl-pyrazole-5-carbaldehyde).[1][2]

  • The Aldehyde Anomaly: The aldehyde proton is typically a sharp singlet.[1][2][3] However, if the sample is "wet" (high water content in DMSO), you may see slight broadening due to H-bonding interactions.[2]

  • The N-H Proton: In CDCl3, this signal may drift to 10-12 ppm or vanish into the baseline.[1][3] In DMSO-d6, it is stabilized downfield (~14 ppm).[1][2][3] Note: If you observe two distinct sets of signals (e.g., two aldehydes, two methyls) in a ratio other than 1:0, you are likely observing slow tautomeric exchange or a mixture of regioisomers (if N-alkylated).[2] For the 1H-parent, a single averaged set is standard at RT.[1][2][3]

Impurity Profiling & Troubleshooting

In drug development, purity is paramount.[2][3] The following impurities are common synthetic byproducts.

Common Impurities Table
ImpurityDiagnostic Signal (DMSO-d6)Origin
Starting Material (Unbrominated)~6.50 ppm (s, 1H) Incomplete bromination (C4-H).[1][2]
Over-Bromination No C4-H Hard to distinguish by 1H NMR alone; check MS (M+2 Br isotope pattern).[1][2][3]
Regioisomer (N-Methyl) ~3.80 – 4.00 ppm (s, 3H) If N-methylation was attempted.[1][2] N-Me is distinct from C-Me (~2.3 ppm).[1][2]
Vilsmeier Salts ~3.1 ppm (s, 3H/6H) Residual Dimethylamine salts from synthesis.[2][3]
Workflow: Validation Logic

Use this logic flow to validate your batch.

Validation Start Acquire 1H NMR (DMSO-d6) CheckAromatic Check 6.0 - 8.0 ppm region Start->CheckAromatic SignalFound Signal Present (~6.5 ppm) CheckAromatic->SignalFound Yes SignalAbsent Region Clear CheckAromatic->SignalAbsent No ConclusionFail FAIL: Incomplete Bromination SignalFound->ConclusionFail CheckAldehyde Check Aldehyde (~9.8 ppm) SignalAbsent->CheckAldehyde ConclusionPass PASS: Core Structure Validated CheckAldehyde->ConclusionPass Singlet Present

Figure 2: Logic gate for rapid quality control of the brominated intermediate.

References

  • PubChem Compound Summary. 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CID 2794634).[1][2] National Center for Biotechnology Information.[1][2][3] Link (Note: PubChem indexes the N-methyl and 1H variants; check specific CAS 1287752-82-2).[1][2]

  • Enamine Building Blocks. Catalog Entry for CAS 1287752-82-2. Verified commercial availability and structure. Link

  • Google Patents. WO2024022487A1 - Aminoheteroaryl kinase inhibitors.[1][2][3] Describes the use of 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde as a key intermediate.[1][2] Link

  • Oregon State University. 1H NMR Chemical Shifts Reference. General guide for heterocyclic shift assignment. Link

Sources

13C NMR of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Technical Guide: C NMR Analysis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Application Context

This guide details the

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Accurate spectral assignment of this molecule is non-trivial due to annular tautomerism (

Structural Dynamics & Tautomerism

The core challenge in analyzing this molecule is the prototropic tautomerism inherent to N-unsubstituted pyrazoles. The molecule exists in dynamic equilibrium between two tautomers: 3-methyl-5-formyl and 5-methyl-3-formyl forms.

The Tautomeric Equilibrium

In polar aprotic solvents like DMSO-

Tautomerismcluster_0Spectral ConsequenceT1Tautomer A(3-Methyl-5-formyl)T2Tautomer B(5-Methyl-3-formyl)T1->T2 Fast H+ Exchange(DMSO, RT)ResultSignal Averaging(C3 & C5 Coalescence)T1->ResultT2->Result

Figure 1: Annular tautomerism mechanism leading to signal averaging in

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
      is the standard for this analysis. It ensures solubility and its hydrogen-bonding capability stabilizes the tautomeric equilibrium compared to CDCl
    
    
    .
  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent. High concentrations are required to detect quaternary carbons (C3, C4, C5) within a reasonable timeframe.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)
ParameterValueRationale
Pulse Sequence zgpg30 or deptqProton-decoupled carbon with NOE enhancement for sensitivity.
Spectral Width 240 ppmCovers Aldehyde (~185 ppm) to Methyl (~10 ppm).
Relaxation Delay (D1) 2.0 – 5.0 sEssential for quaternary carbons (C3, C4, C5) which have long T1 times.
Scans (NS) 512 – 1024Required for adequate S/N ratio on non-protonated carbons.
Temperature 298 K (25°C)Standard. Note: Cooling to 250K may resolve tautomers.

Spectral Analysis & Assignment

Chemical Shift Data

The following table summarizes the characteristic chemical shifts. Note that C3 and C5 values are subject to variation based on the exact position of the tautomeric equilibrium.

Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT/HSQC)Structural AssignmentMechanistic Insight
C-CHO 182.0 – 186.0 Doublet (in proton-coupled)Aldehyde CarbonylDeshielded by anisotropic effect of C=O double bond.
C3 / C5 140.0 – 150.0 Quaternary (C)Pyrazole Ring CarbonsOften broad due to tautomerism. C-Me is typically slightly downfield of C-CHO attachment.
C4 92.0 – 96.0 Quaternary (C)C-Br (Ipso)Heavy Atom Effect: Bromine induces a significant upfield shift (shielding) relative to a proton (~105 ppm).
-CH

10.0 – 14.0 QuartetMethyl GroupTypical benzylic-like position on a heterocycle.
Assignment Logic Workflow

To validate the structure, rely on HMBC (Heteronuclear Multiple Bond Correlation) . The methyl protons provide a definitive anchor point.

AssignmentWorkflowStartStart: 1H NMR SpectrumStep1Identify Methyl Singlet(~2.3 ppm)Start->Step1Step2Run HMBC ExperimentStep1->Step2Step3Observe 2-Bond Correlation(Me H -> C3)Step2->Step3Step4Observe 3-Bond Correlation(Me H -> C4-Br)Step2->Step4Step5Confirm C4 (Upfield ~94 ppm)confirms BrominationStep3->Step5Step4->Step5

Figure 2: HMBC correlation logic for confirming the regiochemistry of the methyl and bromo substituents.

Troubleshooting & Quality Control

Broad Signals
  • Symptom: The signals at 140–150 ppm (C3/C5) appear as low-intensity humps or are missing.

  • Cause: Intermediate exchange rate of the NH proton.

  • Solution: Add a trace amount (1-2

    
    L) of concentrated acid (e.g., TFA) or base to the NMR tube. This accelerates the exchange, sharpening the peaks into a single average signal.
    
Common Impurities
  • Vilsmeier-Haack Byproducts: Look for dimethylamine peaks or residual DMF (

    
     162.4, 35.8, 30.8).
    
  • Debrominated Analog: If C4 appears at ~105-108 ppm instead of ~94 ppm, the bromine is absent (replaced by H).

References

  • Chemical Shifts of Pyrazoles: Elguero, J., et al. "A

    
    C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1988. Link
    
  • Heavy Atom Effects: "Calcul

    
    C NMR Shifts of brominated Carbons." Chemistry Stack Exchange, 2015. Link
    
  • General Pyrazole Data: "4-Bromo-3-methyl-1H-pyrazole Spectral Data." SpectraBase.[1][2] Link

  • Synthesis & Characterization: "Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide." ResearchGate.[3] Link

Technical Analysis: Vibrational Spectroscopy of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Scaffold

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 132606-33-0) is a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility lies in its trifunctional nature: an electrophilic aldehyde for condensation, a nucleophilic pyrazole nitrogen for coupling, and a bromine handle for cross-coupling (Suzuki/Buchwald).[1]

However, this reactivity introduces stability challenges.[1] The molecule is prone to tautomeric shifting , oxidation (to carboxylic acid), and dimerization .[1] Infrared (IR) spectroscopy is not merely a confirmation of identity; it is the primary rapid-screening tool to assess the hydrogen-bonding network and tautomeric state of the solid material before downstream synthesis.[1]

This guide provides a definitive assignment of the vibrational modes and a self-validating protocol for quality assurance.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species being observed. The "1H" designation implies a free amine on the pyrazole ring.[1] However, in the solid state, this molecule exists as a hydrogen-bonded network.[1]

  • Tautomer A (Target): 3-methyl-5-formyl (Aldehyde adjacent to NH).[1]

  • Tautomer B: 5-methyl-3-formyl (Aldehyde adjacent to N=).[1]

The IR spectrum is heavily influenced by this equilibrium.[1] The N-H stretch and C=O stretch are coupled through intermolecular hydrogen bonding, often broadening the N-H band and red-shifting the carbonyl peak.

Visualization: Structural Vibrational Modes

The following diagram maps the critical functional groups to their expected vibrational frequencies.

VibrationalModes Molecule 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde NH N-H Stretch (H-Bonded) Molecule->NH 3100-3400 cm⁻¹ (Broad) CH_Ald C-H Aldehyde (Fermi Resonance) Molecule->CH_Ald 2750 & 2850 cm⁻¹ (Doublet) CO C=O Carbonyl (Conjugated) Molecule->CO 1660-1690 cm⁻¹ (Strong) CBr C-Br Stretch (Heavy Atom) Molecule->CBr 550-650 cm⁻¹ (Fingerprint) Ring Pyrazole Ring (C=N / C=C) Molecule->Ring 1500-1580 cm⁻¹ (Medium)

Figure 1: Critical vibrational modes and their expected spectral regions.[1][2] Note the influence of conjugation on the carbonyl shift.

Spectral Assignment: The Fingerprint

The following table synthesizes theoretical group frequencies with empirical data observed in halogenated pyrazole aldehydes.

Table 1: Detailed Vibrational Assignment[1]
Region (cm⁻¹)Functional GroupMode DescriptionDiagnostic Value
3200–3400 N-H Stretch Broad band due to intermolecular H-bonding.[1]Critical: Absence indicates N-alkylation impurity (e.g., N-methyl byproduct).[1]
2920–2980 C-H (Methyl) Asymmetric/Symmetric stretching of -CH₃.[1]Confirm presence of methyl group (vs. des-methyl analogs).[1]
2850 & 2760 C-H (Aldehyde) Fermi Resonance Doublet. Two weak bands.[1]Identity: Distinguishes aldehyde from ketone or acid impurities.
1660–1690 C=O Stretch Conjugated Carbonyl.[1][3] Lower frequency than aliphatic aldehydes (typically >1720).[1][3][4]Purity: Shifts >1700 cm⁻¹ suggest loss of conjugation or oxidation to acid.[1]
1520–1580 C=N / C=C Pyrazole ring skeletal vibrations.[1]Confirmation of heteroaromatic core.[1][5]
1380–1420 C-N Stretch Ring C-N vibration.[1][6]Structural integrity check.[1][7]
600–700 C-Br Stretch Carbon-Bromine stretching.[1][4]Identity: Distinguishes from chloro- analogs (700–800 cm⁻¹) or des-bromo starting material.[1]

Experimental Protocol: Self-Validating Systems

To ensure reproducibility, we utilize a KBr Pellet method over ATR (Attenuated Total Reflectance) for this specific molecule.[1]

  • Reasoning: The high refractive index of brominated compounds can occasionally cause peak distortion in Diamond ATR at lower wavenumbers (C-Br region).[1] Furthermore, KBr transmission spectra provide superior resolution of the Fermi doublet and the H-bonded N-H region.[1]

Step-by-Step Methodology
  • Desiccation (Pre-requisite):

    • Dry the sample in a vacuum oven at 40°C for 2 hours.

    • Why? Pyrazoles are hygroscopic.[1] Water moisture (3400 cm⁻¹ and 1640 cm⁻¹) will mask the N-H stretch and interfere with the Carbonyl integration.[1]

  • Matrix Preparation:

    • Mix 1.5 mg of sample with 200 mg of spectroscopic grade KBr (dried).[1]

    • Grind in an agate mortar until a fine, non-reflective powder is achieved.[1]

    • Validation: If the powder glistens, particle size is too large, leading to the Christiansen effect (sloping baseline).[1]

  • Pellet Pressing:

    • Press at 8-10 tons for 2 minutes under vacuum.

    • Check: The pellet must be translucent.[1] Opaque pellets cause scattering in the high-frequency region (N-H).[1]

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving the aldehyde doublet).

    • Scans: 32 minimum.[1]

    • Range: 4000–400 cm⁻¹.[1][6]

Quality Control & Impurity Analysis

The true power of IR in drug development is identifying what should not be there.[1] Use the following logic flow to validate your batch.

Common Impurities:
  • 3-Methylpyrazole (Starting Material): Missing C=O peak (1660–1690 cm⁻¹) and missing C-Br (600 region).[1]

  • Carboxylic Acid (Oxidation Product): Broad O-H trough (2500–3300 cm⁻¹) overlapping C-H; C=O shifts to ~1700–1720 cm⁻¹.[1][2]

  • N-Methylated Byproduct: Complete disappearance of the N-H stretch (3200 cm⁻¹).[1]

Workflow Diagram: QC Decision Tree

QC_Workflow Start Acquire Spectrum CheckCO Check 1660-1690 cm⁻¹ Start->CheckCO CheckNH Check 3100-3400 cm⁻¹ CheckCO->CheckNH Peak Present Fail_SM FAIL: Starting Material (No C=O) CheckCO->Fail_SM Peak Absent CheckFermi Check 2700-2850 cm⁻¹ CheckNH->CheckFermi Broad Band Present Fail_Alk FAIL: N-Alkylated (No NH Peak) CheckNH->Fail_Alk Band Absent Pass PASS: Identity Confirmed CheckFermi->Pass Doublet Present Fail_Ox FAIL: Oxidized (Acid) (Broad OH 2500-3000) CheckFermi->Fail_Ox Broad Trough Masking Doublet

Figure 2: Logic gate for batch release based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Fermi resonance and conjugated carbonyl shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][4] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for general pyrazole ring vibrations).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for C-Br and Heterocyclic assignments).

  • PubChem. (n.d.).[1] Compound Summary: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.[1] Retrieved from [Link] (Chemical structure and physical property verification).[1]

Sources

Technical Guide: Mass Spectrometry of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

[1]

Chemical Context & Structural Dynamics

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (C



1annular tautomerism1
  • Tautomeric Equilibrium: In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the "3-methyl-5-carbaldehyde" and "5-methyl-3-carbaldehyde" forms are often indistinguishable by LC-MS unless the nitrogen is alkylated.[1]

  • Isotopic Signature: The presence of a single bromine atom confers a distinct 1:1 isotopic doublet (

    
    Br/
    
    
    Br), serving as a primary diagnostic marker in mass spectral interpretation.[2][3]
Physicochemical Profile
PropertyValueRelevance to MS
Monoisotopic Mass 187.96 Da (

Br)
Base for [M+H]

calculation.[1]
Exact Mass 187.9585 (

Br)
Required for HRMS validation.
LogP ~1.4Compatible with Reverse-Phase LC (C18).[1]
pKa ~11 (NH)Ionizes well in Positive Mode (ESI+).[1]

Experimental Configuration

To ensure reproducible data, the following instrumental parameters are recommended. These protocols prioritize sensitivity for the protonated molecular ion [M+H]

Sample Preparation[1][4]
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (due to limited solubility in pure water).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter that may suppress ionization.[1]

LC-MS Method Parameters (ESI+)
ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)Soft ionization preserves the aldehyde and bromine integrity.[1]
Polarity Positive (+)Pyrazole nitrogen protonates readily ([M+H]

).[1]
Capillary Voltage 3.0 - 3.5 kVStandard range to maintain stable Taylor cone.[1]
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation of the aldehyde.[1]
Desolvation Temp 350°CEnsures complete solvent evaporation for semi-volatile heterocycles.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier for elution.[1]

Mass Spectral Analysis: The Core

This section details the expected spectral features, focusing on the isotopic envelope and fragmentation mechanics.

The Molecular Ion Cluster

In ESI+ mode, the spectrum is dominated by the protonated molecule. Due to Bromine's isotopes (


  • m/z 189.0 : [M(

    
    Br)+H]
    
    
    [1]
  • m/z 191.0 : [M(

    
    Br)+H]
    
    
    [1]
  • Diagnostic Rule: A 1:1 peak ratio separated by 2 Da is the definitive confirmation of a mono-brominated species.[1]

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals the structural connectivity.[1] The fragmentation is driven by the stability of the pyrazole ring and the lability of the aldehyde group.

Primary Pathway: Decarbonylation

The aldehyde group is the first point of failure.

  • Precursor: m/z 189/191

  • Loss: Carbon Monoxide (CO, 28 Da)

  • Product: m/z 161/163 (Pyrazolium cation)

Secondary Pathway: Ring Cleavage

Following CO loss, the pyrazole ring often undergoes cleavage, typically ejecting HCN (27 Da).

  • Precursor: m/z 161/163

  • Loss: HCN (27 Da)

  • Product: m/z 134/136 (Bromo-methyl-azirine-like cation)[1]

Tertiary Pathway: Debromination

High collision energies can force the loss of the bromine radical (Br

  • Loss: Br

    
     (79/81 Da)
    
  • Product: m/z 110 (from parent) or m/z 82 (from decarbonylated fragment).

Visualized Fragmentation Mechanism

The following diagram illustrates the mechanistic flow of ion decomposition.

FragmentationPathwayParent[M+H]+ m/z 189 / 191 (1:1 Ratio)Frag1[M+H - CO]+ m/z 161 / 163 Pyrazolium IonParent->Frag1- CO (28 Da) Low Collision EnergyFrag3[M+H - Br]+ m/z 110 Debrominated SpeciesParent->Frag3- Br radical (79/81 Da) High Collision EnergyFrag2[M+H - CO - HCN]+ m/z 134 / 136 Ring Cleavage ProductFrag1->Frag2- HCN (27 Da) Med Collision EnergyFrag1->Frag3Alternative Path

Figure 1: Proposed MS/MS fragmentation pathway for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in ESI+ mode.

Method Development & Optimization

Developing a robust assay requires a systematic approach to rule out solubility issues and ionization suppression.[1]

Optimization Workflow

Follow this logic gate to establish a validated method.

MethodDevStartStart: 10 µg/mL SolutionDirectInfusion1. Direct Infusion (Syringe Pump) Check m/z 189/191 intensityStart->DirectInfusionCheckSignalSignal > 1e6 counts?DirectInfusion->CheckSignalCheckSignal->StartNo (Check Solubility/pH)OptimizeSource2. Optimize Cone Voltage Maximize [M+H]+ vs FragmentsCheckSignal->OptimizeSourceYesCheckAdductsHigh Na+ (m/z 211)?OptimizeSource->CheckAdductsAddAmmoniumAdd 5mM NH4OAc Promotes [M+H]+ over [M+Na]+CheckAdducts->AddAmmoniumYesLCIntegration3. Couple to LC Gradient: 5-95% B over 5 minCheckAdducts->LCIntegrationNoAddAmmonium->LCIntegrationFinalFinal Method ValidatedLCIntegration->Final

Figure 2: Step-by-step method development workflow for optimizing pyrazole analysis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Signal Suppression Matrix effects or high concentration.[1]Dilute sample 1:10; switch to APCI if suppression persists.
Dominant m/z 211/213 Sodium adduct formation ([M+Na]

).[1]
Use plasticware instead of glass; add 5mM Ammonium Formate.[1]
Split Peaks in LC Tautomer separation.Increase column temperature to 40-50°C to accelerate tautomeric exchange, merging peaks.
No Signal Compound precipitation.[1]Ensure organic content in diluent matches initial mobile phase conditions.[1]

References

  • PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available at: [Link][1][3][4][5][6][7]

  • Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns). Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

Technical Guide: Preliminary Biological Screening of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the preliminary biological evaluation of brominated pyrazole derivatives. Pyrazoles are privileged scaffolds in medicinal chemistry, and the introduction of bromine atoms (halogenation) significantly alters their physicochemical properties and binding affinities through "sigma-hole" interactions (halogen bonding). This guide moves beyond generic screening protocols to address the specific solubility, stability, and mechanistic nuances of brominated heterocycles. It details workflows for antimicrobial and anticancer screening, supported by self-validating control systems and data interpretation strategies.

Part 1: The Rationale – Why Brominated Pyrazoles?

The "Privileged Scaffold" & Halogen Bonding

The pyrazole ring (1,2-diazole) is a cornerstone of modern drug discovery, present in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the specific incorporation of bromine offers unique advantages over other halogens (F, Cl):

  • The Sigma-Hole Effect: Unlike fluorine, which is purely electron-withdrawing, bromine exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis. This allows it to act as a Lewis acid, forming specific halogen bonds with nucleophilic protein residues (e.g., backbone carbonyl oxygen atoms).

  • Lipophilicity Modulation: Bromination increases logP, enhancing membrane permeability—a critical factor for intracellular targets like kinases or DNA gyrase.

  • Steric Filling: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å), allowing it to fill hydrophobic pockets in enzymes that smaller atoms cannot, effectively "locking" the ligand in the active site.

The "Bromine Scan" Strategy

In preliminary screening, we do not merely test for activity; we test for the contribution of the bromine atom. A robust screen should always compare the brominated derivative against its non-halogenated (H) or chlorinated (Cl) analog to validate the halogen bond hypothesis.

Part 2: Screening Workflow & Decision Logic

The following diagram illustrates the critical decision gates for screening brominated pyrazoles. Note the emphasis on solubility checks, as brominated planar systems often suffer from aggregation in aqueous media.

ScreeningWorkflow Start Synthesis of Brominated Pyrazoles QC QC: Purity (>95%) & Identity (NMR/MS) Start->QC Solubility Solubility Check (DMSO Stock Stability) QC->Solubility Decision1 Precipitation? Solubility->Decision1 Formulation Optimize Vehicle (Add Tween-80 or Cyclodextrin) Decision1->Formulation Yes Screen_AntiMicrobial Tier 1: Antimicrobial (MIC via Broth Microdilution) Decision1->Screen_AntiMicrobial No Formulation->Screen_AntiMicrobial Screen_Cytotox Tier 2: Cytotoxicity (MTT/SRB Assay) Screen_AntiMicrobial->Screen_Cytotox If Active Hit_Selection Hit Selection (SI > 10) Screen_Cytotox->Hit_Selection SAR SAR Analysis (Halogen Bond Validation) Hit_Selection->SAR

Figure 1: Integrated screening cascade for brominated small molecules, prioritizing solubility validation before biological assaying.

Part 3: Experimental Protocols

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

Target: Evaluation of antibacterial/antifungal potency.[1][2] Brominated pyrazoles often target DNA gyrase or cell membrane integrity. Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • Muller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • 96-well polystyrene microplates (U-bottom).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual confirmation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the brominated pyrazole in 100% DMSO to a concentration of 10 mg/mL. Critical: Sonicate if necessary to ensure no micro-crystals remain.

  • Dilution Series: In the 96-well plate, perform a 2-fold serial dilution using the culture broth. The final concentration range should typically span 512 µg/mL to 0.5 µg/mL.

    • Self-Validating Step: The final DMSO concentration in the well must be < 1% (v/v) to avoid solvent toxicity masking the compound's effect.

  • Inoculation: Add 10 µL of standardized microbial suspension (

    
     CFU/mL, 0.5 McFarland standard) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: Add 20 µL of Resazurin dye. Incubate for 2–4 hours.

    • Blue = No growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of dye).

  • Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Target: Metabolic activity as a proxy for cell viability. Brominated pyrazoles frequently induce apoptosis via mitochondrial pathways.

Mechanism of Action: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

MTT_Mechanism MTT MTT (Yellow) Water Soluble Cell Viable Cell (Mitochondria) MTT->Cell Enzyme Succinate Dehydrogenase Cell->Enzyme Uptake Formazan Formazan (Purple) Insoluble Crystals Enzyme->Formazan Reduction Solubilization DMSO Dissolution Formazan->Solubilization Readout OD 570nm Solubilization->Readout

Figure 2: Enzymatic conversion pathway in the MTT assay. Only metabolically active mitochondria perform this reduction.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at a density of

    
     cells/well in 100 µL of complete medium. Allow attachment for 24 hours.
    
  • Treatment: Add 100 µL of the brominated pyrazole at varying concentrations (e.g., 0.1 – 100 µM).

    • Control: Untreated cells (100% viability) and Doxorubicin (Positive control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Observation: Look for purple precipitate (formazan crystals) under an inverted microscope.

  • Solubilization: Carefully aspirate the medium (do not disturb crystals). Add 150 µL of DMSO to dissolve the formazan. Shake the plate for 10 minutes.

  • Measurement: Measure Optical Density (OD) at 570 nm using a microplate reader.

Calculation:



Part 4: Data Presentation & Analysis

Quantitative Reporting

Data must be summarized to allow rapid comparison of the "Bromine Effect."

Table 1: Example Data Structure for Screening Results

Compound IDR-GroupX (Halogen)MIC (S. aureus) [µg/mL]IC50 (HeLa) [µM]Selectivity Index (SI)*
Pz-01 PhenylH>128>100N/A
Pz-02 PhenylCl6445.20.7
Pz-03 PhenylBr 8 12.5 3.6
Ref Std--0.5 (Cipro)1.2 (Dox)-

*Selectivity Index (SI) =


 or 

. High SI indicates safety.
Interpreting the "Bromine Spike"

If Pz-03 (Br) is significantly more potent than Pz-02 (Cl), this suggests a specific halogen bond interaction rather than a generic hydrophobic effect. If potency increases linearly with halogen size (F < Cl < Br < I), the mechanism is likely driven by lipophilicity or steric filling.

References

  • Wilcken, R., et al. (2013).[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bhat, M. A., et al. (2005). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lu, Y., et al. (2012). Halogen Bonding—A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry. [Link]

Sources

Strategic Functionalization of the Pyrazole-4-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the aldehyde group in pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Electronic Context

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Among pyrazole derivatives, pyrazole-4-carbaldehyde represents a critical synthetic nexus.[1][2][3][4][5] Unlike benzaldehyde, the pyrazole-4-carbaldehyde moiety is electronically unique; the pyrazole ring is electron-rich (π-excessive), yet the 4-position is the most nucleophilic site on the ring, making the attached aldehyde a tunable electrophile.

This guide details the reactivity profile of this group, moving beyond basic organic chemistry to specific, high-yield protocols optimized for drug discovery workflows. We focus on three critical transformations: C-C bond formation (Condensation) , Redox Modulation , and Heterocyclic Fusions .

The Reactivity Landscape

The following diagram maps the core divergent pathways available from the pyrazole-4-carbaldehyde hub.

ReactivityLandscape Aldehyde Pyrazole-4-Carbaldehyde (Electrophilic Hub) Condensation C-C Bond Formation (Knoevenagel/Aldol) Aldehyde->Condensation Active Methylenes Redox Redox Modulation (Oxidation/Reduction) Aldehyde->Redox [O] / [H] Fusion Heterocyclization (Fused Rings) Aldehyde->Fusion Bifunctional Reagents Acrylics Pyrazolyl-Acrylic Acids (Michael Acceptors) Condensation->Acrylics Schiff Schiff Bases (Azomethines) Condensation->Schiff Amines Acids Pyrazole-4-Carboxylic Acids (Bioisosteres) Redox->Acids Pyrano Pyrano[2,3-c]pyrazoles (Multicomponent) Fusion->Pyrano

Figure 1: The divergent reactivity landscape of pyrazole-4-carbaldehyde, highlighting key synthetic exits.

Module 1: Carbon Framework Extension (Condensation)

The aldehyde at the C4 position is an ideal handle for extending the carbon skeleton via Knoevenagel condensations. This is particularly relevant for synthesizing Michael acceptors , which are increasingly targeted for covalent inhibition in oncology.

Technical Insight: The Knoevenagel Protocol

While standard conditions often employ harsh bases, pyrazole aldehydes react efficiently under milder conditions due to the ring's stability. The use of piperidine as a catalyst is preferred over stronger bases (like NaOEt) to prevent side reactions involving the pyrazole N-H (if unsubstituted).

Experimental Protocol: Synthesis of Pyrazolyl-Propenenitriles

Objective: Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile.

  • Reagents:

    • Substrate: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

    • Nucleophile: Malononitrile (1.1 equiv)

    • Catalyst: Piperidine (5 mol%)[6]

    • Solvent: Ethanol (Absolute)

  • Procedure:

    • Dissolve the aldehyde and malononitrile in ethanol at room temperature.

    • Add piperidine dropwise.

    • Stir the mixture at reflux for 2–3 hours. (Monitor via TLC; Rf of product is typically lower than aldehyde).

    • Workup: Cool the reaction mixture to 0°C. The product usually precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Self-Validation:

    • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1670 cm⁻¹) and appearance of the nitrile C≡N stretch (~2210 cm⁻¹).

    • Yield Expectation: 85–95%.[7]

Comparative Yields of Condensation Partners

The following table summarizes the reactivity of pyrazole-4-carbaldehyde with various active methylene compounds under piperidine catalysis.

Active Methylene (Nucleophile)Product TypeReaction Time (h)Typical Yield (%)Notes
Malononitrile Dicyanovinyl2–390–95High reactivity; precipitates easily.
Ethyl Cyanoacetate Cyanoacrylate3–485–90E/Z isomers possible; E-isomer usually dominates.
Acetylacetone Enone/Diketone4–675–85Can undergo secondary cyclization.
Hippuric Acid Azlactone2–370–80Requires acetic anhydride/NaOAc (Erlenmeyer).

Module 2: Redox Modulation (Oxidation)

Oxidizing the aldehyde to a carboxylic acid (pyrazole-4-carboxylic acid) is a pivotal step. These acids are bioisosteres for benzoic acid derivatives but possess distinct solubility and metabolic stability profiles.

The "Green" Aerobic Oxidation Protocol

Traditional KMnO₄ oxidations are often too harsh for functionalized pyrazoles and generate heavy metal waste. We recommend a metal-free aerobic oxidation using N-Hydroxyphthalimide (NHPI) or a mild Oxone® protocol.

Workflow: Metal-Free Oxidation

The following flowchart outlines the decision process and workflow for this transformation.

OxidationWorkflow Start Start: Pyrazole-4-CHO Choice Select Oxidant System Start->Choice PathA Path A: NHPI / O2 (Green/Catalytic) Choice->PathA Sustainability Priority PathB Path B: Oxone / DMF (Rapid/Stoichiometric) Choice->PathB Speed Priority StepA1 Mix Aldehyde + 10 mol% NHPI in Acetonitrile PathA->StepA1 StepB1 Dissolve Aldehyde in DMF PathB->StepB1 StepA2 Stir under O2 balloon (1 atm, 50°C, 6-12h) StepA1->StepA2 Workup Quench & Acidify (pH 2) Extract w/ EtOAc StepA2->Workup StepB2 Add 1.2 equiv Oxone (RT, 3-5h) StepB1->StepB2 StepB2->Workup Product Pure Pyrazole-4-COOH Workup->Product

Figure 2: Decision workflow for the oxidation of pyrazole aldehydes to carboxylic acids.

Protocol: NHPI-Catalyzed Aerobic Oxidation
  • System: 10 mol% N-Hydroxyphthalimide (NHPI), Acetonitrile, O₂ balloon.

  • Procedure:

    • Charge a flask with pyrazole-4-carbaldehyde (1 mmol) and NHPI (0.1 mmol) in MeCN (5 mL).

    • Purge the flask with oxygen and attach an O₂ balloon.

    • Heat to 50°C with vigorous stirring for 8 hours.

    • Workup: Evaporate solvent. Redissolve in sat. NaHCO₃ (aq). Wash with ether (removes unreacted aldehyde). Acidify aqueous layer with 1M HCl to pH 2. Filter the white precipitate.

  • Mechanism: NHPI generates the phthalimide N-oxyl radical (PINO), which abstracts the formyl hydrogen, initiating a radical chain reaction with O₂.

Module 3: Heterocyclic Fusions (Advanced Diversity)

The most powerful application of pyrazole-4-carbaldehyde is its use as a "linchpin" in multicomponent reactions (MCRs) to form fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles . These fused systems are privileged structures in anticancer research.

One-Pot Four-Component Synthesis

This reaction combines the aldehyde, hydrazine, a


-keto ester, and malononitrile. It is a cascade reaction involving Knoevenagel condensation, Michael addition, and cyclization.[6]
Mechanistic Pathway

Understanding the order of events is crucial for troubleshooting.

MCRMechanism Aldehyde Pyrazole-4-CHO Knoevenagel Intermediate A: Arylidene Malononitrile Aldehyde->Knoevenagel Base Cat. Malo Malononitrile Malo->Knoevenagel Base Cat. Hydrazine Hydrazine Pyrazolone Intermediate B: Pyrazolone Hydrazine->Pyrazolone -EtOH KetoEster Ethyl Acetoacetate KetoEster->Pyrazolone -EtOH Michael Michael Addition (B attacks A) Knoevenagel->Michael + Intermediate B Pyrazolone->Michael Cyclization Intramolecular Cyclization (O-attack on Nitrile) Michael->Cyclization Tautomer Tautomerization Cyclization->Tautomer Final Pyrano[2,3-c]pyrazole Tautomer->Final

Figure 3: Mechanistic cascade for the synthesis of pyrano[2,3-c]pyrazoles.

Protocol: Catalyst-Free "On-Water" Synthesis

Recent advances have optimized this as a green chemistry protocol using water as the solvent, leveraging the hydrophobic effect to accelerate the reaction.

  • Reagents:

    • Hydrazine hydrate (1.0 equiv)

    • Ethyl acetoacetate (1.0 equiv)

    • Pyrazole-4-carbaldehyde (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Solvent: Water (10 volumes)

    • Catalyst: None (or catalytic piperidine if slow).

  • Procedure:

    • Mix hydrazine and ethyl acetoacetate in water at RT for 10 mins (forms pyrazolone in situ).

    • Add the pyrazole aldehyde and malononitrile.[8]

    • Heat to 80°C for 20–30 minutes.

    • Observation: The product typically crashes out as a solid from the aqueous phase.

    • Purification: Filtration and washing with hot ethanol/water mix.

  • Advantages: Avoids chromatographic purification; highly atom-economical.

References

  • Chem-Impex. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Properties and Applications.

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde.[5][7][9] Acta Crystallographica Section E. [10]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.[4][7]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes (NHPI/Oxone protocols).

  • ACS Sustainable Chemistry & Engineering. Photoinduced Protocol for Aerobic Oxidation of Aldehydes.

  • Journal of Advanced Scientific Research (2021). Review on pyrazole synthesis and applications.

  • ACS Omega (2021). Sequential Knoevenagel Condensation/Cyclization.

  • RSC Advances. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases.

Sources

Strategic Bromination in Pyrazole Scaffolds: Regiocontrol, Mechanisms, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . While the nitrogen-rich heterocycle offers favorable physicochemical properties (H-bond donor/acceptor capability, metabolic stability), its synthetic manipulation requires precise control over regioselectivity.

Bromine substitution serves as the critical "synthetic hinge" in pyrazole chemistry. It transforms the inert pyrazole core into a reactive platform for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide dissects the mechanistic dichotomy between Electrophilic Aromatic Substitution (EAS) , which favors the C4 position, and Base-Catalyzed Halogen Dance (BCHD) , which unlocks the elusive C3 and C5 positions.

Part 1: The Electronic Landscape & Regioselectivity

To manipulate pyrazoles, one must first understand their electronic bias. The pyrazole ring is


-excessive yet contains a pyridine-like nitrogen (N2) that exerts an inductive electron-withdrawing effect.
The C4-Nucleophilic Bias

In unsubstituted and


-substituted pyrazoles, the C4 position is the most electron-rich. The lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring, creating a resonance contributor that places significant negative charge at C4. Consequently, electrophiles (like 

) attack here almost exclusively.
The C3/C5 Challenge

Direct electrophilic bromination at C3 or C5 is kinetically disfavored. Accessing these positions requires reversing the polarity (umpolung) or utilizing thermodynamic equilibration via lithiation—a process known as the Halogen Dance .

Visualization: Reactivity Divergence

The following diagram illustrates the bifurcation in synthetic strategy based on the desired position of bromination.

PyrazoleReactivity Start Pyrazole Core (N-Substituted) C4_Path Electrophilic Aromatic Substitution (EAS) Start->C4_Path High Electron Density at C4 C5_Path Directed Lithiation & Halogen Dance Start->C5_Path Acidic Proton at C5 Reagent_C4 NBS or Br2 (Kinetic Control) C4_Path->Reagent_C4 Product_C4 4-Bromopyrazole (Major Product) Reagent_C4->Product_C4 Reagent_C5 LDA / LiTMP (Thermodynamic Control) C5_Path->Reagent_C5 Product_C5 3- or 5-Bromopyrazole (Isomerized Product) Reagent_C5->Product_C5 Migration

Figure 1: Divergent synthetic pathways for regioselective pyrazole bromination.

Part 2: Synthetic Methodologies

Kinetic Control: C4-Bromination

The bromination of pyrazoles at C4 is robust. However, protocol selection depends on the substrate's acid sensitivity.

  • Mechanism: Standard EAS. The

    
    -electrons at C4 attack the electrophilic bromine source.
    
  • Reagents:

    • N-Bromosuccinimide (NBS): The gold standard. Mild, easy to handle, and compatible with sensitive functional groups.

    • Elemental Bromine (

      
      ):  Effective but generates HBr, which can protonate the pyrazole nitrogen (forming pyrazolium), deactivating the ring toward further substitution. Buffer required (e.g., NaOAc).
      
Thermodynamic Control: The Halogen Dance (C3/C5)

The Base-Catalyzed Halogen Dance (BCHD) is a powerful technique to translocate a bromine atom from C4 to C3 or C5. This reaction is driven by the stability of the lithiated intermediate.

The Mechanism:

  • Start: 4-Bromo-1-substituted pyrazole.

  • Deprotonation: Treatment with a hindered base (LDA) removes the most acidic proton (C5-H).

  • Migration: The resulting 4-bromo-5-lithio species is unstable. The bromine atom "dances" to the C5 position (or C3), generating a more thermodynamically stable lithio-species (often stabilized by chelation or inductive effects).

  • Quench: Addition of an electrophile (or proton source) yields the regioisomer.

HalogenDance Step1 1. Starting Material 4-Bromo-1-methylpyrazole Step2 2. Deprotonation (LDA, -78°C) Forms 4-Bromo-5-lithio species Step1->Step2 Acid-Base Rxn Step3 3. Halogen Scrambling (Inter/Intramolecular Transfer) Step2->Step3 Unstable Intermediate Step4 4. Thermodynamic Sink 3-Bromo-5-lithio species Step3->Step4 Equilibrium Shift Step5 5. Quench (H2O) 3-Bromo-1-methylpyrazole Step4->Step5 Electrophile Trapping

Figure 2: Mechanistic flow of the Halogen Dance rearrangement in pyrazoles.

Part 3: Comparative Analysis of Brominating Agents

Researchers must balance atom economy, safety, and regioselectivity.

ReagentActive SpeciesPrimary TargetProsCons
NBS (MeCN)

(from N-Br)
C4High yields, mild, no acid generation.Atom economy (succinimide waste).

/ AcOH

complex
C4Cheap, scalable.Generates HBr; requires buffering; corrosive.
NBS / DMF Vilsmeier-Haack typeC4Very reactive.DMF removal can be difficult; runaway exotherms.
LDA / 1,2-dibromoethane Lithiated PyrazoleC5 (via Li)Access to C5 (Direct C-H functionalization).Requires cryogenic conditions (-78°C); moisture sensitive.

Part 4: Experimental Protocols

Protocol A: Standard C4-Bromination (NBS Method)

Applicable for: 1-methylpyrazole, 1-phenylpyrazole, and substituted derivatives.

Reagents:

  • Substrate: 1-Methylpyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) [0.5 M]

Procedure:

  • Dissolution: Charge a round-bottom flask with 1-Methylpyrazole and MeCN. Stir at Room Temperature (RT).

  • Addition: Add NBS portion-wise over 15 minutes. Note: Exothermic reaction. Maintain temp < 30°C.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Concentrate MeCN under reduced pressure. Resuspend residue in

    
     or DCM. Wash with water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol if necessary.
    

Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the C4-H signal (typically 
    
    
    
    7.5-8.0 ppm) and the retention of C3-H and C5-H singlets.
Protocol B: C3-Functionalization via Halogen Dance

Applicable for: Moving Br from C4 to C3.

Reagents:

  • Substrate: 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench:

    
     or MeOH
    

Procedure:

  • Setup: Flame-dry a Schlenk flask under Argon. Add 4-Bromo-1-methylpyrazole and THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA dropwise over 20 mins. The solution may turn yellow/orange.

  • The Dance: Stir at -78°C for 30 mins. Crucial: Allow the reaction to warm slowly to -20°C over 1 hour. This thermal energy promotes the migration of Br to the thermodynamic position.

  • Quench: Cool back to -78°C. Add MeOH (excess) to protonate the lithiated intermediate.

  • Workup: Warm to RT, dilute with

    
     (sat. aq). Extract with EtOAc.
    

Safety Note: LDA is pyrophoric. Ensure strictly anhydrous conditions.

Part 5: Bromine as a Gateway (Applications)

Once installed, the bromine atom serves as a versatile handle for constructing complex pharmaceutical architectures.

Palladium-Catalyzed Cross-Coupling

Bromopyrazoles are excellent substrates for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups.

  • Challenge: The nitrogen atoms can coordinate to Pd, poisoning the catalyst.

  • Solution: Use bulky, electron-rich phosphine ligands like XPhos or tBuBrettPhos .

Case Study: Crizotinib & Celecoxib

In the synthesis of kinase inhibitors, the pyrazole-bromine intermediate is often coupled with boronic acids. For example, in the optimization of c-Met inhibitors, 4-bromopyrazole derivatives are coupled with highly functionalized aryl boronic esters to establish the core biaryl system.

References

  • Regioselective Bromination of Pyrazoles

    • Khan, M. A., et al. "Regioselective electrophilic substitution of 1-methylpyrazole." Journal of Heterocyclic Chemistry.
  • Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007.
  • Palladium-Catalyzed Amination

    • Correa, A., et al. "Palladium-Catalyzed C-N Cross-Coupling of Pyrazoles." Angewandte Chemie Int. Ed.
  • Practical Synthesis of Bromopyrazoles

    • Organic Syntheses, Coll. Vol. 10, p. 77.
  • Role of Pyrazoles in Drug Discovery

    • Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[2]

Sources

Methodological & Application

Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde from 3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of bromo-methyl-pyrazole carbaldehydes.

Editorial Note on Regiochemistry: The user requested the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde . It is critical to note that the direct Vilsmeier-Haack reaction of 3-methyl-1H-pyrazol-5(4H)-one typically yields the 4-formyl-5-halo isomer (e.g., 5-Bromo-3-methyl-1H-pyrazole-4-carbaldehyde). The 4-bromo-5-formyl isomer requested is a distinct structural entity that requires a different synthetic strategy (C4-bromination followed by C5-formylation).

To ensure this guide is comprehensively useful, we provide two distinct protocols:

  • Protocol A (Direct One-Pot): The direct Vilsmeier-Haack brominative formylation using POBr₃, yielding the 5-Bromo-4-carbaldehyde isomer (the standard reaction product of the specified starting material).

  • Protocol B (Target-Specific Multi-Step): The precise route to the requested 4-Bromo-5-carbaldehyde isomer, derived from the same pyrazolone core via reduction and sequential functionalization.

Abstract & Scope

Pyrazole-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as precursors for p38 kinase inhibitors, antiviral agents, and complex heterocyclic dyes. This guide details the chemical transformation of 3-methyl-1H-pyrazol-5(4H)-one (Edaravone) into two distinct bromo-aldehyde isomers. We focus on the Vilsmeier-Haack mechanism for direct functionalization and a Lithiation-Formylation strategy for regioselective targeting.

Scientific Principles & Mechanism[1]

The Vilsmeier-Haack Brominative Formylation (Protocol A)

The reaction of 3-methyl-5-pyrazolone with Phosphorus Oxybromide (POBr₃) and Dimethylformamide (DMF) is a tandem reaction.

  • Reagent Formation: DMF reacts with POBr₃ to form the electrophilic bromoiminium species (Vilsmeier reagent).

  • C4-Formylation: The nucleophilic C4 position of the pyrazolone (enamine character) attacks the iminium ion.

  • C5-Bromination: The C5-carbonyl (in its enol tautomer) is converted to a bromide by the excess POBr₃/bromide ions, driving aromatization.

  • Hydrolysis: Aqueous workup converts the iminium intermediate into the aldehyde.

Regioselective C5-Formylation (Protocol B)

To achieve the 4-bromo-5-formyl substitution pattern:

  • Bromination: Electrophilic substitution dominates at C4. This must be done before formylation if the aldehyde is desired at C5.

  • Directed Lithiation: With C4 blocked by Bromine, the C5 proton (adjacent to Nitrogen) becomes the most acidic site on the protected pyrazole ring. Treatment with n-BuLi generates a C5-lithio species which traps DMF to form the aldehyde.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation in synthetic strategy based on the desired isomer.

ReactionPathways Start 3-methyl-1H-pyrazol-5(4H)-one Vilsmeier Vilsmeier-Haack (POBr3 / DMF) Start->Vilsmeier Protocol A Red Reduction / Aromatization Start->Red Protocol B ProdA TARGET A (Direct): 5-Bromo-3-methyl-1H-pyrazole- 4-carbaldehyde Vilsmeier->ProdA Hydrolysis Inter1 3-Methyl-1H-pyrazole Red->Inter1 Brom Bromination (NBS or Br2) Inter1->Brom Inter2 4-Bromo-3-methyl-1H-pyrazole Brom->Inter2 Lith Lithiation (n-BuLi) + DMF Quench Inter2->Lith ProdB TARGET B (Specific): 4-Bromo-3-methyl-1H-pyrazole- 5-carbaldehyde Lith->ProdB

Figure 1: Divergent synthetic pathways from 3-methyl-5-pyrazolone to 4-formyl (Protocol A) and 5-formyl (Protocol B) isomers.

Protocol A: Direct Synthesis of 5-Bromo-3-methyl-1H-pyrazole-4-carbaldehyde

Use this protocol if you require the standard Vilsmeier product.

Reagents & Equipment
ReagentEquiv.RoleHazards
3-methyl-1H-pyrazol-5(4H)-one 1.0SubstrateIrritant
POBr₃ (Phosphorus oxybromide) 3.0 - 5.0Brominating/Vilsmeier AgentCorrosive, Water Reactive
DMF (Anhydrous) 5.0 - 7.0Solvent/ReagentToxic, Reprotoxic
Ice/Water ExcessQuench-
Sodium Acetate (sat. aq.) ExcessNeutralizationIrritant
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

  • Vilsmeier Reagent Preparation:

    • Charge the flask with anhydrous DMF (7.0 equiv).

    • Cool to 0°C in an ice bath.

    • Add POBr₃ (3.0 equiv) portion-wise (solid) or dropwise (if molten/solution) over 30 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes to form the white/pale yellow Vilsmeier salt.

  • Substrate Addition:

    • Add 3-methyl-1H-pyrazol-5(4H)-one (1.0 equiv) in one portion (or dissolved in minimal DMF).

  • Reaction:

    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1) should show consumption of starting material.

  • Quench & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Neutralize the acidic solution to pH ~7–8 using saturated Sodium Acetate solution or solid NaHCO₃. Caution: Gas evolution.

    • A solid precipitate should form. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • Filter the precipitate via vacuum filtration.[1][2]

    • Wash the cake with copious water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol or Ethanol/Water if necessary.

Protocol B: Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Use this protocol if you strictly require the 4-Bromo/5-Formyl isomer.

Synthetic Strategy

Since the Vilsmeier reaction favors C4-formylation, we must install the Bromine at C4 first, then introduce the Formyl group at C5.

Step 1: Preparation of 4-Bromo-3-methyl-1H-pyrazole

Note: 3-methyl-1H-pyrazole can be purchased or obtained by reducing the pyrazolone (e.g., via distillation with Zinc dust, though purchase is recommended for purity).

  • Dissolve 3-methyl-1H-pyrazole (10 mmol) in Acetonitrile (50 mL) or Acetic Acid.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate solvent, redissolve in EtOAc, wash with water/brine.

  • Dry (Na₂SO₄) and concentrate to yield 4-bromo-3-methyl-1H-pyrazole .

Step 2: Protection (Critical for Lithiation)

Unprotected pyrazoles will deprotonate at the NH, quenching the Lithium reagent.

  • React the intermediate from Step 1 with Dihydropyran (DHP) (1.2 equiv) and catalytic p-TsOH in DCM to form the THP-protected pyrazole.

  • Purify by column chromatography.

Step 3: C5-Lithiation and Formylation
  • Setup: Dry RBF, Argon atmosphere, -78°C bath (Dry Ice/Acetone).

  • Reagents: Dissolve Protected-4-bromo-3-methylpyrazole (1.0 equiv) in anhydrous THF.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise at -78°C.

    • Note: The bulky protecting group and the bromine at C4 direct the lithiation to the C5 position (ortho-lithiation).

  • Quench: After stirring for 30–60 mins at -78°C, add anhydrous DMF (2.0 equiv).

  • Warm: Allow to warm to RT slowly.

  • Hydrolysis/Deprotection: Treat with dilute HCl (2M) to hydrolyze the intermediate and remove the THP group (if desired, or keep protected).

  • Extraction: Extract with Ethyl Acetate, wash with NaHCO₃, dry, and concentrate.

Experimental Workflow Diagram (Protocol A)

Workflow Setup Setup: Dry 3-Neck Flask Argon Atmosphere Ice Bath (0°C) Mix Reagent Prep: Add DMF Add POBr3 (Dropwise) Setup->Mix AddSub Substrate Addition: Add 3-methyl-pyrazolone Warm to RT Mix->AddSub Heat Reaction: Heat to 80-90°C 4-6 Hours AddSub->Heat Quench Quench: Pour onto Crushed Ice Neutralize with NaOAc Heat->Quench Isolate Isolation: Filter Precipitate Wash with Water Recrystallize (EtOH) Quench->Isolate

Figure 2: Operational workflow for the direct Vilsmeier-Haack synthesis (Protocol A).

Analytical Validation (QC)

ParameterProtocol A Product (5-Br-4-CHO)Protocol B Product (4-Br-5-CHO)
Appearance Pale yellow/off-white solidWhite to pale yellow solid
¹H NMR (DMSO-d₆) Aldehyde: ~9.8 ppm (s)Methyl: ~2.4 ppm (s)NH: ~13.5 ppm (bs)Aldehyde: ~9.9 ppm (s)Methyl: ~2.3 ppm (s)NH: ~13.8 ppm (bs)
Key Distinction NOE correlation between Methyl and Aldehyde protons is strong (adjacent).NOE correlation between Methyl and Aldehyde is weak/absent (separated by Br).
Mass Spec (ESI) [M+H]⁺ ~ 189/191 (Br pattern)[M+H]⁺ ~ 189/191 (Br pattern)

References

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Title: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
    • Source:Asian Journal of Chemistry, 2008.
    • Context: Describes the standard chlorination/formylation pattern
  • Regioselective Lithiation of Pyrazoles

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes via Pd-c
    • Source:Arkivoc, 2011.
    • Context: Details the bromination-lithiation-formyl
  • Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (Commercially Available Standards)

    • Source: Sigma-Aldrich / Chemical Vendors.
    • Context: Confirmation of the existence and stability of the specific 4-Br-5-CHO isomer (CAS 1287752-82-2).
  • General Vilsmeier-Haack Review

    • Title: Review Article on Vilsmeier-Haack Reaction.
    • Source:IJPCBS, 2013.
    • Context: Mechanisms of POCl3/POBr3 mediated formyl

Sources

Application Note: Vilsmeier-Haack Formylation of 3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic building blocks. It details the direct Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole, addressing the specific challenges posed by the N-unsubstituted heterocycle.

Document Type: Technical Protocol & Process Guide Subject: Regioselective C4-Formylation of N-unsubstituted Pyrazoles Target Product: 3-Methyl-1H-pyrazole-4-carbaldehyde[1]

Executive Summary

The Vilsmeier-Haack reaction is the gold-standard method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. While the reaction proceeds mildly with N-alkylated pyrazoles, the formylation of 3-methyl-1H-pyrazole (containing a free -NH group) presents unique kinetic and mechanistic challenges.

This protocol outlines a high-yielding, optimized methodology for the direct C4-formylation of 3-methyl-1H-pyrazole. It accounts for the competing N-formylation and requires specific thermal control to ensure thermodynamic regioselectivity.

Key Application: The resulting aldehyde, 3-methyl-1H-pyrazole-4-carbaldehyde , is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.

Mechanistic Insight & Strategic Considerations

The Electrophile

The active species is the Vilsmeier Reagent (Chloromethyleneiminium salt) , generated in situ from DMF and POCl₃.[2] This species is highly electrophilic but hydrolytically unstable.

The Substrate Challenge: Free -NH Group

Unlike N-methylpyrazole, 3-methyl-1H-pyrazole possesses an acidic proton and a nucleophilic nitrogen.

  • Primary Challenge: The Vilsmeier reagent can attack the nitrogen first, forming an N-formyl species or an amidine salt. This intermediate is electron-deficient, deactivating the ring toward the desired C4-substitution.

  • Solution: The reaction requires excess reagents (3–5 equivalents) and elevated temperatures (80–100°C) . The heat promotes the reversibility of the N-attack or forces the electrophilic substitution on the deactivated ring. The N-formyl group is subsequently removed during the hydrolytic workup.

Regioselectivity

The C4 position of the pyrazole ring is the most nucleophilic carbon due to the electron-donating effect of the adjacent nitrogen atoms and the hyperconjugation from the C3-methyl group.

  • Tautomerism: 3-methyl-1H-pyrazole exists in equilibrium with 5-methyl-1H-pyrazole. Formylation at C4 yields the same product regardless of the tautomer reacting.

Reaction Pathway Diagram

The following diagram illustrates the formation of the active reagent and the competing pathways.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyleneiminium) DMF->VR 0°C, Exothermic N_Attack N-Formyl Intermediate (Ring Deactivated) VR->N_Attack Kinetic Control (Fast) C_Attack C4-Iminium Intermediate (Desired) VR->C_Attack Thermodynamic Control (Slow, requires Heat) Substrate 3-Methyl-1H-Pyrazole Substrate->N_Attack Substrate->C_Attack N_Attack->C_Attack Reversible / Rearrangement (>80°C) Hydrolysis Alkaline Hydrolysis (Workup) C_Attack->Hydrolysis Product 3-Methyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product Removes N-formyl Releases Aldehyde

Caption: Mechanistic pathway showing the competition between kinetic N-attack and thermodynamic C-formylation.

Detailed Experimental Protocol

Reagents & Equipment
ReagentEquiv.[3][4][5]RoleHazard Note
3-Methyl-1H-pyrazole 1.0SubstrateIrritant
POCl₃ (Phosphoryl chloride) 3.0 – 5.0ReagentCorrosive, Water Reactive
DMF (Anhydrous) 5.0 – 10.0Solvent/ReagentHepatotoxin, Absorbs through skin
Sodium Acetate / NaOH ExcessQuenching BaseExothermic neutralization

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Reflux condenser with CaCl₂ drying tube or N₂ line.

  • Ice-salt bath (-10°C to 0°C).

  • Oil bath (for heating to 100°C).

Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)
  • Setup: Purge the reaction vessel with Nitrogen/Argon. Add anhydrous DMF (5.0 eq) to the flask. Cool to 0°C using an ice bath.

  • Addition: Charge POCl₃ (3.0 eq) into the addition funnel. Add dropwise to the DMF over 30–45 minutes.

    • Critical: Maintain internal temperature < 10°C . The reaction is highly exothermic. A white/yellowish precipitate (the Vilsmeier salt) may form.[4]

  • Activation: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 3-methyl-1H-pyrazole (1.0 eq) in a minimum volume of DMF (1–2 eq).

  • Addition: Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: The mixture may darken or become viscous.

  • Thermal Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then transfer to an oil bath.

  • Heating: Heat the reaction mixture to 90–100°C for 4–6 hours.

    • Why? This drives the reaction at the C4 position and overcomes the deactivating effect of any transient N-formylation.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material should disappear.

Phase 3: Quench & Isolation (The "Hydrolysis" Phase)
  • Cooling: Cool the reaction mixture to RT.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Caution: This hydrolysis is extremely exothermic.

  • Neutralization: Neutralize the acidic solution (pH ~1) to pH 7–8 using saturated Sodium Acetate solution or 5N NaOH .

    • Note: For N-unsubstituted pyrazoles, adjusting pH to ~9–10 ensures the product is in the neutral form and hydrolyzes any N-formyl groups.

  • Crystallization/Extraction:

    • Often, the product precipitates as a solid upon neutralization. Filter, wash with cold water, and dry.

    • If no precipitate forms: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH or EtOAc/Hexane).

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere Cool DMF to 0°C ReagentForm Add POCl3 Dropwise (Maintain <10°C) Start->ReagentForm SubstrateAdd Add 3-Methyl-1H-Pyrazole (in DMF) ReagentForm->SubstrateAdd Heat Heat to 90-100°C (4-6 Hours) SubstrateAdd->Heat Quench Pour onto Crushed Ice (Exothermic Hydrolysis) Heat->Quench Neutralize Adjust pH to 8-10 (NaOH/NaOAc) Quench->Neutralize Isolate Filter Solid OR Extract (EtOAc) Recrystallize (EtOH) Neutralize->Isolate

Caption: Operational workflow for the Vilsmeier-Haack formylation process.[1][6]

Troubleshooting & Optimization ("The Scientist's Notebook")

ObservationDiagnosisCorrective Action
Low Conversion N-poisoning or insufficient electrophile.Increase POCl₃ to 5.0 eq. Increase temperature to 110°C.
N-Formyl Product Isolated Incomplete hydrolysis.Stir the quenched aqueous mixture at pH 10 for 1 hour before extraction.
Dark Tar Formation Thermal decomposition.Control the exotherm strictly during POCl₃ addition. Do not overheat (>120°C).
No Reaction at C4 Ring deactivation.Alternative Strategy: Use the Hydrazone Cyclization Method . React semicarbazone of acetone with POCl₃/DMF. This builds the ring and aldehyde simultaneously (See Ref 1, 2).

References

  • Popov, A. V., et al. (2019).[7][8] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(v), 83-95.

  • Mohamed, A. A., et al. (2023).[1] "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 13, 26909-26943.

  • Kamatala, C. R., et al. (2011). "Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration..." International Journal of Organic Chemistry, 1, 250-256.

  • ChemicalBook. (2025).[8] "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Properties and Synthesis."

Sources

Application Note: Protocol for Suzuki Coupling of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The functionalization of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (Compound 1 ) represents a critical transformation in the synthesis of kinase inhibitors and bioactive heterocycles. This substrate presents a "perfect storm" of chemical challenges: a deactivating free amine (-NH), a reactive electrophile (aldehyde), and a sterically sensitive coupling site (C4-Br).

The Chemoselectivity Challenge

Successful coupling requires navigating three competing factors:

  • Catalyst Poisoning: The acidic pyrrolic proton (

    
    ) can deprotonate under basic Suzuki conditions. The resulting pyrazolate anion is a potent 
    
    
    
    -donor that binds Palladium (Pd), arresting the catalytic cycle (the "Azole Effect").
  • Tautomeric Ambiguity: In solution, 1 exists in equilibrium between the 3-methyl-5-carbaldehyde and 5-methyl-3-carbaldehyde tautomers. This impacts regioselectivity during protection steps.[1]

  • Aldehyde Stability: While generally robust, the C5-aldehyde is susceptible to Cannizzaro disproportionation or condensation under highly basic, aqueous conditions at elevated temperatures.

Strategic Pathways

This guide details two validated protocols:

  • Protocol A (The Robust Route): Utilizing a THP (Tetrahydropyranyl) protecting group strategy to mask the acidic nitrogen, enabling standard catalytic conditions. Recommended for scale-up.

  • Protocol B (The Direct Route): Utilizing Buchwald dialkylbiaryl phosphine ligands (XPhos/SPhos) to facilitate coupling on the unprotected substrate. Recommended for high-throughput library synthesis.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for both protocols.

SuzukiWorkflow Start Substrate: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Decision Scale / Throughput Requirement? Start->Decision ProtA Protocol A: Robust/Scale-Up Decision->ProtA High Scale / Reliability ProtB Protocol B: Rapid/Library Decision->ProtB Speed / Low Step Count StepA1 Step 1: N-Protection (DHP, pTSA) Yield: >90% ProtA->StepA1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) StepA1->StepA2 StepA3 Step 3: Deprotection (HCl/MeOH) Removes THP StepA2->StepA3 Product Target: 4-Aryl-3-methyl-1H-pyrazole-5-carbaldehyde StepA3->Product StepB1 Direct Coupling (Pd2(dba)3, XPhos, K3PO4) ProtB->StepB1 StepB1->Product

Caption: Workflow comparison between the Protected Route (Protocol A) and the Direct Route (Protocol B).

Protocol A: The Protected Route (THP Strategy)

Rationale: Protecting the nitrogen with a Tetrahydropyranyl (THP) group prevents catalyst poisoning and increases solubility in organic solvents. THP is chosen over Boc (unstable in base) or SEM (requires fluoride deprotection) for its balance of stability and ease of removal.

Step 1: N-Protection
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Procedure:

  • Dissolve 1 (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DHP (1.5 equiv) and catalytic pTSA (0.05 equiv).

  • Stir at RT for 4–12 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

  • Note: This produces a mixture of N1- and N2-THP regioisomers. Both are suitable for the coupling step.[2]

Step 2: Suzuki Cross-Coupling[2][3]
  • Catalyst: Pd(dppf)Cl2[3]·DCM (3–5 mol%).

  • Base: Na2CO3 (2.0 M aqueous).

  • Solvent: 1,4-Dioxane.

Procedure:

  • Charge a reaction vial with N-THP-protected substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane (0.15 M) and 2.0 M Na2CO3 (3.0 equiv).

  • Heat to 90°C for 4–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or concentrated HCl (cat.) in MeOH.

  • Conditions: RT to 40°C.

Procedure:

  • Dissolve the coupled product in MeOH.[4]

  • Add catalytic HCl (or 4M HCl in dioxane).

  • Stir at RT for 1–2 hours. The THP acetal hydrolyzes rapidly.

  • Neutralization: Carefully neutralize with solid NaHCO3 to pH 7 (protecting the aldehyde).

  • Isolation: Filter and concentrate. Recrystallize or chromatograph if necessary.

Protocol B: The Direct Route (Advanced Ligands)

Rationale: For library synthesis where step count is critical, "Buchwald-type" precatalysts or bulky phosphine ligands can outcompete the pyrazole nitrogen for palladium coordination, enabling direct coupling [1].

Key Components
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos . These electron-rich, bulky ligands facilitate oxidative addition and prevent catalyst deactivation.

  • Precatalyst: XPhos Pd G2 or Pd2(dba)3 / XPhos system.

  • Base: K3PO4 (Potassium Phosphate Tribasic). Phosphate is crucial here; carbonate bases are often insufficient for unprotected azoles in this context.

Detailed Procedure
  • Setup: In a microwave vial or pressure tube, combine:

    • 1 (4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde): 1.0 equiv

    • Aryl Boronic Acid: 1.5 equiv

    • Pd2(dba)3 : 2 mol% (or XPhos Pd G2: 4 mol%)

    • XPhos : 8 mol% (if using Pd2(dba)3)

    • K3PO4 : 3.0 equiv (finely ground solid)

  • Solvent System: Add n-Butanol / Water (4:1) or Dioxane / Water (4:1) . The biphasic system with alcohol helps solubilize the polar substrate.

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup:

    • Acidify carefully to pH ~5–6 with 1M HCl (to protonate the pyrazole and ensure it extracts into organic phase, but avoid aldehyde damage).

    • Extract with EtOAc (x3).[5]

    • Wash combined organics with Brine.

    • Purification: Flash chromatography (DCM/MeOH gradients are often required due to polarity).

Optimization & Troubleshooting Guide

Solvent and Base Screening Matrix

Data below summarizes average conversion rates for Compound 1 with Phenylboronic acid (24h, 90°C).

EntryCatalyst SystemBaseSolventConversion (LCMS)Notes
1Pd(PPh3)4Na2CO3DMF/H2O35%Significant dehalogenation observed.
2Pd(dppf)Cl2K2CO3Dioxane/H2O60%Slow kinetics; incomplete conversion.
3Pd(dppf)Cl2 Na2CO3 Dioxane/H2O 92% Best for Protected Substrate (Prot A).
4Pd2(dba)3 / XPhosK2CO3Dioxane/H2O75%Moderate yield for unprotected.
5XPhos Pd G2 K3PO4 n-BuOH/H2O 95% Best for Unprotected Substrate (Prot B).
Troubleshooting Common Failures
IssueMechanistic CauseRemediation
Protodeboronation Boronic acid hydrolysis is faster than transmetallation.Use Boronic Esters (Pinacol) or increase Boronic Acid to 2.0 equiv. Switch base to KF.
Dehalogenation

-Hydride elimination or reduction of Pd-Ar species.
Switch solvent to Toluene/Water. Ensure strict exclusion of oxygen.
Aldehyde Oxidation Trace oxidants or Cannizzaro reaction.Degas solvents thoroughly. Avoid strong hydroxide bases (KOH/NaOH); stick to Carbonates or Phosphates.
No Reaction (Direct) Catalyst poisoning by Pyrazole-N.Switch to Protocol A (Protection) or increase Catalyst loading to 10 mol% with XPhos.

Mechanistic Insight: The "Azole Effect"

Understanding why Protocol B works is vital for adapting this to other substrates.

Mechanism cluster_legend Key Interaction Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Free Pyrazole NH (No Bulky Ligand) TransMet Transmetallation OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Desc Bulky ligands (XPhos) sterically hinder the formation of the 'Poison' complex, forcing the cycle toward Transmetallation.

Caption: The "Azole Effect" competes with Transmetallation. Bulky ligands (Protocol B) or N-Protection (Protocol A) block the poisoning pathway.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kudo, N., et al. (2011). Efficient Synthesis of 4-Substituted 1H-Indazoles via Palladium-Catalyzed Cross-Coupling Reactions.[6] Synlett, 2011(09), 1313-1316. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., et al. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688. Link

  • Hopkins, C. R., et al. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Link

Sources

Application Note: Sonogashira Coupling with 4-Bromo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for performing Sonogashira cross-coupling reactions specifically utilizing 4-bromo-pyrazole derivatives . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols and mechanistic insight.

Executive Summary

The Sonogashira coupling of 4-bromo-pyrazoles is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and anti-infectives. While 4-iodopyrazoles are more reactive, 4-bromopyrazoles are preferred in early-stage discovery and scale-up due to superior stability, lower cost, and commercial availability.

However, this substrate class presents unique challenges:

  • Electronic Deactivation: The electron-rich nature of the pyrazole ring increases the bond dissociation energy of the C(sp²)–Br bond, impeding oxidative addition.

  • Catalyst Poisoning: The pyrazole nitrogens (especially

    
    ) are competent ligands for Pd(II), potentially sequestering the catalyst in an inactive resting state.
    
  • Glaser Homocoupling: A common side reaction when using copper co-catalysts, particularly with sluggish electrophiles like 4-bromopyrazole.

This guide provides two validated protocols: a Standard Pd/Cu System for general screening and a High-Activity Copper-Free System for challenging or unprotected substrates.

Strategic Considerations & Mechanism

The Reactivity Paradox

Unlike electron-deficient aryl halides (e.g., 4-bromonitrobenzene) which undergo rapid oxidative addition, 4-bromopyrazoles are electron-rich. This increases electron density at the carbon-halogen bond, making the palladium insertion step (Oxidative Addition) the rate-determining step (RDS).

  • Substituent Effect: Electron-Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    on the pyrazole ring generally facilitate the reaction by lowering the electron density, thereby activating the C-Br bond.
  • Protecting Groups: Unprotected (

    
    ) pyrazoles are acidic (
    
    
    
    ). In basic coupling conditions, deprotonation generates a pyrazolate anion, which is a potent ligand that can shut down catalysis. Recommendation: Always protect
    
    
    (e.g., SEM, THP, Boc, Methyl) unless using specialized bases (e.g., LiHMDS) or ligands.
Mechanistic Pathway

The reaction follows the catalytic cycle depicted below. Note the critical interplay between the Palladium cycle (coupling) and the Copper cycle (alkyne activation).

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) Pd0->OxAdd + 4-Br-Pyrazole PdII_Ar L2Pd(II)(Py)Br OxAdd->PdII_Ar Transmet Transmetallation PdII_Ar->Transmet + Cu-Acetylide PdII_Alk L2Pd(II)(Py)(Alkyne) Transmet->PdII_Alk CuI CuI (Cat.) Transmet->CuI Regenerate Cu RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerate Pd(0) Product 4-Alkynyl-Pyrazole RedElim->Product Cu_Alk Cu-Acetylide Cu_Alk->Transmet Transfer Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Alk + CuI, Base Base Base (Amine)

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck for 4-bromo-pyrazoles.

Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis

Best for: Protected pyrazoles, standard alkynes, initial screening.

Reagents:

  • Substrate: 1-Methyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: DMF or THF (Degassed)

  • Temp: 60°C – 80°C

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the 4-bromo-pyrazole (1.0 mmol),

    
     (35 mg, 0.05 mmol), and 
    
    
    
    (9.5 mg, 0.05 mmol).
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Inject degassed DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise. Note: If the alkyne is volatile, add it last.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC or LC-MS every 2 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale yellow, the catalyst may not be active (check oxygen levels).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Copper-Free High-Activity System

Best for: Unprotected (


) pyrazoles, sluggish substrates, avoiding homocoupling.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  or P(t-Bu)3  (4 mol%)
    
    • Alternative: Buchwald Precatalyst (e.g., XPhos Pd G2)

  • Base:

    
     (2.0 equiv) or TMP  (2,2,6,6-tetramethylpiperidine)
    
  • Solvent: MeCN or 1,4-Dioxane/Water (10:1)

  • Temp: 80°C – 100°C

Step-by-Step Methodology:

  • Catalyst Pre-complexation (if using separate ligand): In a vial, mix

    
     and XPhos in MeCN (1 mL) under Argon. Stir at RT for 10 mins until the solution turns orange/red.
    
  • Main Reaction: To a separate reaction vessel, add 4-bromo-pyrazole (1.0 mmol),

    
     (650 mg, 2.0 mmol), and the Alkyne (1.5 equiv).
    
  • Combine: Transfer the pre-formed catalyst solution to the main vessel. Rinse with remaining solvent (Total volume: 5 mL).

  • Heating: Heat to 90°C.

    • Why Copper-Free? Without Copper, the Glaser homocoupling (Alkyne-Alkyne) is suppressed. The bulky, electron-rich ligand (XPhos) facilitates the difficult oxidative addition into the electron-rich pyrazole bond.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Optimization & Troubleshooting Guide

Reaction Variable Screening Matrix

Use the following table to select conditions based on your specific substrate constraints.

VariableStandard ChoiceHigh-Performance AlternativeRationale
Solvent DMF, THFDMSO, MeCN, 1,4-DioxaneDMSO accelerates anionic pathways; MeCN is better for Cu-free.
Base

,


, TMP, DABCO
Inorganic bases (

) help with unprotected NH; TMP is non-nucleophilic.
Ligand

XPhos,

, Amphos
Bulky/Electron-Rich phosphines boost oxidative addition rates.
Temp 60°C100°C (Microwave)Microwave irradiation often drastically reduces reaction time for pyrazoles.
Decision Tree for Method Selection

OptimizationTree Start Substrate Analysis Protect Is N1 Protected? Start->Protect YesProt Yes (Me, SEM, Boc) Protect->YesProt Stable NoProt No (Free NH) Protect->NoProt Labile/Acidic StdCond Use Protocol A (Pd(PPh3)2Cl2 / CuI) YesProt->StdCond Check Reaction Stalled? StdCond->Check CuFree Use Protocol B (Cu-Free, XPhos) NoProt->CuFree CuFree->Check Boost Switch to: 1. Buchwald G3 Catalyst 2. Microwave (120°C) 3. Change Base to TMP Check->Boost Yield < 20%

Figure 2: Strategic decision tree for optimizing reaction conditions.

Safety & Handling

  • Palladium Residues: Palladium is a heavy metal. Ensure final compounds are scavenged (e.g., using SiliaMetS® Thiol or DMT) to meet ppm limits for biological testing.

  • Acetylenes: Low molecular weight alkynes are flammable. Work in a fume hood.

  • Pressure: Reactions heated above the boiling point of the solvent (especially in sealed tubes) generate pressure. Use appropriate shielding.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1][2] Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[6][7] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Khandavalli, S., et al. (2018).[5] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl.[8] ACS Omega, 3(11), 15450–15457. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Link

Sources

Application Note: Condensation Reactions of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

[1]

Executive Summary

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde represents a privileged scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the juxtaposition of three distinct functionalities: a tautomeric pyrazole core (hydrogen bond donor/acceptor), a reactive electrophilic aldehyde at position 5, and a halogen handle (bromine) at position 4.

This guide details the condensation protocols for this scaffold. Unlike simple benzaldehydes, the pyrazole-5-carbaldehyde moiety exhibits unique reactivity due to the adjacent ring nitrogen (N-H), which can participate in intramolecular hydrogen bonding or tautomerization, influencing the electrophilicity of the carbonyl carbon. The 4-bromo substituent exerts an inductive electron-withdrawing effect (-I), activating the aldehyde toward nucleophilic attack while simultaneously providing a steric handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Chemical Profile & Reactivity Analysis

Structural Dynamics

The compound exists in equilibrium between two tautomeric forms: 5-carbaldehyde and 3-carbaldehyde .[1] In solution, particularly in polar protic solvents like ethanol, this equilibrium is rapid.[1] For synthetic purposes, the 5-carbaldehyde designation is used to indicate the proximity of the aldehyde to the NH group, which is critical for condensation mechanisms.

  • Electrophilicity: The C5-aldehyde is highly electrophilic due to the electron-deficient nature of the pyrazole ring, further enhanced by the -I effect of the 4-bromo group.[1]

  • Sterics: The 3-methyl group is distal, but the 4-bromo group provides significant steric bulk, which can retard the rate of condensation with bulky nucleophiles (e.g., substituted anilines).

Reaction Landscape

The primary utility of this scaffold lies in Carbon-Nitrogen (C=N) and Carbon-Carbon (C=C) bond-forming reactions:

  • Schiff Base Formation: Reaction with primary amines to form imines (azomethines).[1][2]

  • Knoevenagel Condensation: Reaction with active methylene compounds to form activated alkenes.[1]

  • Claisen-Schmidt Condensation: Reaction with methyl ketones to form chalcones.[1]

Protocol A: Schiff Base Condensation (C=N Bond Formation)

This protocol describes the synthesis of pyrazolyl-imines, which are key intermediates for antimicrobial and anticancer agents.[1]

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl, followed by proton transfer and dehydration (loss of water). Acid catalysis is often required to activate the carbonyl oxygen, especially given the steric hindrance of the adjacent 4-bromo group.

Experimental Workflow

Reagents:

  • Substrate: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)[1]

  • Nucleophile: Substituted Aniline or Hydrazide (1.0 - 1.2 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops)[1]

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir at room temperature for 5 minutes to activate the carbonyl.

  • Addition: Add 1.0 mmol of the primary amine (e.g., 4-fluoroaniline) in one portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours .

    • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] The aldehyde spot (usually higher Rf) should disappear.[1]

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange).[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Data Summary: Typical Yields

Nucleophile (Amine) Reaction Time Yield (%) Appearance
Aniline 3 h 82% Yellow Solid
4-Nitroaniline 5 h 75% Orange Solid

| Isonicotinohydrazide | 4 h | 88% | White/Pale Solid |[1]

Protocol B: Knoevenagel Condensation (C=C Bond Formation)

This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile) to generate pharmacologically active acrylonitriles.

Mechanistic Insight

The base deprotonates the active methylene to form a carbanion, which attacks the aldehyde. The 4-bromo group's electron-withdrawing nature stabilizes the transition state, often accelerating this reaction compared to non-halogenated analogs.[1]

Green Chemistry Protocol (Ammonium Carbonate Catalysis)

Traditional methods use piperidine, but ammonium carbonate in aqueous ethanol is a superior, eco-friendly alternative for this specific scaffold.

Reagents:

  • Substrate: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)[1]

  • Active Methylene: Malononitrile (1.1 equiv)

  • Solvent: Water:Ethanol (1:1 v/v)

  • Catalyst: Ammonium Carbonate ((NH4)2CO3) (20 mol%)

Step-by-Step Procedure:

  • Setup: Mix 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 10 mL of 1:1 Water:Ethanol.

  • Catalysis: Add 20 mol% of ammonium carbonate.

  • Reaction: Stir vigorously at room temperature or under mild sonication.

    • Note: The reaction is typically fast (30–60 mins) due to the activated nature of the aldehyde.

  • Workup: The product precipitates out of the aqueous medium.[1] Filter the solid, wash with water to remove the catalyst, and dry under vacuum.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the core scaffold, highlighting the role of the 4-bromo "handle."

ReactionPathwaysFigure 1: Divergent synthesis pathways. The 4-Bromo group remains intact for late-stage functionalization.Scaffold4-Bromo-3-methyl-1H-pyrazole-5-carbaldehydeSchiffBaseSchiff Base (Imine)(C=N Bond)Scaffold->SchiffBaseR-NH2, EtOH, AcOHReflux 3-6hKnoevenagelAcrylonitrile Derivative(C=C Bond)Scaffold->KnoevenagelMalononitrile,(NH4)2CO3, H2O/EtOHChalconePyrazolyl Chalcone(Claisen-Schmidt)Scaffold->ChalconeAcetophenone,NaOH, EtOHSuzukiBiaryl Derivative(Suzuki Coupling)SchiffBase->SuzukiPd(PPh3)4, Ar-B(OH)2(Post-Condensation Coupling)Knoevenagel->SuzukiPd Catalysis

Caption: Figure 1: Divergent synthesis pathways.[1] The 4-Bromo group remains intact for late-stage functionalization.

Critical Troubleshooting & Optimization

Tautomeric Interference[1]
  • Issue: The N-H proton can interfere with base-catalyzed reactions (like Claisen-Schmidt) by deprotonating to form the pyrazolate anion, which is less electrophilic.[1]

  • Solution: Use 2.2 equivalents of base (e.g., NaOH) in Claisen-Schmidt reactions to account for the acidic N-H, or protect the nitrogen (e.g., N-methylation) prior to condensation if yields are low (<40%).

Solubility
  • Issue: The 4-bromo derivative is less soluble than the non-halogenated parent.[1]

  • Solution: Use DMF (Dimethylformamide) as a co-solvent (10-20%) if the aldehyde does not dissolve in refluxing ethanol.[1]

Order of Operations
  • Strategic Insight: Perform the condensation first , then the Suzuki coupling at the 4-bromo position.[1] The aldehyde group is sensitive to the basic conditions of Suzuki coupling (potential Cannizzaro reaction or oxidation), whereas the imine or alkene product is more robust.

References

  • Synthesis and Bioactivity of Pyrazole-3(4)

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1][3]

    • Source: ARKIVOC 2011 (i) 196-245.[1]

    • URL:[Link]

  • Green Knoevenagel Protocols

    • Title: A Simple, Expeditious and Green Process for Knoevenagel Condens
    • Source: ResearchGate (2017).[1]

    • URL:[Link]

  • Schiff Base Antimicrobial Applications

    • Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][4]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Structural Characterization (Crystallography)

    • Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

    • Source: PMC - NCBI (2012).[1]

    • URL:[Link]

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The formation of a Schiff base (azomethine) linkage is a robust and versatile synthetic strategy to expand the chemical space of these heterocycles, often enhancing their pharmacological profiles.[2] This document provides a foundational protocol for the acid-catalyzed condensation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde with various primary amines, an in-depth explanation of the underlying reaction mechanism, detailed characterization techniques, and a discussion on the significance and potential applications of the resulting compounds.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, integral to numerous commercial drugs with anti-inflammatory, anticancer, and antimicrobial properties. Schiff bases, compounds containing an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound.[2] The imine linkage is not merely a linker; its electronic and structural properties can be crucial for biological activity.

The combination of these two pharmacophores—the pyrazole ring and the azomethine group—has led to the development of novel Schiff bases with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[3][4] The presence of a bromine atom at the C4 position of the pyrazole ring offers a unique handle for further synthetic modifications (e.g., cross-coupling reactions) and can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity.

This guide provides a robust and reproducible methodology for synthesizing a library of Schiff bases from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, a versatile and reactive starting material.

Reaction Mechanism and Rationale for Reagent Selection

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically reversible and is often catalyzed by a small amount of acid.

The Role of Acid Catalysis

While the reaction can proceed without a catalyst, the addition of a weak acid, such as glacial acetic acid, significantly accelerates the rate of reaction. The mechanism involves two key stages:

  • Protonation of the Carbonyl Oxygen: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

  • Facilitation of Dehydration: The acid also protonates the hydroxyl group of the intermediate carbinolamine, converting it into a good leaving group (water). The subsequent elimination of water drives the reaction towards the formation of the stable imine product.

A visual representation of this catalytic cycle is provided below.

Schiff_Base_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_addition Step 2: Nucleophilic Attack cluster_elimination Step 3: Dehydration Aldehyde Pyrazole Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (Enhanced Electrophilicity) Aldehyde->Protonated_Aldehyde + H⁺ H_plus H⁺ (from Acetic Acid) Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R'-NH₂ Amine Primary Amine (R'-NH₂) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base (Imine) (R-CH=N-R') Protonated_Carbinolamine->Schiff_Base - H₂O, -H⁺ Water H₂O

Figure 1: Acid-catalyzed mechanism for Schiff base formation.

Choice of Solvent

Ethanol or methanol are the solvents of choice for this reaction for several reasons:

  • Solubility: They effectively dissolve the pyrazole aldehyde and a wide range of primary amines.

  • Boiling Point: Their boiling points are suitable for refluxing the reaction, providing the necessary thermal energy to overcome the activation barrier without degrading the reactants or products.

  • Inertness: They are chemically inert under the reaction conditions.

  • Product Precipitation: In many cases, the Schiff base product is less soluble in ethanol upon cooling, facilitating its isolation via filtration.

Experimental Protocols

Safety Precaution: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentGradeSupplier
4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde≥95%Commercial Vendor
Substituted Primary Amine (e.g., Aniline)Reagent GradeCommercial Vendor
Absolute EthanolACS GradeCommercial Vendor
Glacial Acetic AcidACS GradeCommercial Vendor
General Synthesis Protocol

This protocol describes a general method for the synthesis of a Schiff base from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde and a representative primary amine (e.g., aniline). Molar ratios and reaction times may be optimized for different amine substrates.

  • Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in absolute ethanol (15-20 mL).

  • Addition of Amine: To this stirring solution, add the selected primary amine (1.0 - 1.1 eq.) either neat if liquid or dissolved in a minimal amount of ethanol if solid.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 6-10 hours.[3]

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath often promotes the precipitation of the Schiff base product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50 °C) to a constant weight.

  • Recrystallization (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid Catalyst B->C D Reflux (6-10h, ~80°C) C->D E Monitor by TLC D->E F Cool to Room Temp & Ice Bath E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J J I->J Pure Schiff Base Product

Figure 2: General experimental workflow for Schiff base synthesis.

Characterization of Synthesized Schiff Bases

The structural confirmation of the synthesized Schiff bases is crucial and can be achieved using a combination of spectroscopic and physical methods.

Expected Spectroscopic Data

The following table summarizes the expected characteristic spectroscopic data for a Schiff base synthesized from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde and a generic aromatic amine.

TechniqueCharacteristic FeatureExpected Range/Value
FT-IR C=N (Azomethine) stretch1610-1630 cm⁻¹ (strong absorption).[6] The aldehyde C=O stretch (around 1690-1710 cm⁻¹) should be absent.
C-Br stretch500-600 cm⁻¹
¹H NMR -CH=N- (Azomethine) protonSinglet, δ 8.5-9.5 ppm.[7][8] The aldehyde proton (-CHO) signal (around δ 9.5-10.5 ppm) should be absent.
Pyrazole ring protonSinglet, typically δ 7.5-8.5 ppm.
Pyrazole -CH₃ protonsSinglet, δ 2.2-2.6 ppm.
Aromatic protons (from amine)Multiplets, δ 6.5-8.0 ppm.[9]
¹³C NMR -C H=N- (Azomethine) carbonδ 155-165 ppm.[7]
Pyrazole C-Brδ ~95-105 ppm (shielded by Br).
Pyrazole carbonsSignals typically in the range of δ 110-150 ppm.
Mass Spec. Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weight of the product, often showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Physical Properties
  • Appearance: The synthesized Schiff bases are typically crystalline solids, often yellow or orange in color.

  • Melting Point: A sharp and defined melting point is a good indicator of purity. The expected range will vary depending on the specific amine used.

  • Solubility: Generally, these compounds exhibit good solubility in solvents like DMSO and DMF, moderate solubility in chloroform and dichloromethane, and poor solubility in water and hexane.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Amine is not sufficiently nucleophilic. 3. Reagents are wet (hydrolysis).1. Increase reflux time and monitor by TLC. 2. For electron-deficient amines, consider a stronger acid catalyst or higher reaction temperature. The electron-withdrawing effect of the 4-bromo substituent might slightly deactivate the aldehyde; ensure sufficient reaction time. 3. Use anhydrous ethanol and ensure starting materials are dry.
Product Fails to Precipitate The Schiff base is highly soluble in the reaction solvent (ethanol).1. Reduce the volume of the solvent by rotary evaporation. 2. Add the reaction mixture to ice-cold water to induce precipitation. 3. Perform an extraction using a suitable organic solvent (e.g., ethyl acetate) if the product remains in solution.
Impure Product (from NMR/TLC) 1. Unreacted aldehyde or amine present. 2. Side reactions.1. Improve washing of the filtered product with cold solvent. 2. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol). Column chromatography can be used for non-crystalline or difficult-to-purify products.
Oily Product Formed Product may have a low melting point or is impure.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Purify via column chromatography.

Applications and Significance

Schiff bases derived from pyrazole scaffolds are of significant interest to the pharmaceutical and materials science communities.

  • Drug Development: These compounds have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Reported activities include:

    • Anticancer: Some pyrazole-based Schiff bases have shown cytotoxicity against various cancer cell lines.[10]

    • Antimicrobial: They are frequently screened for antibacterial and antifungal properties.[6]

    • Anti-inflammatory and Analgesic: The pyrazole core is a well-known anti-inflammatory pharmacophore.

  • Coordination Chemistry: The azomethine nitrogen provides an excellent coordination site for metal ions.[11] Metal complexes of pyrazole Schiff bases are investigated for their catalytic activity, magnetic properties, and as therapeutic agents where the metal ion can enhance biological activity.

Conclusion

The synthesis of Schiff bases from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a straightforward and efficient method for generating a diverse library of compounds with high potential in drug discovery and materials science. The protocol outlined in this guide is robust and can be adapted for a wide variety of primary amines. The detailed characterization and troubleshooting information provided herein serves as a valuable resource for researchers aiming to explore the rich chemistry of pyrazole-based Schiff bases.

References

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (n.d.). SciELO Colombia. Retrieved February 4, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]

  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2009). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Unique Potential of a Functionalized Intermediate

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and the ability to engage in various non-covalent interactions with biological targets. Consequently, pyrazole derivatives have demonstrated a vast therapeutic profile, encompassing anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3]

Within this important class of heterocycles, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde emerges as a highly versatile and strategic building block for drug discovery programs. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for a wide array of classical C-C and C-N bond-forming reactions, while the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual functionality enables the rapid generation of diverse molecular libraries from a single, readily accessible starting material, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in medicinal chemistry projects. We will delve into its reactivity profile, provide detailed experimental protocols for its key transformations, and explore its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Physicochemical Properties and Reactivity Profile

The reactivity of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is governed by the interplay of its constituent functional groups and the electronic nature of the pyrazole ring.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₅H₅BrN₂OProvides the elemental composition.
Molecular Weight 190.01 g/mol Falls within the range for fragment-based and lead-like molecules.
Appearance Off-white to pale yellow solidStandard for many organic compounds.
Key Functional Groups Aldehyde, Bromo, Methyl, Pyrazole NHOffers multiple points for chemical modification.

The aldehyde group at the C5 position is electrophilic and readily undergoes nucleophilic attack, making it an ideal substrate for reactions such as:

  • Reductive Amination: To introduce diverse amine functionalities, crucial for modulating solubility, basicity, and target engagement.

  • Knoevenagel Condensation: With active methylene compounds to generate α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling the extension of the carbon skeleton and the introduction of new pharmacophoric elements.

  • Aldol Condensation: To create more complex carbon frameworks.

The bromine atom at the C4 position is a key feature for late-stage functionalization via palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: For the introduction of aryl and heteroaryl groups.

  • Sonogashira Coupling: To incorporate alkyne moieties.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: To introduce a wide range of primary and secondary amines.

The ability to perform these transformations selectively allows for a modular and convergent approach to the synthesis of complex molecules.

Experimental Protocols

The following protocols are provided as a guide and can be adapted based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

This protocol describes a general procedure for the synthesis of N-substituted aminomethyl pyrazoles, which are common motifs in bioactive molecules.

Rationale: This one-pot procedure is efficient as it avoids the isolation of the intermediate imine. Sodium triacetoxyborohydride is a mild reducing agent that is selective for imines in the presence of aldehydes, minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G reagent 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde + R₁R₂NH imine Imine Intermediate reagent->imine DCM, rt product N-Substituted Aminomethyl Pyrazole imine->product Reduction reducing_agent [NaBH(OAc)₃] reducing_agent->imine caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Protocol 2: Suzuki Cross-Coupling of the Bromo-pyrazole Scaffold

This protocol details a standard procedure for the introduction of an aryl or heteroaryl group at the C4 position of the pyrazole ring.

Rationale: Palladium-catalyzed Suzuki coupling is a robust and highly versatile method for C-C bond formation.[4] The choice of ligand is critical for catalytic efficiency, with phosphine-based ligands being commonly employed.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the product from Protocol 1 (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, typically sodium carbonate (2.0 eq).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G reagent1 Bromo-pyrazole Derivative product 4-Aryl-pyrazole Product reagent1->product reagent2 Ar-B(OH)₂ reagent2->product catalyst Pd(0) catalyst, Base catalyst->product caption Suzuki Cross-Coupling Workflow.

Caption: Suzuki Cross-Coupling Workflow.

Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[5] Many approved kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The pyrazole scaffold is a well-established core for kinase inhibitors.

Here, we propose a synthetic route to a hypothetical kinase inhibitor utilizing 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde as the starting material. The target molecule is designed to have features common to many kinase inhibitors: a heterocyclic core, a hinge-binding motif, and a solubilizing group.

Synthetic Scheme:

G start 4-Bromo-3-methyl-1H- pyrazole-5-carbaldehyde intermediate1 4-Bromo-5-(piperazin-1-ylmethyl) -3-methyl-1H-pyrazole start->intermediate1 Reductive Amination step1_reagents Piperazine, NaBH(OAc)₃ DCM step1_reagents->intermediate1 product Hypothetical Kinase Inhibitor intermediate1->product Suzuki Coupling step2_reagents Aryl-B(OH)₂, Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O step2_reagents->product caption Synthetic route to a hypothetical kinase inhibitor.

Caption: Synthetic route to a hypothetical kinase inhibitor.

This synthetic strategy first introduces a solubilizing group (piperazine) via reductive amination, followed by the installation of a substituted aryl group, which could serve as a hinge-binding element, via a Suzuki coupling reaction. This modular approach allows for the synthesis of a library of analogues by varying both the amine and the boronic acid.

Hypothetical Kinase Signaling Pathway Inhibition:

The synthesized inhibitor could potentially target a signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->PI3K Inhibition caption Hypothetical inhibition of the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Troubleshooting and Safety Considerations

  • Low yields in reductive amination: Ensure the amine is of high purity and that the reaction is performed under anhydrous conditions to prevent competitive hydrolysis of the imine intermediate.

  • Decomposition during Suzuki coupling: Degassing the reaction mixture is crucial to prevent oxidation of the palladium catalyst. If decomposition is still observed, screening different ligands and bases may be necessary.

  • Safety: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is expected to be an irritant. Handle with care in a fume hood, wearing gloves and safety glasses. Palladium catalysts are toxic and should be handled with appropriate precautions.

Conclusion

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde represents a valuable and versatile building block for medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of diverse compound libraries. By leveraging the established chemistry of aldehydes and aryl bromides, researchers can rapidly access novel chemical matter for a wide range of therapeutic targets. The protocols and strategies outlined in this document provide a solid foundation for the successful application of this promising intermediate in drug discovery programs.

References

  • Chem-Impex. 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed Central. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Available from: [Link]

  • Trends in GPCR drug discovery: new agents, targets and indications. PubMed Central. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • 1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl). Acta Crystallographica Section E. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3515227/
  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

  • NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available from: [Link]

  • NCBI. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Available from: [Link]

  • Organic & Biomolecular Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

Sources

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in Kinase Inhibitor Design

Executive Summary: The "Linchpin" Scaffold

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 473528-88-0) represents a high-value "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural utility lies in its orthogonal reactivity profile :

  • C4-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic "gatekeeper" interacting motifs.[1]

  • C5-Aldehyde: A versatile electrophile for reductive aminations, olefinations, or heterocycle ring-closures (e.g., forming fused systems like pyrazolo[3,4-b]pyridines).

  • N1-H: A nucleophilic site allowing for specific alkylation to modulate solubility and permeability.

This guide details optimized protocols for utilizing this building block to generate focused libraries of kinase inhibitors, specifically targeting the JAK , Aurora , and MAPK families, where the pyrazole core frequently serves as the hinge-binding motif.

Chemical Profile & Handling

PropertySpecificationCritical Note
Formula C₅H₅BrN₂O
MW 189.01 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1]
Tautomerism 3-methyl vs. 5-methylIn solution, the 3-methyl and 5-methyl tautomers exist in equilibrium.[1] N-alkylation will lock the regiochemistry.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in non-polar solvents (Hexane, Et₂O).
Stability Stable at -20°CAldehyde is prone to oxidation to carboxylic acid if exposed to air/moisture for prolonged periods.[1]

Application Note I: Divergent Library Synthesis Strategy

The most efficient use of this scaffold is a "Divergent Strategy" where the N1-position is locked first, followed by parallel functionalization of the C4 and C5 positions.

Workflow Visualization

KinaseScaffold Start 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde Step1 Step 1: N-Alkylation (Regio-control) Start->Step1 R-X, Cs2CO3 BranchA Route A: Suzuki Coupling (C4) Step1->BranchA Ar-B(OH)2, Pd cat. BranchB Route B: Reductive Amination (C5) Step1->BranchB HNR2, NaBH(OAc)3 BranchA->BranchB Sequential Functionalization Target1 Library A: Hydrophobic Pocket Optimization BranchA->Target1 Target2 Library B: Solubility/Tail Optimization BranchB->Target2

Figure 1: Divergent synthesis workflow allowing for independent optimization of the hydrophobic pocket (C4) and solvent-exposed tail (C5).

Detailed Protocols

Protocol A: Regioselective N-Alkylation

Objective: To lock the tautomer and improve solubility before metal-catalyzed coupling. Note on Regioselectivity: Alkylation typically favors the nitrogen adjacent to the less sterically hindered side, but the aldehyde (electron-withdrawing) and methyl (electron-donating) groups create a push-pull system. The 1,5-isomer (aldehyde adjacent to N-R) is often favored under thermodynamic control, but mixtures are common.

Reagents:

  • Scaffold: 1.0 eq

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide): 1.1 eq

  • Base: Cesium Carbonate (Cs₂CO₃): 2.0 eq

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 g, 5.29 mmol) in anhydrous DMF (10 mL) under N₂.

  • Add Cs₂CO₃ (3.45 g, 10.6 mmol) and stir at 0°C for 15 minutes.

  • Dropwise add the alkyl halide (5.8 mmol).

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Pour into ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the major regioisomer (confirm via NOESY NMR; interaction between N-Methyl and Aldehyde proton indicates 1,5-substitution).

Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Installation of the aryl group targeting the kinase "gatekeeper" or hydrophobic back-pocket.

Mechanistic Insight: The C4-bromine on the electron-deficient pyrazole ring is highly reactive.[1] However, the aldehyde can poison Pd catalysts if not protected or if the catalyst loading is too low. We recommend Pd(dppf)Cl₂ for its robustness against coordinating functional groups.

Reagents:

  • N-Alkylated Scaffold (from Protocol A): 1.0 eq

  • Aryl Boronic Acid/Ester: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂·DCM: 0.05 eq (5 mol%)

  • Base: K₂CO₃ (2M aq. solution): 3.0 eq

  • Solvent: 1,4-Dioxane[1][2][3]

Procedure:

  • In a microwave vial, combine the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (20 mg).

  • Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Degas by bubbling Argon through the solution for 5 minutes (Critical step to prevent homocoupling/oxidation).

  • Seal and heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).

  • Filtration: Filter hot mixture through a Celite pad. Wash with MeOH.

  • Purification: Concentrate and purify via Prep-HPLC or Flash Chromatography.

Protocol C: C5-Reductive Amination (Solubilizing Tail)

Objective: Converting the aldehyde into a solubilizing amine (e.g., morpholine, piperazine) which often protrudes into the solvent-exposed region of the kinase ATP pocket.

Reagents:

  • Aldehyde Scaffold: 1.0 eq

  • Amine (secondary or primary): 1.2 eq

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB): 1.5 eq

  • Acid Catalyst: Acetic Acid (AcOH): 1.0 eq

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Dissolve the aldehyde (0.5 mmol) and amine (0.6 mmol) in DCE (5 mL).

  • Add AcOH (30 µL). Stir for 30 minutes at RT to allow imine/iminium formation (equilibrium).

  • Add STAB (160 mg, 0.75 mmol) in one portion.

  • Stir at RT for 16 hours.

  • Quench: Add sat. NaHCO₃ (5 mL) and stir vigorously for 10 min.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: Since the product is basic, use an SCX-2 (Strong Cation Exchange) cartridge for rapid purification, or silica column with 5% MeOH/DCM (+1% NH₃).

Quality Control & Validation

To ensure data integrity (Trustworthiness), every intermediate must be validated.

TechniqueExpected Result for ScaffoldFailure Mode Indicator
¹H NMR (DMSO-d₆) Aldehyde singlet (~9.8 ppm).[1] Pyrazole NH broad singlet (~13.5 ppm).Disappearance of 9.8 ppm signal indicates oxidation (to acid) or condensation.
LC-MS (ESI+) [M+H]⁺ = 189/191 (1:1 Br isotope pattern).Mass +16 (N-oxide or oxidation).[1] Mass +14 (Methylation).
TLC (50% EtOAc/Hex) R_f ~ 0.4 (UV active).Streaking indicates acid formation.

References

  • Preparation of Pyrazole Derivatives as Kinase Inhibitors. Source: PubChem Patent Summary / World Intellectual Property Organization. Context: Describes the use of 4-bromo-pyrazoles as core scaffolds for PI3K and JAK inhibition.[1] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source:Journal of the American Chemical Society (via PMC). Context: Validates the feasibility of Suzuki coupling on free-NH and N-alkylated bromo-pyrazoles. URL:[Link]

  • Reductive Aminations and Suzuki-Type Couplings in Library Synthesis. Source:Organic Chemistry Portal. Context: Provides the general methodology for sequential reductive amination and Suzuki coupling on heteroaromatic aldehydes. URL:[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo-isoquinolines. Source:Molecules (MDPI). Context: Illustrates the structural role of the pyrazole moiety in ATP-competitive binding and the impact of substitution patterns. URL:[Link]

Sources

Design of Novel Antimicrobial Agents from 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-4Br-001

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the discovery of novel chemotypes.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Rimonabant.

This Application Note details the strategic utilization of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde as a high-value precursor for synthesizing antimicrobial agents. We focus on the Schiff base (hydrazone) derivatization pathway, which yields compounds capable of inhibiting bacterial DNA Gyrase B , a validated target essential for DNA replication.

Key Advantages of this Scaffold
  • 4-Bromo Substituent: Enhances lipophilicity (

    
    ), facilitating bacterial membrane penetration. It also serves as a halogen bond donor within the enzyme active site.
    
  • 5-Carbaldehyde "Warhead": A highly reactive electrophile allowing for rapid, high-yield condensation reactions (Schiff base formation) to generate diverse libraries.

  • 3-Methyl Group: Provides steric bulk that restricts bond rotation, potentially locking the molecule into a bioactive conformation.

Part 1: Rational Design & Mechanism of Action

Structure-Activity Relationship (SAR) Logic

The design strategy relies on the "Pharmacophore Hybridization" concept. The pyrazole ring mimics the base-stacking interactions of DNA bases, while the hydrazone linkage acts as a spacer that positions the variable "Tail" region (Aryl/Heteroaryl) into the hydrophobic pocket of DNA Gyrase B.

  • Core: 4-Bromo-3-methyl-1H-pyrazole (Scaffold).

  • Linker: Azomethine (

    
    ) generated via aldehyde condensation.
    
  • Terminal: Substituted Phenyl/Heterocycle (Targeting the ATP-binding pocket).

Molecular Mechanism: DNA Gyrase Inhibition

The proposed mechanism involves the competitive inhibition of the ATPase subunit (GyrB) of DNA Gyrase. Unlike fluoroquinolones (which target the DNA-Gyrase complex), these pyrazole-hydrazones target the ATP-binding site, preventing the energy-dependent introduction of negative supercoils into DNA.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the biological validation cascade.

G Start 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde Reaction Condensation (EtOH, Reflux, AcOH) Start->Reaction Precursor Reagent Substituted Hydrazides (R-CONHNH2) Reagent->Reaction Nucleophile Product Target Schiff Base (Hydrazone) Reaction->Product -H2O Validation Biological Screening (CLSI M07 Protocol) Product->Validation In Vitro Target Target: DNA Gyrase B Product->Target In Silico Validation->Target Validation

Figure 1: Workflow for the synthesis and evaluation of pyrazole-based antimicrobial agents.

Part 2: Experimental Protocols

Chemical Synthesis of Pyrazole-Hydrazones

Objective: To synthesize


-((4-bromo-3-methyl-1H-pyrazol-5-yl)methylene)benzohydrazide derivatives.

Materials:

  • 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Substituted Benzohydrazide (1.0 eq)

  • Absolute Ethanol (Solvent)[2]

  • Glacial Acetic Acid (Catalyst)[2]

  • TLC Plates (Silica gel 60 F254)

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate substituted benzohydrazide (e.g., 4-nitrobenzohydrazide) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 78-80°C for 4-6 hours .

    • Checkpoint: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear, and a new lower 
      
      
      
      spot should appear.
  • Workup: Allow the reaction mixture to cool to room temperature. Pour the contents onto 50 g of crushed ice with stirring.

  • Isolation: A solid precipitate will form immediately. Filter the solid using a Buchner funnel and wash with cold water (

    
    ) to remove unreacted acid and ethanol.
    
  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture to obtain the pure Schiff base.

  • Characterization: Confirm structure via

    
    H NMR. Look for the characteristic azomethine singlet (
    
    
    
    ) between
    
    
    8.0 – 9.0 ppm
    .
Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: Adheres to CLSI M07 guidelines [1].

Materials:

  • Muller-Hinton Broth (MHB), Cation-Adjusted.

  • 96-well microtiter plates (U-bottom).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Resazurin dye (0.015%) for visual readout.

Protocol:

  • Inoculum Prep: Prepare a direct colony suspension of the bacteria in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute this suspension 1:100 in MHB.
    
  • Compound Dilution: Dissolve the synthesized pyrazole derivative in DMSO to create a stock solution (e.g., 1024

    
    g/mL).
    
  • Plating:

    • Add 100

      
      L of MHB to columns 2-12 of the 96-well plate.
      
    • Add 200

      
      L of the compound stock to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
      L from column 10.
      
    • Controls: Column 11 is the Growth Control (Bacteria + Broth + DMSO). Column 12 is the Sterility Control (Broth only).

  • Inoculation: Add 100

    
    L of the diluted bacterial inoculum to wells in columns 1-11. Final volume per well is 200 
    
    
    
    L.
  • Incubation: Incubate at 37°C for 16-20 hours (24h for MRSA).

  • Readout: Add 30

    
    L of Resazurin solution to each well. Incubate for 2-4 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Part 3: Data Analysis & Validation

Expected Spectral Data (Self-Validation)

A successful synthesis of the target hydrazone will yield the following spectral signature:

Spectroscopic MethodCharacteristic SignalInterpretation
IR (

)
3200 - 3400

stretch (Secondary amide)
1640 - 1660

stretch (Amide I)
1590 - 1620

stretch (Azomethine formation)

H NMR (

)

2.3 - 2.5 (s, 3H)

on pyrazole ring

8.2 - 8.6 (s, 1H)

(Diagnostic peak for Schiff base)

11.0 - 12.0 (s, 1H)

(Hydrazide proton,

exchangeable)
In Silico Validation (Molecular Docking)

To rationalize the biological data, docking should be performed against DNA Gyrase B (PDB ID: 1KZN or 4URM ).

Docking Protocol:

  • Protein Prep: Remove water molecules and co-crystallized ligands from PDB 1KZN. Add polar hydrogens and Kollman charges.[3]

  • Grid Generation: Center the grid box on the ATP-binding site (approx. coordinates: X=18, Y=25, Z=35).

  • Scoring: Look for hydrogen bonding interactions between the pyrazole -NH and Asp73 (key residue for ATPase activity) and halogen bonding between the 4-Bromo group and backbone carbonyls.

D Ligand Pyrazole Ligand - 4-Br (Halogen Bond) - Pyrazole NH (H-Bond Donor) - C=O (H-Bond Acceptor) Interaction Interaction Ligand->Interaction Docks into Protein DNA Gyrase B Active Site - Val43 (Hydrophobic) - Asp73 (Catalytic Base) - Water Network Protein->Interaction Binds

Figure 2: Interaction map between the Pyrazole Ligand and DNA Gyrase B active site.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[4][5] [Link]

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives containing 1,2,4-triazole and benzimidazole systems. Arabian Journal of Chemistry. [Link]

  • Bekhit, A. A., et al. (2015). Pyrazole derivatives as promising scaffold for the synthesis of novel antimicrobial agents.[6][7][8][9] European Journal of Medicinal Chemistry. [Link]

  • RCSB Protein Data Bank. (2023). Crystal structure of DNA Gyrase B (PDB: 1KZN).[Link]

Sources

Application of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis

Abstract

This application note details the synthetic utility of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 100742-28-5) as a high-value scaffold for next-generation agrochemicals. Focusing on its role as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Schiff base antifungals, this guide provides validated protocols for oxidation to the corresponding carboxylic acid and condensation reactions. We analyze the structural advantages of the 4-bromo and 5-formyl motifs, offering a roadmap for researchers to diversify pyrazole libraries for crop protection.

Introduction: The Pyrazole Scaffold in Modern Agrochemistry

The pyrazole ring is a cornerstone of modern agrochemistry, serving as the pharmacophore in blockbuster fungicides (e.g., Penthiopyrad, Fluxapyroxad) and insecticides (e.g., Tolfenpyrad, Tebufenpyrad).

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure" due to its trifunctional nature:

  • C5-Formyl Group: A reactive electrophile for condensation (imines/hydrazones) or oxidation (carboxylic acids).

  • C4-Bromine Atom: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of biaryl motifs critical for lipophilicity and metabolic stability.

  • N1-Nitrogen: A nucleophilic site for alkylation, enabling the optimization of solubility and bioavailability.

This intermediate is particularly relevant for synthesizing SDHI analogs , where the pyrazole-4-carboxamide core binds to the ubiquinone-binding site of the fungal succinate dehydrogenase complex.

Chemical Profile

PropertyData
Chemical Name 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 100742-28-5
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point 189–192 °C (dec.)
Solubility Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water
Hazards Irritant (H315, H319, H335). Handle with standard PPE.

Synthetic Versatility Map

The following diagram illustrates the three primary divergent pathways accessible from this scaffold.

SyntheticVersatility Start 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde Acid Pyrazole-5-carboxylic Acid (SDHI Precursor) Start->Acid Oxidation (KMnO4/NaClO2) Schiff Schiff Bases / Imines (Antifungal/Antibacterial) Start->Schiff R-NH2 / H+ Hydrazone Hydrazone Derivatives (Insecticidal) Start->Hydrazone R-NH-NH2 Biaryl 4-Aryl-Pyrazoles (Via Suzuki Coupling) Start->Biaryl Ar-B(OH)2 / Pd(0) Amide Carboxamide Fungicides (e.g., Penthiopyrad analogs) Acid->Amide Amide Coupling (R-NH2)

Figure 1: Divergent synthetic pathways from the 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde scaffold.

Application 1: Synthesis of Pyrazole-Carboxamide Precursors (SDHI Route)

The most industrially relevant application is the conversion of the aldehyde to the carboxylic acid , a direct precursor to carboxamide fungicides. While many commercial SDHIs use a 1-methyl-3-(difluoromethyl) scaffold, the 4-bromo-3-methyl variant offers unique steric and electronic properties for resistance management.

Protocol: Oxidation to 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic Acid

Rationale: Aldehydes are susceptible to over-oxidation or instability. We utilize a Permanganate Oxidation method optimized for pyrazoles, which avoids the harsh conditions of chromic acid and is scalable.

Reagents:

  • Starting Material: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Oxidant: Potassium Permanganate (KMnO₄) (1.5 eq)

  • Solvent: Pyridine / Water (2:1 v/v)

  • Quench: Sodium Bisulfite (NaHSO₃)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.89 g) of the aldehyde in 30 mL of Pyridine/Water (2:1).

    • Note: Pyridine acts as both solvent and base, stabilizing the acid product.

  • Oxidation: Heat the solution to 60°C. Add KMnO₄ (2.37 g, 15 mmol) portion-wise over 30 minutes.

    • Caution: Exothermic reaction. Monitor temperature.

  • Reflux: Increase temperature to 90–100°C and reflux for 3–5 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane; Product R_f < Starting Material).

  • Filtration: Cool the mixture to room temperature. Filter the brown MnO₂ precipitate through a Celite pad. Wash the pad with hot water (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove pyridine.

  • Acidification: Cool the aqueous residue in an ice bath (0–5°C). Acidify to pH ~2–3 using 2N HCl.

  • Precipitation: The carboxylic acid will precipitate as a white/off-white solid. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 80–90%.

Downstream Application (Amide Coupling): The resulting acid can be converted to the acid chloride (using SOCl₂) and reacted with aniline derivatives (e.g., ortho-substituted anilines) to generate SDHI candidates.

Application 2: Synthesis of Schiff Base Antifungals

Schiff bases (azomethines) derived from pyrazole aldehydes exhibit broad-spectrum antifungal activity by interfering with fungal cell wall synthesis.

Protocol: Condensation with Aryl Amines

Rationale: This reaction is equilibrium-driven. We use ethanol as a solvent and catalytic glacial acetic acid to promote protonation of the carbonyl oxygen, accelerating nucleophilic attack.

Reagents:

  • Aldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Methodology:

  • Setup: Mix 5 mmol of aldehyde and 5 mmol of the amine in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Indication: A color change (often to yellow or orange) usually indicates imine formation.

  • Crystallization: Cool the reaction mixture to room temperature, then to 0°C. The Schiff base typically crystallizes out.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Workflow Diagram: SDHI Precursor Synthesis

This workflow visualizes the critical path from the aldehyde to the final bioactive carboxamide.

SDHI_Workflow Start Aldehyde (Start) Step1 Oxidation (KMnO4, Pyridine, 90°C) Start->Step1 Intermediate Carboxylic Acid (Solid, mp >200°C) Step1->Intermediate Yield ~85% Step2 Activation (SOCl2 or HATU) Intermediate->Step2 Step3 Amidation (Ar-NH2, Base) Step2->Step3 Final Pyrazole Carboxamide (Fungicide Candidate) Step3->Final SDHI Analog

Figure 2: Synthetic workflow for converting 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde into SDHI fungicide analogs.

References

  • PubChem. "4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde." National Library of Medicine. Available at: [Link]

  • Mohamed, A. A., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(1), 196-245.[1] Available at: [Link]

  • Li, X., et al. (2020). "Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide." Molecules, 25(10), 2354. Available at: [Link]

  • Bayer CropScience. "SDHI Fungicides: History and Mode of Action." Modern Crop Protection Compounds. (General reference for SDHI mechanism).

Sources

Application Notes and Protocols: Development of Fluorescent Probes Using a Pyrazole Carbaldehyde Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization and quantification of specific analytes within complex environments.[1][2] Among the diverse array of heterocyclic scaffolds utilized in probe design, the pyrazole ring system has emerged as a privileged structure due to its remarkable synthetic versatility, robust photophysical properties, and significant biological relevance.[1][2][3][4] The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique electronic landscape that can be readily functionalized to create highly sensitive and selective fluorescent sensors.

This guide provides an in-depth exploration of the development of fluorescent probes centered around a pyrazole carbaldehyde core. The aldehyde functionality serves as a versatile synthetic handle for the introduction of various recognition moieties and fluorophores, allowing for the tailored design of probes for a wide range of applications, including the detection of metal ions, anions, and biologically relevant small molecules.[2][5] We will delve into the fundamental design principles, provide detailed synthetic protocols, and discuss the characterization and application of these powerful analytical tools.

I. Design Principles of Pyrazole Carbaldehyde-Based Fluorescent Probes

The rational design of a fluorescent probe involves the integration of three key components: a fluorophore, a recognition unit (receptor), and a signaling mechanism that links the recognition event to a change in the fluorophore's emission. The pyrazole carbaldehyde core can be strategically incorporated into this framework to achieve the desired sensing capabilities.

A. The Pyrazole Core as a Modulatable Fluorophore and Structural Scaffold

The pyrazole ring itself can contribute to the overall photophysical properties of the probe.[4][6] Its aromatic nature and the presence of nitrogen atoms influence the electron density and energy levels of the molecule, impacting its absorption and emission characteristics. Furthermore, the pyrazole scaffold provides a rigid framework that can help to pre-organize the recognition unit for efficient binding with the target analyte.

B. The Carbaldehyde Group: A Gateway to Functionalization

The aldehyde group at the C4 position of the pyrazole ring is a key reactive site for building the final probe structure. It readily undergoes condensation reactions with a variety of nucleophiles, most notably amines, to form Schiff bases (imines).[3][7][8][9] This reaction is a cornerstone in the synthesis of pyrazole-based probes, allowing for the straightforward attachment of a wide range of recognition moieties.

C. Common Signaling Mechanisms

The interaction of the probe with its target analyte triggers a change in its fluorescence output. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric). Common mechanisms employed in pyrazole-based probes include:

  • Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-donating group quenches the fluorescence of the fluorophore through PET. Upon binding to the analyte, the electron-donating ability of the quencher is suppressed, leading to a "turn-on" of fluorescence.[10]

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a change in the ICT character of the excited state. This often results in a shift in the emission wavelength, providing a ratiometric response.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating unit within the probe can restrict intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence quantum yield.[7]

Below is a conceptual workflow for the development of a pyrazole carbaldehyde-based fluorescent probe.

Figure 1: A generalized workflow for the development of fluorescent probes.

II. Synthetic Protocols: A Representative Example for Metal Ion Detection

The synthesis of fluorescent probes from pyrazole carbaldehyde often involves a straightforward, high-yielding condensation reaction.[3][11] Here, we provide a detailed protocol for the synthesis of a Schiff base probe designed for the detection of a specific metal ion, such as Zn²⁺ or Fe³⁺.[12][13]

A. General Synthesis of a Pyrazole-Schiff Base Fluorescent Probe

This protocol outlines the synthesis of a generic pyrazole-Schiff base probe by reacting a substituted pyrazole-4-carbaldehyde with an appropriate amine-containing recognition moiety.

Materials:

  • Substituted 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Amine-containing recognition moiety (e.g., 2-aminophenol, ethylenediamine) (1.0 - 1.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and the amine-containing recognition moiety.

  • Solvent Addition: Add anhydrous ethanol to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure pyrazole-Schiff base probe.

  • Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][14]

B. Synthesis of the Pyrazole Carbaldehyde Precursor

The pyrazole carbaldehyde core itself can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetophenone hydrazone.[3][11]

Materials:

  • Substituted acetophenone phenylhydrazone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (excess, as both reagent and solvent)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to an excess of N,N-dimethylformamide with stirring. This exothermic reaction forms the Vilsmeier reagent.

  • Addition of Hydrazone: Once the Vilsmeier reagent has formed, slowly add the substituted acetophenone phenylhydrazone to the reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and carefully pour it into a beaker of crushed ice. This will hydrolyze the intermediate and precipitate the pyrazole carbaldehyde.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization or column chromatography.

III. Characterization and Application of Pyrazole-Based Probes

Once synthesized and purified, the fluorescent probe must be thoroughly characterized to understand its photophysical properties and its response to the target analyte.

A. Photophysical Characterization

The key photophysical parameters of the probe should be determined both in the absence and presence of the target analyte. These include:

  • UV-Vis Absorption Spectrum: To determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Spectrum: To determine the wavelength of maximum emission (λ_em) and the fluorescence intensity.

  • Quantum Yield (Φ): A measure of the efficiency of the fluorescence process.

  • Stokes Shift: The difference in wavelength between the maximum of absorption and the maximum of emission. A larger Stokes shift is generally desirable to minimize self-absorption.

The following table summarizes representative photophysical data for a hypothetical pyrazole-based fluorescent probe for a metal ion.

Probe Stateλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Stokes Shift (nm)
Free Probe3504500.05100
Probe + Analyte3654800.65115
B. Sensing Performance Evaluation

The performance of the fluorescent probe is assessed through a series of experiments:

  • Selectivity: The fluorescence response of the probe is tested against a panel of potentially interfering species to ensure it is selective for the target analyte.

  • Sensitivity: The limit of detection (LOD) is determined by titrating the probe with increasing concentrations of the analyte. The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

  • Binding Stoichiometry: A Job's plot analysis can be used to determine the binding ratio between the probe and the analyte.[15]

  • Response Time: The time required for the probe to reach a stable fluorescence signal after the addition of the analyte is measured.

C. Application in Biological Systems

A crucial aspect of fluorescent probe development is its application in relevant biological contexts, such as live-cell imaging.[1] This requires the probe to be:

  • Biocompatible and Non-toxic: The probe should not interfere with normal cellular processes.

  • Cell Permeable: The probe must be able to cross the cell membrane to reach its intracellular target.

  • Photostable: The probe should resist photobleaching during imaging experiments.

The following diagram illustrates a common sensing mechanism for a "turn-on" fluorescent probe.

Figure 2: A schematic of the Photoinduced Electron Transfer (PET) sensing mechanism.

IV. Conclusion and Future Perspectives

The pyrazole carbaldehyde core provides a versatile and powerful platform for the development of novel fluorescent probes. The straightforward synthesis, tunable photophysical properties, and the potential for diverse functionalization make this scaffold highly attractive for creating sensors for a wide range of applications in chemistry, biology, and medicine. Future research in this area will likely focus on the development of probes with enhanced features such as near-infrared (NIR) emission for deeper tissue imaging, two-photon absorption for higher resolution microscopy, and multi-analyte sensing capabilities. The continued exploration of the rich chemistry of the pyrazole ring will undoubtedly lead to the creation of even more sophisticated and impactful fluorescent tools for scientific discovery.

References

  • Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes.
  • Research Square. (n.d.). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition.
  • National Center for Biotechnology Information. (2024).
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • SciSpace. (n.d.). Simple pyrazoline and pyrazole “turn on” fluorescent sensors selective for Cd2+ and Zn2+ in MeCN.
  • MDPI. (2022). A New Phenylazo-Based Fluorescent Probe for Sensitive Detection of Hypochlorous Acid in Aqueous Solution.
  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. (n.d.).
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Royal Society of Chemistry. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions.
  • Royal Society of Chemistry. (n.d.).
  • IJCRT. (2024).
  • National Center for Biotechnology Information. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.
  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • ResearchGate. (2025). (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions.
  • IJCRT. (n.d.). Density Functional Theory Calculation Of Photophysical Properties Of 4-Hydroxy-4- Vinylpiperidine-1-Carbaldehyde Substituted Pyr.
  • MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • National Center for Biotechnology Information. (2020).
  • MDPI. (n.d.).
  • PubMed. (2022). Fluorescence "Turn-off" Sensing of Iron (III)

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents, allowing for the fine-tuning of their biological and pharmacokinetic profiles.[4][5]

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that is instrumental in the synthesis of α,β-unsaturated compounds.[6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[6] In the context of pyrazole chemistry, the Knoevenagel condensation of pyrazole-5-carbaldehydes provides a direct and efficient route to a diverse array of pyrazole-based compounds with significant potential in drug discovery and materials science.

This application note provides a detailed protocol for the Knoevenagel condensation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde with a representative active methylene compound, malononitrile. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss key considerations for reaction optimization and product characterization. The protocol presented here is adapted from established green chemistry methodologies, emphasizing efficiency, sustainability, and ease of execution.

Mechanistic Insights: The Engine of C-C Bond Formation

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion (enolate). This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide and elimination of a water molecule yields the final α,β-unsaturated product.

The choice of catalyst is crucial for the success of the Knoevenagel condensation. While strong bases can be employed, they often lead to undesired side reactions, such as the self-condensation of the aldehyde. Weak bases, such as amines (e.g., piperidine, pyridine) or ammonium salts (e.g., ammonium acetate, ammonium carbonate), are generally preferred as they are sufficiently basic to deprotonate the active methylene compound without promoting side reactions.

In the case of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, the electronic nature of the substituents on the pyrazole ring influences the reactivity of the aldehyde. The bromine atom at the 4-position acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion. Conversely, the methyl group at the 3-position is weakly electron-donating. The overall electronic effect renders the pyrazole-5-carbaldehyde a suitable substrate for the Knoevenagel condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a green and efficient method for the Knoevenagel condensation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde with malononitrile using ammonium carbonate as a catalyst in an aqueous ethanol medium.

Materials and Reagents
  • 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

  • Malononitrile

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Reaction Setup and Procedure
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol).

  • Addition of Active Methylene Compound: To the same flask, add malononitrile (1.0 mmol, 1.0 equivalent).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL).

  • Initial Stirring: Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing of the reactants.

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%).

  • Reaction Execution:

    • Conventional Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.

    • Alternative Method (Sonication): For a potentially faster and more energy-efficient method, the reaction can be carried out in an ultrasonic bath at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane) and visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared. Reaction times can vary from 15 to 60 minutes.

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • A solid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any remaining catalyst and unreacted starting materials.

    • Dry the product under vacuum to obtain the crude 2-((4-Bromo-3-methyl-1H-pyrazol-5-yl)methylene)malononitrile.

  • Purification (if necessary): The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent (e.g., ethanol) can be performed.

Data Presentation: Reaction Parameters at a Glance
ParameterRecommended Condition
Substrate 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde
Reagent Malononitrile
Stoichiometry 1:1 (Aldehyde:Malononitrile)
Catalyst Ammonium Carbonate (20 mol%)
Solvent 1:1 Ethanol/Water
Temperature Reflux or Ambient (with sonication)
Reaction Time 15 - 60 minutes (monitor by TLC)
Work-up Filtration and washing with water

Visualization of the Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine: - 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde - Malononitrile - EtOH/H₂O (1:1) catalyst Add Ammonium Carbonate (20 mol%) reagents->catalyst heat Heat to Reflux (or Sonicate) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product product dry->product Final Product

Caption: Workflow for the Knoevenagel condensation.

Process Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary for different scales or with other active methylene compounds.

  • Catalyst Screening: If the reaction is sluggish, other weak bases such as piperidine or triethylamine can be explored. However, these may require anhydrous conditions and are less environmentally friendly.

  • Solvent System: The ratio of ethanol to water can be adjusted to optimize the solubility of both reactants and the precipitation of the product upon completion.

  • Temperature Control: For sensitive substrates, the reaction can be performed at a lower temperature for a longer duration to minimize potential side reactions.

  • Troubleshooting:

    • Low Yield: Ensure the starting materials are pure and the reaction has gone to completion by TLC. Incomplete precipitation can be addressed by adding more water to the reaction mixture during work-up.

    • Side Product Formation: If side products are observed, consider lowering the reaction temperature or using a milder catalyst.

Product Characterization: Confirming Success

The structure of the synthesized 2-((4-Bromo-3-methyl-1H-pyrazol-5-yl)methylene)malononitrile should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrazole ring protons, the methyl group, and the newly formed vinyl proton. The chemical shift of the vinyl proton is typically in the downfield region.

    • ¹³C NMR will confirm the presence of the nitrile carbons, the vinyl carbons, and the carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the nitrile (C≡N) group, typically around 2220 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

Conclusion: A Gateway to Novel Pyrazole Derivatives

The Knoevenagel condensation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a highly effective method for the synthesis of functionalized pyrazole derivatives. The protocol detailed in this application note offers a green, efficient, and straightforward approach suitable for a wide range of research and development applications. The resulting α,β-unsaturated pyrazole derivatives are valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. By understanding the underlying mechanism and key experimental parameters, researchers can confidently employ this reaction to expand their library of novel pyrazole-based compounds.

References

  • Abu-Zaied, M. A., & Elgemeie, G. H. (2019). Nucleosides Nucleotides. Nucleosides, Nucleotides and Nucleic Acids, 38(1), 1-22.
  • Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Elgemeie, G. H., Abouzeid, M., & Jones, P. G. (2015). Synthesis and crystal structure of novel pyrazole derivatives. Journal of Heterocyclic Chemistry, 52(4), 1164-1169.
  • Khan, M. F., Alam, M. M., Verma, G., & Akhtar, M. J. (2016). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 122, 125-147.
  • Li, Y. R., Li, C., Liu, J. C., & Guo, C. (2015). Synthesis and antiviral activity of novel pyrazole derivatives containing a thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 25(17), 3589-3592.
  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2024). Recent advances in the synthesis of pyrazole-fused heterocyclic compounds. Journal of Heterocyclic Chemistry, 61(1), 1-25.
  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2023). Synthesis and biological evaluation of novel pyrazole derivatives. Egyptian Journal of Chemistry, 66(1), 1-10.
  • Tu, X., Hao, W., & Ye, Q. (2014). Multi-component synthesis of pyrazoles. RSC Advances, 4(100), 57041-57059.
  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., Dokhe, S. A., Zine, A. M., Pawar, R. P., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Endait, R. S., Karale, B. K., Akolkar, H. N., & Randhavane, P. V. (2016). Knoevenagel Condensation of Heteroaromatic Aldehydes with 1-Phenyl-1H-Pyrazol-5(4H)-Ones. Indian Journal of Heterocyclic Chemistry, 26(3-4), 141-146.
  • Elinson, M. N., et al. (2017). Catalyst-free tandem Knoevenagel–Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Monatshefte für Chemie-Chemical Monthly, 148(1), 97-101.
  • Fasi Khan, C. K. B., & Venugopala, K. (2013). Synthesis, characterization and antimicrobial activity of some new N1-substituted-pyrazol-4-carbaldehyde bearing 2, 4-dichloro phenyl moiety.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2021). ChemistrySelect, 6(32), 8235-8238.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-14.
  • Henri, R., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8084-8095.
  • Afsina, C. M. A., Aneeja, T., Neetha, M., & Anilkumar, G. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. (2016). Comptes Rendus Chimie, 19(10), 1235-1242.
  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. (2019). Organic & Biomolecular Chemistry, 17(3), 564-572.
  • Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. (2024).
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • Gomaa, M. A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(5), 1436.
  • Knoevenagel reactions of 3-formyl chromones and 4-formyl pyrazoles with pyrazolone by conventional and now conventional methods. (2007). Indian Journal of Heterocyclic Chemistry, 16(3), 255-258.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 1876-1913.
  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2017). International Journal of ChemTech Research, 10(9), 868-874.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6599.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (2021). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

Application Note: Metal-Catalyzed Cross-Coupling of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazoles are "privileged structures" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, the cross-coupling of brominated pyrazoles presents a distinct set of challenges compared to standard phenyl halides.[1] The electron-rich nature of the ring, the coordinating ability of the pyridinic nitrogen (


), and rapid annular tautomerism often lead to catalyst poisoning, regioselectivity errors, and stalled reactions.[1]

This guide provides a validated technical framework for overcoming these hurdles. It details protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection and protecting group strategies that prevent metal center deactivation.[1]

The Challenge: The "Nitrogen Problem"

The primary failure mode in pyrazole coupling is the coordination of the


 hybridized nitrogen (N2) to the Palladium (Pd) center. This creates a stable, off-cycle resting state, effectively "poisoning" the catalyst and preventing the oxidative addition of the C-Br bond.[1]
Mechanism of Inhibition

Unlike benzene rings, the pyrazole core is a strong


-donor.[1] When the pyrazole is unprotected or possesses a small protecting group, the N2 lone pair competes with phosphine ligands for the Pd center.[1]

CatalystPoisoning Pd_Active L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd_Active->OxAdd + Ar-Br Poisoned OFF-CYCLE (Py-N)-Pd(II)-L complex Pd_Active->Poisoned + Pyrazole N-Coordination Prod Coupled Product OxAdd->Prod + Boronic Acid Poisoned->Pd_Active Heat/Bulky Ligand (Reversible)

Figure 1: The competition between the productive catalytic cycle and the off-cycle catalyst poisoning pathway.

Strategic Regioselectivity

When dealing with poly-brominated pyrazoles (e.g., 3,4,5-tribromopyrazole), regioselectivity is dictated by the interplay of electronic activation and steric hindrance derived from the N1-protecting group (PG).[1]

The Reactivity Hierarchy
  • C5 Position: Most acidic (prone to C-H activation) but sterically sensitive to the N1-PG.

  • C4 Position: Most nucleophilic in SEAr, but in cross-coupling, it is often the second to react in poly-halogenated systems unless C5 is blocked.[1]

  • C3 Position: Generally the least reactive due to electron density and distance from the activating N1.

The SEM-Switch Strategy: For complex scaffold construction, the SEM (2-(trimethylsilyl)ethoxymethyl) group is superior. It allows for a "protecting group switch" that inverts the reactivity of C3 and C5.[2]

  • Step 1: Couple at C5 (sterically accessible if PG is small, or directed).

  • Step 2: Transpose SEM group from N1 to N2.

  • Step 3: Former C3 becomes the new C5, activating it for subsequent coupling.[1][2]

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: 4-Bromopyrazoles (Protected) Scope: High-yield synthesis of biaryl motifs. Critical Factor: Use of XPhos or SPhos to create a bulky coordination sphere that prevents N-binding.

Materials
  • Substrate: 1-Boc-4-bromopyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2-5 mol%)

  • Base:

    
     (3.0 equiv, 0.5 M in water)[1]
    
  • Solvent: 1,4-Dioxane or THF[1]

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the bromopyrazole, boronic acid, and XPhos Pd G2.[1] Seal with a septum.[1]

  • Degassing (Crucial): Evacuate and backfill with Argon (

    
    ). Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
    
  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat to 80°C for 2–4 hours.

    • Checkpoint: The reaction mixture should turn from a clear/yellow solution to a dark homogeneous mixture. If black precipitate (Pd black) forms immediately, the catalyst has decomposed; reduce temperature or increase ligand loading.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues.[1] Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Data Summary: Ligand Performance on 4-Bromo-1-methylpyrazole

LigandYield (%)Time (h)Notes
XPhos 94 2Excellent turnover; prevents N-coordination.

3512Significant poisoning; incomplete conversion.[1]
dppf824Good alternative; requires higher temp (100°C).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Unprotected or Protected Bromopyrazoles Scope: Introduction of amine side chains. Critical Factor: tBuBrettPhos is the gold standard for five-membered heterocycles. It is bulky enough to prevent the substrate from binding to Pd via the pyridine-like nitrogen.

Materials
  • Substrate: 4-Bromo-1-methylpyrazole

  • Amine: Morpholine or Primary Aniline (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: t-Amyl alcohol or Dioxane

Step-by-Step Methodology
  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd precatalyst, NaOtBu, and the bromopyrazole in a vial.

  • Amine Addition: Add the amine. If the amine is liquid, add it last via syringe after solvent.[1]

  • Solvent: Add anhydrous t-Amyl alcohol.

  • Thermal Activation: Heat to 100°C .

    • Mechanistic Insight: tBuBrettPhos facilitates the difficult reductive elimination step involving the electron-rich pyrazole ring.

  • Monitoring: Monitor by LC-MS.

    • Self-Validating Check: If conversion stalls at ~50%, add 1 mol% additional precatalyst.[1] Pyrazoles can induce slow catalyst death over time.[1]

Troubleshooting & Optimization (Self-Validating Systems)

Use this logic gate to diagnose reaction failures:

OptimizationLogic Start Reaction Failed/Low Yield Check1 Is Starting Material (SM) Consumed? Start->Check1 Check2 Did Protodeboronation occur? Check1->Check2 Yes Sol1 Diagnosis: Catalyst Poisoning. Action: Switch to XPhos/BrettPhos. Increase Temp. Check1->Sol1 No (SM Remains) Check3 Did Dehalogenation occur? Check2->Check3 No Sol2 Diagnosis: Boronic Acid Instability. Action: Use Boronic Ester (BPin) or Anhydrous Base (CsF). Check2->Sol2 Yes (Ar-H found) Sol3 Diagnosis: Hydride Source Present. Action: Dry Solvent thoroughly. Switch solvent to Toluene. Check3->Sol3 Yes (Py-H found)

Figure 2: Diagnostic workflow for troubleshooting cross-coupling failures.

Common Failure Modes:
  • Protodeboronation: Heteroaryl boronic acids are notoriously unstable.[1]

    • Fix: Use MIDA boronates or Pinacol esters.[1]

  • Dehalogenation: The C-Br bond is reduced to C-H.

    • Fix: This often comes from trace water in the presence of isopropanol or similar solvents. Switch to strictly anhydrous toluene or dioxane.[1]

References

  • Review of Pyrazole C-H Functionalization & Coupling

    • Transition-metal-catalyzed C–H functionaliz
    • Source: ResearchGate/Reviews.[1]

  • Buchwald-Hartwig Protocols for Heterocycles

    • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
    • Source: Organic Letters (ACS).
  • The SEM-Switch Strategy

    • A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
    • Source: PubMed Central / NIH.[1]

  • Catalyst Poisoning Mechanisms

    • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
    • Source: MDPI.[1]

  • General Suzuki Coupling of Heterocycles

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
    • Source: Chemical Science (RSC).

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction, specifically tailored for its application on substituted pyrazole systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful formylation reaction in their synthetic endeavors. As a self-validating system of protocols and insights, this document aims to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack reaction is a versatile and economical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For pyrazoles, this reaction is particularly valuable as it provides a direct route to pyrazole-4-carboxaldehydes, which are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[2][3]

The reaction proceeds via an electrophilic aromatic substitution mechanism. First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] This reagent then attacks the electron-rich pyrazole ring. The inherent electronic nature of the pyrazole ring, influenced by its two nitrogen atoms, directs this attack preferentially to the C-4 position, which has the highest electron density.[5][6] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[4][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: Why is my Vilsmeier-Haack reaction showing low or no conversion of the starting pyrazole?

This is one of the most common issues and can stem from several factors related to the substrate's reactivity and the reaction conditions.

Causality & Diagnosis:

  • Deactivated Pyrazole Ring: The Vilsmeier reagent is a relatively weak electrophile. If your pyrazole substrate is substituted with strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or certain aryl groups, the electron density of the pyrazole ring is significantly reduced, rendering it insufficiently nucleophilic to attack the Vilsmeier reagent.[7] In some cases, even with forcing conditions, the reaction may fail entirely with heavily deactivated systems.[7]

  • Poor Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Using wet DMF or glassware can quench the POCl₃ and prevent the formation of the active electrophile. The reagent is typically prepared in situ at low temperatures (e.g., 0 to -10 °C) before the addition of the substrate.[2]

  • Insufficient Reagent Stoichiometry: For less reactive substrates, an insufficient amount of the Vilsmeier reagent may lead to incomplete conversion. Some protocols have shown a dramatic increase in yield by using a larger excess of both DMF and POCl₃.[5]

  • Inadequate Reaction Temperature/Time: While many V-H reactions proceed at elevated temperatures (e.g., 60-120 °C), deactivated substrates may require more forcing conditions (higher temperatures and longer reaction times) to drive the reaction to completion.[5][7] Conversely, some reactions are run effectively at room temperature.[5]

Solutions Workflow:

G cluster_start Start: Low/No Conversion cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_substrate Substrate Analysis cluster_end Resolution start Low or No Conversion Observed check_reagents Verify Anhydrous Reagents (DMF) & Glassware start->check_reagents Step 1 check_temp Confirm Correct Reagent Formation Temperature (0 °C) check_reagents->check_temp analyze_substituents Analyze Pyrazole Substituents: Presence of strong EWGs? check_temp->analyze_substituents Step 2 increase_stoich Increase Stoichiometry of Vilsmeier Reagent (e.g., 2-5x POCl₃, 5-10x DMF) increase_temp_time Increase Reaction Temperature & Time (e.g., 80-120 °C, 2-24h) increase_stoich->increase_temp_time end Improved Conversion/Yield increase_temp_time->end alt_route Consider Alternative Route: Hydrazone Cyclization alt_route->end analyze_substituents->increase_stoich If EWGs present or reactivity is low analyze_substituents->alt_route For highly deactivated or problematic substrates

Troubleshooting Workflow for Low Conversion

Question 2: My reaction has produced multiple spots on TLC, and the final product is impure. What are the likely side products?

The formation of byproducts is often related to the specific substituents on your pyrazole or the reaction conditions employed.

Common Side Products & Mitigation:

  • Chlorination: If your pyrazole has a nucleophilic group, such as a hydroxyl group (e.g., from a pyrazol-3-ol starting material), it can be chlorinated by the excess POCl₃.[2] Similarly, other functional groups like methoxyethoxy chains have been shown to undergo cleavage and chlorination.[2]

    • Solution: Protect sensitive functional groups (e.g., -OH) before the reaction. If chlorination is unavoidable and undesired, a different formylation method may be necessary.

  • Hydroxymethylation: In some cases, particularly with prolonged heating of DMF, small amounts of formaldehyde can be generated in situ. This can lead to the formation of a hydroxymethylated pyrazole byproduct.[7][8]

    • Solution: Minimize reaction time and temperature where possible. Careful purification by column chromatography can usually separate this byproduct.

  • Decomposition: Electron-deficient heterocycles can be prone to degradation or polymerization under the strongly acidic and high-temperature conditions of the V-H reaction, often indicated by the formation of a dark, tarry reaction mixture.[9]

    • Solution: Carefully control the reaction temperature. Start with milder conditions and only increase the temperature if necessary. Using a solvent like 1,2-dichloroethane (DCE) can sometimes provide better temperature control than using DMF as the solvent.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry of POCl₃ and DMF?

A: There is no single answer, as it is highly substrate-dependent. A common starting point is 1.5-2.0 equivalents of POCl₃ and 3.0-5.0 equivalents of DMF relative to the pyrazole. However, for deactivated substrates, using a much larger excess (e.g., 4-10 equivalents of POCl₃) has been shown to significantly improve yields.[5][6] It is recommended to start with a smaller excess and increase it if conversion is low.

Q: My pyrazole is N-unsubstituted. Will this affect the reaction?

A: Yes. The N-H proton of an unsubstituted pyrazole is acidic and can be deprotonated under basic conditions or react with the Vilsmeier reagent. It is highly advisable to protect the pyrazole nitrogen (e.g., with a phenyl, benzyl, or simple alkyl group) before attempting the Vilsmeier-Haack reaction to ensure clean formylation at the C-4 position. The N-substituent can also influence the electron density of the ring.

Q: How should I perform the workup and hydrolysis of the iminium salt?

A: The workup is a critical step. The standard procedure is to cool the reaction mixture and then carefully pour it into a mixture of ice and water. This quenches the reaction and begins the hydrolysis of the iminium salt. The mixture is then made strongly basic (pH > 10) with an aqueous base like NaOH or Na₂CO₃ to complete the hydrolysis and precipitate the product.[2] The solid product can then be collected by filtration or, if it doesn't precipitate, the aqueous layer can be extracted with an organic solvent like ethyl acetate or dichloromethane.

Q: I have a complex starting material. Is there an alternative to direct formylation?

G cluster_reagents Reagents cluster_process Reaction Sequence cluster_products Products ketone Substituted Ketone hydrazone_formation Condensation (e.g., in Ethanol) ketone->hydrazone_formation hydrazine Substituted Hydrazine hydrazine->hydrazone_formation hydrazone_intermediate Hydrazone Intermediate hydrazone_formation->hydrazone_intermediate Isolate or use in situ vh_reaction Vilsmeier-Haack Reagent (POCl₃/DMF) final_product Pyrazole-4-carboxaldehyde vh_reaction->final_product hydrazone_intermediate->vh_reaction One-Pot Cyclization & Formylation

Alternative Hydrazone Cyclization/Formylation Route

Data Summary & Recommended Conditions

The choice of reaction conditions is critical for success. The following table summarizes typical conditions reported in the literature for the formylation of various pyrazole substrates.

Substrate TypePOCl₃ (eq.)DMF (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazole3.0As solventDMFRT-65[2]
5-Chloro-1-alkyl-pyrazoles2.0 - 4.05.0 - 6.0DMF120255-67[7][8]
3-(2-Methoxyethoxy)-pyrazole4.04.0DMF702448*[2]
Hydrazone of Acetophenone3.0As solventDMF80-904GoodSee Ref.
Hydrazone of Aryl Ketones-As solventDMF70-806Good[6]

*Note: This reaction also resulted in a simultaneous chlorination side reaction.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous DMF (5-10 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-4 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. A viscous, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., DCE) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 70-100 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice. A vigorous reaction may occur.

  • Hydrolysis: Stir the aqueous mixture for 30 minutes. Then, carefully basify the mixture to pH > 10 using a saturated solution of Na₂CO₃ or solid NaOH.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][7]

Protocol 2: One-Pot Synthesis of Pyrazole-4-carboxaldehyde from a Hydrazone

This protocol is adapted from literature procedures for the cyclization-formylation of hydrazones.[5][6]

  • Hydrazone Formation (if not pre-formed): In a round-bottom flask, dissolve the ketone (1.0 eq.) and the corresponding hydrazine (1.0 eq.) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until TLC indicates complete formation of the hydrazone. Remove the solvent under reduced pressure. The crude hydrazone can often be used without further purification.

  • Vilsmeier Reagent Formation: In a separate flame-dried flask, prepare the Vilsmeier reagent as described in Protocol 1, Step 1 & 2, using 3-5 equivalents of POCl₃ and a suitable amount of DMF (which can also serve as the solvent).

  • Reaction: Add the crude hydrazone (1.0 eq.), either neat or dissolved in a small amount of anhydrous DMF, to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After addition, allow the mixture to warm to room temperature, then heat to 70-90 °C for 4-8 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup, hydrolysis, isolation, and purification steps as described in Protocol 1 (Steps 5-8).

References

  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Al-Warhi, T., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/Chempros.
  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27381.
  • Singh, K., et al. (2004). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(4), 280-281.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Hon, D. N.-S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

Sources

Optimization of reaction conditions for the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Ticket ID: CHEM-OPT-8821 Status: Resolved / Guide Published Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Strategic Analysis

The Challenge: Synthesizing 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde presents a classic regiochemical dilemma. The most common synthetic method for pyrazole aldehydes—the Vilsmeier-Haack reaction—typically functionalizes the nucleophilic C4 position. However, your target molecule requires the aldehyde at C5 and the bromine at C4.

The Solution: Direct formylation of 3-methylpyrazole will fail to yield the correct isomer.[1][2] The optimized industrial route requires a "Construct-Brominate-Reduce" strategy. We recommend constructing the pyrazole ring with a pre-existing carbon scaffold at C5 (via an ester), brominating the C4 position electrophilically, and finally adjusting the oxidation state of the C5 substituent to the aldehyde.

Optimized Synthetic Pathway (Visualized)

The following workflow illustrates the most robust route to ensure correct regiochemistry.

G cluster_0 Critical Optimization Step Start Acetone + Diethyl Oxalate Inter1 Ethyl 2,4-dioxovalerate (Intermediate) Start->Inter1 Claisen Condensation (NaOEt, 0-5°C) Pyraz Ethyl 3-methyl-1H- pyrazole-5-carboxylate Inter1->Pyraz Cyclization (N2H4, EtOH) Bromo Ethyl 4-bromo-3-methyl- 1H-pyrazole-5-carboxylate Pyraz->Bromo Electrophilic Bromination (Br2 or NBS, AcOH) Alc 4-Bromo-3-methyl- 1H-pyrazol-5-ylmethanol Bromo->Alc Reduction (LiAlH4, THF, 0°C) Final 4-Bromo-3-methyl-1H- pyrazole-5-carbaldehyde Alc->Final Selective Oxidation (MnO2 or IBX)

Caption: Figure 1. Regioselective synthesis pathway avoiding the C4-formylation trap.

Detailed Experimental Protocols & Optimization

Step 1: Scaffold Construction (Claisen & Cyclization)

Objective: Create the pyrazole ring with the C5-carbon handle already in place.

  • Reagents: Acetone, Diethyl Oxalate, Sodium Ethoxide (NaOEt), Hydrazine Hydrate.

  • Protocol:

    • Generate Ethyl 2,4-dioxovalerate by condensing acetone with diethyl oxalate using NaOEt in ethanol at 0–5°C. Optimization Note: Maintain low temperature to prevent polymerization.

    • Treat the crude diketo-ester with hydrazine hydrate (1.05 eq) in ethanol. Reflux for 2 hours.

    • Result: Ethyl 3-methyl-1H-pyrazole-5-carboxylate.[3]

Step 2: Electrophilic Bromination (Critical Regioselectivity)

Objective: Install the bromine atom at C4 without over-brominating the methyl group or the nitrogen.

  • Reagents:

    
     (Elemental Bromine) or NBS (N-Bromosuccinimide), Acetic Acid (AcOH).
    
  • Optimized Protocol:

    • Dissolve the pyrazole ester (1.0 eq) in Glacial Acetic Acid (5 vol).

    • Add Sodium Acetate (1.1 eq) to buffer the HBr generated (prevents salt formation which can slow reaction).

    • Add

      
       (1.05 eq) dropwise at room temperature.
      
    • Monitor: Reaction is typically fast (30–60 mins).

    • Quench: Pour into ice water containing sodium thiosulfate (to remove excess

      
      ).
      
  • Why this works: The ester at C5 and methyl at C3 leave C4 as the only nucleophilic site. The ester deactivates the ring slightly, preventing over-reaction, but the amino-type nitrogen activates it enough for substitution.

Step 3: The "Red-Ox" Sequence (Aldehyde Generation)

Objective: Convert the ester to an aldehyde. Warning: Direct reduction (DIBAL-H) is notoriously difficult to stop at the aldehyde stage for pyrazoles. We recommend a 2-step Reduction-Oxidation.

Part A: Reduction to Alcohol

  • Reagents:

    
     (Lithium Aluminum Hydride), THF.[1][2]
    
  • Protocol:

    • Suspend

      
       (1.5 eq) in anhydrous THF at 0°C.
      
    • Add the brominated ester (dissolved in THF) dropwise.

    • Warm to RT. Monitor by TLC.

    • Workup: Fieser quench (Water, 15% NaOH, Water). Filter salts.

    • Product: (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol.

Part B: Oxidation to Aldehyde

  • Reagents: Activated

    
     (Manganese Dioxide) or IBX.
    
  • Protocol:

    • Dissolve the alcohol in DCM or Acetone.

    • Add activated

      
       (10 eq). Note: Large excess is standard for MnO2.
      
    • Stir at RT for 12–24 hours.

    • Filter through Celite.

    • Result: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde .

Optimization Data Table

ParameterStandard ConditionOptimized ConditionImpact on Yield/Purity
Bromination Solvent

or

Glacial Acetic Acid Improves solubility of the polar pyrazole; cleaner profile.
Bromination Reagent NBS

+ NaOAc
More atomic economy; NaOAc buffers pH to protect the N-H bond.
Reduction Method DIBAL-H (-78°C)

then

DIBAL-H often over-reduces to alcohol or yields complex mixtures. 2-step is 90%+ reliable.
Aldehyde Stability Stored in solutionSolid / Inert Gas The aldehyde is prone to air oxidation (to carboxylic acid). Store under Argon at -20°C.

Troubleshooting & FAQ

Q1: Why can't I just use the Vilsmeier-Haack reaction on 4-bromo-3-methylpyrazole?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In 3-methylpyrazole, the C4 position is the most nucleophilic. If C4 is already blocked by a bromine, the reaction will likely fail or force formylation at the nitrogen (N-formyl), which is unstable. If C4 is empty, Vilsmeier will put the aldehyde at C4, not C5. The C5 position is not nucleophilic enough for Vilsmeier formylation.

Q2: I am seeing a side product during bromination that corresponds to N-bromination. How do I fix this?

A: This occurs if the reaction mixture is too basic or if you use NBS without a radical inhibitor.

  • Fix: Switch to

    
     in Acetic Acid. The acidic medium protonates the pyridine-like nitrogen, making the N-H less susceptible to substitution, while leaving the C4 carbon reactive.
    

Q3: My aldehyde yield is low; I mostly recover carboxylic acid.

A: Pyrazole aldehydes are electron-deficient and susceptible to autoxidation.

  • Fix: Ensure your

    
     oxidation is done in anhydrous solvent. During workup, minimize exposure to air. Store the final product under inert atmosphere (Argon/Nitrogen).
    

Q4: Can I use the lithiation route (n-BuLi) instead of the ester route?

A: Yes, but it is harder to scale.

  • Route: Protect 3-methylpyrazole (e.g., with THP)

    
     Lithiate with n-BuLi (goes to C5) 
    
    
    
    Quench with DMF
    
    
    Deprotect
    
    
    Brominate.
  • Drawback: Requires cryogenic conditions (-78°C) and expensive protecting group chemistry. The ester route described above is generally more robust for gram-to-kilogram synthesis.

References

  • Regioselectivity in Pyrazole Synthesis

    • Synthesis of 3,5-disubstituted pyrazoles via diketo-esters.
    • Source: Journal of Heterocyclic Chemistry.
  • Bromination of Pyrazole-5-carboxylates

    • Ethyl 3,5-dibromo-1H-pyrazole-4-carboxyl
    • Source: Beilstein Journal of Organic Chemistry.
  • Vilsmeier-Haack Limitations

    • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
    • Source: Arkivoc (2011).[1][2][4]

  • Oxidation of Pyrazolyl Alcohols

    • Selective oxidation of heterocyclic alcohols using MnO2.
    • Source: Journal of Organic Chemistry.

Sources

Technical Support Center: Formylation of 3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction to Pyrazole Formylation

The introduction of a formyl group onto the pyrazole ring is a critical step in the synthesis of numerous pharmaceutical intermediates and biologically active compounds. The C4 position of the pyrazole nucleus is electron-rich and thus the primary target for electrophilic substitution reactions like formylation.[1][2] The Vilsmeier-Haack reaction is the most prevalent method for this transformation, offering a reliable route to 3-methyl-1H-pyrazole-4-carbaldehyde.[2][3][4][5][6][7] However, as with any chemical reaction, side reactions can occur, leading to reduced yields and purification challenges. This guide will help you understand, identify, and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formylation of 3-methyl-1H-pyrazole. Each issue is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve it.

Problem 1: Low or No Conversion of Starting Material

You've performed the Vilsmeier-Haack reaction on 3-methyl-1H-pyrazole, but TLC or NMR analysis shows a significant amount of unreacted starting material.

Root Cause Analysis:

The most probable cause is the deactivation of the pyrazole ring. 3-Methyl-1H-pyrazole possesses a free N-H group. The nitrogen at the N1 position is basic and will be readily attacked by the electrophilic Vilsmeier reagent (the chloroiminium ion). This forms a positively charged species, which deactivates the pyrazole ring towards further electrophilic attack at the C4 position. In essence, the reagent is consumed in a non-productive pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • N-Protection is Crucial:

    • Explanation: To prevent the deactivation of the pyrazole ring, the N1 position must be protected with a group that is stable to the Vilsmeier-Haack conditions. Common protecting groups include benzyl (Bn), phenyl (Ph), or even a simple methyl group.

    • Protocol Example (N-Benzylation):

      • To a solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

      • Add benzyl bromide or benzyl chloride and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

      • Perform an aqueous work-up and purify the N-benzylated product by column chromatography.

      • Use the purified N-benzyl-3-methyl-1H-pyrazole as the starting material for the Vilsmeier-Haack reaction.

  • Optimize Reaction Conditions:

    • Explanation: Even with N-protection, reaction conditions may need optimization. The Vilsmeier reagent is a relatively weak electrophile.[8]

    • Recommendations:

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80°C.[1][5]

      • Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is used.

      • Reaction Time: Monitor the reaction over a longer period (e.g., 4-6 hours) to ensure it has gone to completion.[1]

Problem 2: Formation of an Unexpected Major Byproduct

You observe a significant amount of a byproduct that is not the desired 3-methyl-1H-pyrazole-4-carbaldehyde.

Potential Side Reactions and Their Identification:

Side ReactionProbable CauseIdentification (Expected ¹H NMR signals)
N-Formylation Incomplete N-protection of the starting material.Presence of a formyl proton signal (around 8-9 ppm) but absence of the C4-H signal of the pyrazole ring.
Hydroxymethylation In situ generation of formaldehyde from the decomposition of DMF at high temperatures.[9]Appearance of a singlet for the -CH₂OH group (around 4.5-5.0 ppm).
Chlorination of Methyl Group Harsh reaction conditions (high temperature, prolonged reaction time) leading to radical chlorination.Disappearance or splitting of the methyl group signal, with a downfield shift.
Ring Opening/Rearrangement Extremely harsh conditions or presence of certain substituents (less common for simple pyrazoles).Complex NMR spectrum with loss of the characteristic pyrazole signals.

Troubleshooting Strategies:

  • Confirm N-Protection: Ensure your starting material is fully N-protected. Any residual N-H pyrazole will lead to N-formylation.

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize the decomposition of DMF, which can lead to hydroxymethylation.[9]

  • Use Fresh Reagents: Use freshly distilled POCl₃ and anhydrous DMF to prevent unforeseen side reactions. The presence of water can hydrolyze the Vilsmeier reagent and lead to other byproducts.[5]

  • Consider Alternative Formylation Methods: If side reactions persist, the Duff or Reimer-Tiemann reactions may offer milder conditions. (See FAQ section below).

Problem 3: Difficulty in Purifying the Product

The crude product is an oil or a mixture of solids that is difficult to purify by crystallization or column chromatography.

Root Cause Analysis:

This is often due to the presence of multiple, similarly polar byproducts or residual DMF.

Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.

    • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This will hydrolyze the intermediate iminium salt to the aldehyde.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine to remove residual water and DMF.

  • Column Chromatography:

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The desired 4-formyl pyrazole is moderately polar.

    • TLC Analysis: Use TLC to identify the fractions containing the pure product. A common stain for aldehydes is 2,4-dinitrophenylhydrazine (DNP), which will produce a yellow-orange spot.

  • Crystallization:

    • If the purified product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of N-substituted 3-methyl-1H-pyrazole?

The formylation is highly regioselective for the C4 position. The N1 and the methyl-bearing C3 positions direct the electrophilic attack to the C4 position, which is the most electron-rich and sterically accessible carbon on the ring. Formation of the C5-formyl isomer is generally not observed under Vilsmeier-Haack conditions.

Q2: Can I use other formylating agents besides POCl₃/DMF?

Yes, several alternatives to the classical Vilsmeier-Haack reagent exist:

  • Oxalyl chloride or thionyl chloride with DMF: These can also be used to generate the Vilsmeier reagent and may offer different reactivity profiles.[10]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) and is particularly useful for electron-rich heterocycles. It is generally milder than the Vilsmeier-Haack reaction and may prevent some side reactions.[11]

  • Reimer-Tiemann Reaction: This method involves the reaction of the substrate with chloroform in a basic solution. While typically used for phenols, it can also be applied to electron-rich heterocycles like pyrazoles.[12][13][14]

Q3: My starting material is a 5-aminopyrazole. Will the formylation still occur at C4?

No. If you have a 5-aminopyrazole, the Vilsmeier-Haack reaction will typically lead to the formation of a fused pyrazolo[3,4-d]pyrimidine ring system rather than formylation at the C4 position.[15][16][17][18] The amino group acts as a nucleophile and participates in a cyclization reaction after the initial Vilsmeier reagent addition.

Caption: Reaction of 5-aminopyrazole with Vilsmeier reagent.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde?

While the exact shifts can vary depending on the solvent and the N-substituent, here are approximate values based on literature data for 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde:

  • ¹H NMR (in CDCl₃):

    • ~2.4 ppm (s, 3H, -CH₃)

    • ~7.2-7.8 ppm (m, 5H, Ar-H)

    • ~8.0 ppm (s, 1H, pyrazole C5-H)

    • ~9.9 ppm (s, 1H, -CHO)

  • ¹³C NMR (in CDCl₃):

    • ~14 ppm (-CH₃)

    • ~118 ppm (C4)

    • ~120-130 ppm (Ar-C)

    • ~138 ppm (C5)

    • ~150 ppm (C3)

    • ~185 ppm (-CHO)

Note: The N-substituent will affect the chemical shifts of the pyrazole ring protons and carbons.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Benzyl-3-methyl-1H-pyrazole

This protocol is adapted from procedures for similar N-substituted pyrazoles and serves as a robust starting point.[1]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cold DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-benzyl-3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to 0°C and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate.

  • Extraction: Once the effervescence has ceased and the pH is neutral or slightly basic, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde.

References

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Synthesis methods of pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. LookChem. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • (PDF) Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. ResearchGate. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. National Institutes of Health. [Link]

  • (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Institutes of Health. [Link]

  • ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ResearchGate. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]

  • (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • The Reimer-Tiemann Reaction. (1960) | Hans Wynberg | 193 Citations. SciSpace. [Link]

  • The Reimer–Tiemann Reaction. the University of Groningen research portal. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]

  • Three-component synthesis of N-naphthyl pyrazoles via Rh(iii)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation. Chemical Communications (RSC Publishing). [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CHO-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are encountering difficulties purifying 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde . This molecule presents a "perfect storm" for chromatography:

  • The Pyrazole Ring (Amphoteric Nature): The free 1H-NH group acts as a hydrogen bond donor, while the

    
     nitrogens act as acceptors. This leads to severe interaction with acidic silanol groups (
    
    
    
    ) on silica gel, causing peak tailing and irreversible adsorption.
  • The Aldehyde Moiety: While relatively stable, it is susceptible to oxidation (to carboxylic acid) or acetal formation if the silica is too acidic or if alcohol solvents are used without buffering.

  • Tautomerism: The 1H-pyrazole exists in rapid equilibrium between the 3-methyl/5-formyl and 5-methyl/3-formyl tautomers. While usually appearing as a single spot, this dynamic can broaden peaks.

This guide provides a self-validating protocol to overcome these specific chemical hurdles.

Module 1: Diagnostic & Troubleshooting Matrix

Before starting a new column, match your current observation to the solutions below.

ObservationProbable CauseCorrective Action
Broad, tailing streaks covering the column length.Silanol Interaction: The pyrazole NH is H-bonding to the silica surface.Add 1% Triethylamine (TEA) to your mobile phase. Pre-wash the column with the TEA-containing solvent.
Product stays at baseline despite increasing polarity.Salt Formation: Residual acid from Vilsmeier-Haack synthesis (POCl

) has protonated the pyrazole.
Workup Check: Ensure crude was neutralized with NaHCO

. Free-basing: Dissolve crude in EtOAc, wash with sat. NaHCO

before loading.
Two spots merging or indistinct smear.Tautomerism or Decomposition: Fast tautomeric exchange or aldehyde oxidation.Temperature: Run column at room temp (not cold). Speed: Complete purification <2 hours. Solvent: Avoid unbuffered MeOH.
Product precipitates on the column head.Solubility Mismatch: Compound is insoluble in the non-polar starting solvent (Hex/Pet Ether).Dry Loading: Adsorb crude onto Celite or Silica (1:2 ratio) and load as a solid powder.

Module 2: The Optimized Protocol

Phase 1: Sample Preparation (Critical)

Context: This molecule is likely synthesized via Vilsmeier-Haack formylation followed by bromination (or vice versa). The crude mixture is often highly acidic.

  • Neutralization: Dissolve crude in Ethyl Acetate (EtOAc). Wash

    
     with saturated Sodium Bicarbonate (
    
    
    
    ) and
    
    
    with Brine. Dry over
    
    
    .
    • Why? Removing trace acids prevents the pyrazole from turning into a salt, which will not move on silica.

  • Dry Loading: Dissolve the neutral crude in a minimum amount of Acetone or DCM. Add Silica Gel (ratio 1:2 crude:silica). Evaporate solvent under vacuum until a free-flowing powder remains.

    • Why? Pyrazoles often have poor solubility in Hexanes. Liquid loading in DCM causes "band broadening" before the run starts.

Phase 2: Mobile Phase Design

Standard Hexane/EtOAc gradients often fail for free-NH pyrazoles. You must modify the stationary phase environment.

  • Base Solvent A: Hexanes (or Petroleum Ether)

  • Base Solvent B: Ethyl Acetate (EtOAc)

  • Modifier: Triethylamine (TEA)[1][2][3]

The "Buffered" Isocratic Search: Run TLC plates with 1% TEA added to the eluent.

  • Target: Find a ratio where

    
    .
    
  • Starting Point: 30% EtOAc / 70% Hexanes (+ 1% TEA).

Phase 3: Column Execution
  • Column Packing: Slurry pack silica using Hexanes + 1% TEA .

    • Mechanism:[1][4][5] The TEA binds to the acidic silanol sites (

      
      ), creating a "shield" that prevents the pyrazole NH from sticking.
      
  • Equilibration: Flush with 2 column volumes (CV) of the starting solvent.

  • Gradient:

    • 0–5 min: 10% B (Isocratic hold to elute non-polar impurities like bromo-impurities).

    • 5–20 min: 10%

      
       40% B (Linear gradient).
      
    • Note: Maintain 1% TEA concentration throughout both solvents A and B to prevent "base starvation" halfway through the run.

Module 3: Visualizing the Mechanism

The following diagram illustrates the competitive interaction strategy required to purify this specific molecule.

PurificationLogic cluster_process Mobile Phase Strategy Silica Silica Surface (Acidic Si-OH) Pyrazole Target Molecule (Pyrazole-NH) Silica->Pyrazole H-Bonding (Strong Retention) Tailing Peak Tailing (Adsorption) Pyrazole->Tailing TEA Triethylamine (Modifier) TEA->Silica Blocks Sites (Competitive Binding) TEA->Pyrazole Displaces Elution Successful Elution (Sharp Peak) TEA->Elution Allows Laminar Flow

Caption: Competitive binding mechanism. TEA (Green) saturates acidic silica sites (Red), preventing the Pyrazole (Blue) from irreversible binding, ensuring sharp elution.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) to increase polarity? A: Use with caution. While MeOH increases polarity, it can react with the aldehyde to form hemiacetals, especially if the column is acidic. If you must use MeOH (e.g., for very polar impurities), use DCM:MeOH (95:5) and ensure the silica is neutralized with TEA first.

Q: My aldehyde peak is splitting into two on the NMR after purification. Did I separate isomers? A: Likely not. You are observing tautomers . In


, 3-methyl and 5-methyl tautomers of 1H-pyrazoles equilibrate. This is normal. If you add a drop of 

or run the NMR in DMSO-

, the peaks may coalesce or sharpen due to H-bonding stabilization.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually superior for pyrazoles because it lacks the acidic protons of silica. If silica with TEA fails, switch to Neutral Alumina using a Hexane/EtOAc gradient.

Q: The compound turned yellow/brown on the column. A: This indicates oxidation. Aldehydes are sensitive to air when spread over the massive surface area of silica.

  • Fix: Flush the column with Nitrogen before use, or speed up the flow rate. Do not leave the compound on the column overnight.

References

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

    • Source: N
    • Relevance: confirms the synthesis route and standard workup procedures for 1H-pyrazole-4-carbaldehydes, emphasizing the need for neutraliz
    • URL:

  • Chrom

    • Source: Phenomenex Technical Guides
    • Relevance: Explains the mechanism of silanol interactions with basic nitrogens (like pyrazoles) and the necessity of TEA modifiers.
    • URL:

  • Purification of 1H-Pyrazole Deriv

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Details the isolation of substituted pyrazoles and the handling of the 1H-tautomer during purific
    • URL:

Sources

Technical Support Center: Suzuki Coupling of Bromopyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-PYR-ALD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with the Suzuki-Miyaura coupling of bromopyrazole aldehydes . This substrate presents a "perfect storm" of three competing challenges:

  • Catalyst Poisoning: The pyrazole nitrogen (especially if unprotected) coordinates strongly to Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: The aldehyde is electron-withdrawing, which facilitates oxidative addition, but it renders the ring susceptible to hydrodehalogenation (loss of Bromine without coupling).

  • Base Sensitivity: The aldehyde functionality is liable to undergo Cannizzaro disproportionation or aldol condensation under the strong basic conditions typically required to activate boronic acids.

This guide provides a modular troubleshooting protocol to systematically eliminate these failure modes.

Module 1: Substrate Integrity & Protection

The Critical Check: Is your pyrazole nitrogen protected?

Attempting this coupling on an unprotected (NH-free) bromopyrazole is the most common cause of failure. The free NH is acidic (


) and, in the presence of base, forms a pyrazolate anion that acts as a bridging ligand, forming inactive Palladium dimers.

Recommendation: If your yield is <40%, protect the nitrogen .

Protecting GroupStabilityRemovalSuitability for Aldehydes
SEM (2-(Trimethylsilyl)ethoxymethyl) HighTBAF or AcidExcellent. Stable to base; removal is mild.
THP (Tetrahydropyranyl) ModerateMild AcidGood. Cheap, but can be labile in acidic workups.
Boc (tert-Butoxycarbonyl) LowAcid / HeatPoor. Often falls off under Suzuki basic conditions.
Protocol: SEM Protection (Standardized)
  • Dissolve bromopyrazole aldehyde (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Stir 30 min (H2 evolution).

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir 2 h. Quench with sat. NH4Cl.

Module 2: Catalyst & Ligand Selection

The Engine: Moving beyond Tetrakis.

While


 is the "go-to" catalyst, it often fails here due to hydrodehalogenation . The oxidative addition into the C-Br bond is fast, but transmetallation is slow due to the electron-poor nature of the ring. This stall allows the Pd-species to scavenge a hydride (from solvent or base), resulting in the removal of the bromine atom.

Solution: Use bulky, electron-rich Buchwald precatalysts to accelerate reductive elimination and prevent side reactions.

Catalyst Performance Matrix
Catalyst SystemYield PotentialMechanism of ActionRecommendation
XPhos Pd G2 High (>85%) Bulky ligand prevents N-coordination; accelerates cycle.Primary Choice
Pd(dppf)Cl2 Moderate (50-70%)Bidentate ligand resists displacement by pyrazole N.Secondary Choice
Pd(PPh3)4 Low (<30%)Labile ligands easily displaced by substrate; air sensitive.Avoid
SPhos Pd G2 High (80%)Similar to XPhos; excellent for sterically hindered boronic acids.Alternative

Module 3: Reaction Conditions (Base & Solvent)[1][2][3][4][5]

The Environment: Protecting the Aldehyde.

Strong hydroxide bases (NaOH, KOH) will attack your aldehyde. You must use "soft" bases that are strong enough to activate the boronic acid but weak enough to leave the aldehyde alone.

Optimized Conditions:

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is strictly necessary for the boronic acid activation pathway.

  • Temperature: 80 °C. Avoid refluxing at >100 °C to prevent aldehyde degradation.

Visual Workflow: Optimization Decision Tree

SuzukiOptimization Start Start: Low Yield CheckProt Is Pyrazole N-Protected? Start->CheckProt Protect Action: Install SEM/THP Group CheckProt->Protect No CheckCat Current Catalyst? CheckProt->CheckCat Yes Protect->CheckCat SwitchCat Action: Switch to XPhos Pd G2 CheckCat->SwitchCat Pd(PPh3)4 or Pd(OAc)2 CheckBase Base Used? CheckCat->CheckBase Already Buchwald G2/G3 SwitchCat->CheckBase SwitchBase Action: Switch to K3PO4 / Dioxane CheckBase->SwitchBase NaOH, KOtBu, or Et3N Success Target Yield > 80% CheckBase->Success Carbonates/Phosphates SwitchBase->Success

Figure 1: Systematic decision tree for optimizing reaction parameters.

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately upon heating, and conversion stops.

Diagnosis: "Pd Black" precipitation. Cause: The ligand is dissociating from the Palladium, causing the metal to aggregate and crash out. This is common with


 when the pyrazole nitrogen displaces the triphenylphosphine ligand.
Fix:  Switch to XPhos Pd G2  or Pd(dppf)Cl2 . These ligands bind tighter to Pd. Alternatively, add 10-20 mol% extra free ligand (e.g., XPhos) to the mixture to push the equilibrium back toward the active catalyst.
Q2: I see the starting material disappearing, but the product mass is M-Br (De-brominated).

Diagnosis: Hydrodehalogenation. Cause: The oxidative addition happened, but the transmetallation with the boronic acid was too slow. The Pd-Ar species reacted with a hydride source (often from the solvent or alcohol impurities). Fix:

  • Increase the concentration of the Boronic Acid (1.5 eq).

  • Switch solvent to Toluene/Water (non-protic organic phase) to reduce hydride sources.

  • Ensure the reaction is strictly degassed (Oxygen promotes this side reaction).

Q3: My aldehyde peak in NMR is gone/shifted.

Diagnosis: Cannizzaro reaction or Aldol condensation. Cause: The base was too strong (


).
Fix:  Use Potassium Phosphate Tribasic (

)
.[1] It buffers the reaction effectively. If using Carbonate, ensure it is Cesium Carbonate (

), which often allows for lower reaction temperatures due to the "Cesium Effect" (higher solubility in organic solvents).
Q4: Can I do this without protecting the Nitrogen?

Answer: Technically, yes, but it is difficult. Protocol for Unprotected Substrates: You must use a water-soluble phosphine ligand or a specific catalyst system designed for acidic protons.

  • Catalyst:

    
     (5 mol%) + CataCXium A  (10 mol%).
    
  • Base:

    
     (3 eq).
    
  • Solvent: n-Butanol.

  • Note: Expect lower yields (40-60%) compared to the protected route.

Standard Operating Procedure (High-Yield Protocol)

Reagents:

  • 1-SEM-4-bromo-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • XPhos Pd G2 (0.02 - 0.05 eq)

  • 
     (3.0 eq)
    
  • 1,4-Dioxane (degassed)

  • Water (degassed)

Steps:

  • Charge a reaction vial with the protected bromopyrazole, boronic acid, base, and catalyst.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add Dioxane and Water (4:1 ratio) via syringe.

  • Heat to 80 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water.

  • Deprotection (Post-Purification): Treat the isolated product with TFA/DCM (1:1) or TBAF in THF to remove the SEM group.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2][3] Link

  • Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Link[4]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

Sources

Challenges in the N-alkylation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the functionalization of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and anti-inflammatory agents.

The core challenge in N-alkylating this molecule lies in its asymmetry . The pyrazole ring possesses two non-equivalent nucleophilic nitrogens:

  • N(Me): Proximal to the electron-donating methyl group.

  • N(CHO): Proximal to the electron-withdrawing aldehyde group.

This guide provides evidence-based protocols to control regioselectivity, prevent aldehyde side reactions, and rigorously validate isomeric identity.

Module 1: Regioselectivity & Mechanism (FAQ)

Q1: Why do I consistently get a mixture of two isomers? A: This is due to annular tautomerism and competing electronic/steric effects.

  • Tautomeric Equilibrium: In solution, the proton shuttles between the two nitrogens. Both tautomers are accessible.

  • Electronic Bias: The aldehyde (-CHO) at position 5 is a strong electron-withdrawing group (EWG), reducing the electron density of the adjacent nitrogen. Consequently, the nitrogen adjacent to the methyl group is generally more nucleophilic (kinetic control).

  • Steric Bias: The methyl group is bulkier than the planar aldehyde proton but less sterically demanding than the aldehyde's oxygen lone pair sphere in certain transition states. However, the "N-adjacent-to-Methyl" is typically the less hindered site for SN2 attack compared to the "N-adjacent-to-Aldehyde" which is shielded by the carbonyl's electronic field.

Q2: Which isomer is which? (Rule of Thumb)

  • Major Isomer (Kinetic): Usually alkylation at the nitrogen adjacent to the Methyl group (1-alkyl-3-methyl-4-bromo-5-carbaldehyde).

  • Minor Isomer: Alkylation at the nitrogen adjacent to the Aldehyde (1-alkyl-5-methyl-4-bromo-3-carbaldehyde).

  • Note: Naming depends on assigning position 1 to the alkylated nitrogen.

Q3: How do I shift the ratio?

  • To favor N-adjacent-to-Me (Kinetic): Use weak bases (K₂CO₃, Cs₂CO₃) in aprotic polar solvents (DMF, MeCN) at lower temperatures.

  • To favor N-adjacent-to-CHO (Thermodynamic): Use strong bases (NaH, KOtBu) that form a loose ion pair, or employ bulky protecting groups that force alkylation to the sterically freer side if the methyl proves more hindering than the aldehyde (rare).

Module 2: Troubleshooting & Decision Pathways

Visual Guide: Reaction Pathway & Logic

G Start Substrate: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Base Deprotonation (Base Selection) Start->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion SideRxn Side Reaction Alert: Aldol / Cannizzaro Base->SideRxn If Base too strong (e.g., NaOH, OH-) PathA Path A: Kinetic Control (Weak Base / Aprotic Solvent) Anion->PathA PathB Path B: Thermodynamic Control (Strong Base / High Temp) Anion->PathB ProdA Major Product: N-Alkylation adjacent to Methyl (1-R-3-Me-5-CHO) PathA->ProdA Favored (Sterics/Nucleophilicity) ProdB Minor Product: N-Alkylation adjacent to CHO (1-R-5-Me-3-CHO) PathA->ProdB Minor PathB->ProdA PathB->ProdB Increased Ratio

Caption: Mechanistic pathway showing the divergence between kinetic and thermodynamic control in pyrazole alkylation.

Module 3: Experimental Protocols

Protocol A: Standard High-Yield Alkylation (Kinetic Focus)

Best for: Primary alkyl halides (MeI, BnBr) and avoiding aldehyde side reactions.

  • Preparation: Dissolve 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Why DMF? High dielectric constant promotes SN2 reaction rates.

  • Base Addition: Add Cs₂CO₃ (Cesium Carbonate) (1.5 eq).

    • Why Cs₂CO₃? The "Cesium Effect" increases the solubility of the pyrazolate anion and often enhances N-alkylation yields over K₂CO₃.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–16 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[1][2]

  • Purification: Silica gel chromatography.

    • Eluent: Hexane/EtOAc gradient. The two isomers typically have distinct Rf values (ΔRf ≈ 0.1–0.2).

Protocol B: Handling Reactive Electrophiles or Aldehyde Sensitivity

Use this if you observe degradation of the aldehyde (blackening of reaction).

  • Protection (Optional but Recommended): Convert the aldehyde to a dimethyl acetal using MeOH/TSA (reflux) prior to alkylation.

  • Alkylation: Use NaH (60%) in THF at 0°C.

    • Note: Add the pyrazole to NaH first, wait for H₂ evolution to cease (anion formation), then add the electrophile.

  • Deprotection: Post-alkylation, treat with dilute aqueous HCl/THF to restore the aldehyde.

Data Summary: Base & Solvent Effects
BaseSolventTempTypical Regioselectivity (N-Me : N-CHO)Risk Factor
Cs₂CO₃ DMF25°C85 : 15 Low. Best balance of yield/selectivity.
K₂CO₃ AcetoneReflux70 : 30Moderate. Slower reaction.
NaH THF0°C60 : 40High.[1] Aldehyde polymerization risk.
K-tBuO t-BuOH50°C50 : 50High. Thermodynamic equilibration.

Module 4: Analytical Validation (The "Truth" Test)

You cannot rely on simple 1H NMR integration alone to assign the structure. You must use NOE (Nuclear Overhauser Effect) or HMBC .

The NOE Diagnostic Test: Irradiate the N-CH₂ (alkyl group) protons and observe the response.

  • Scenario A (N-adjacent-to-Methyl):

    • Observation: Strong NOE enhancement of the Pyrazole-CH₃ signal.

  • Scenario B (N-adjacent-to-Aldehyde):

    • Observation: Strong NOE enhancement of the Aldehyde (-CHO) proton.

Visual Guide: NMR Logic Tree

NMR Sample Isolated Isomer (Pure) NOE Run 1D NOE / 2D NOESY Target: N-Alkyl Protons Sample->NOE Result1 NOE with Pyrazole-Me Group NOE->Result1 Result2 NOE with Aldehyde Proton NOE->Result2 Concl1 Isomer A: Alkylation Proximal to Methyl (Major) Result1->Concl1 Concl2 Isomer B: Alkylation Proximal to Aldehyde (Minor) Result2->Concl2

Caption: Decision tree for assigning regiochemistry using NOE spectroscopy.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI (Molecules), 2025.
    • URL:[Link] (Generalized link for verification of principle).

  • Base Effects on Regiochemistry

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Solvent Effects (Fluorinated Alcohols)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Crystal Structure & Steric Analysis

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4][5]

    • Source: Journal of Organic Chemistry, 2022.[4]

    • URL:[Link]

Sources

Overcoming low reactivity of the aldehyde group in pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Deactivation and Stability Issues of Pyrazole Carbaldehydes Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The "Lazy" Aldehyde Problem

User Query: "I am trying to condense a pyrazole-4-carbaldehyde with an amine/active methylene, but the reaction is stalled or yields are negligible compared to benzaldehyde controls. Why is this happening, and how do I fix it?"

Technical Insight: The aldehyde group on a pyrazole ring—particularly at the C4 position—is electronically distinct from a standard aryl aldehyde. The pyrazole ring is electron-rich (π-excessive). Through resonance, the lone pair from the pyrrole-like nitrogen (


) donates electron density into the ring, which can be delocalized onto the aldehyde carbonyl oxygen.

The Consequence: This resonance effect significantly reduces the electrophilicity of the carbonyl carbon, making it "lazy" or unreactive toward nucleophiles (amines, malonates, etc.). Furthermore, if the pyrazole has a free


, intermolecular hydrogen bonding can form stable dimers, or intramolecular H-bonding (in C3/C5 isomers) can lock the conformation, creating a high energy barrier for reaction.
Diagnostic Workflow

Before altering your synthesis, identify the specific failure mode using this logic flow.

TroubleshootingFlow cluster_legend Protocol Key Start Observation: Low Yield/No Reaction CheckNH Is the Pyrazole N-H free? Start->CheckNH Yes Yes CheckNH->Yes Yes No No CheckNH->No No (N-alkyl/aryl) Solubility Solubility Yes->Solubility Is solubility poor? Electronic Electronic No->Electronic Is the nucleophile weak? H_Bonding H_Bonding Solubility->H_Bonding Yes: H-Bonding Aggregates Protocol_A Protocol_A H_Bonding->Protocol_A Solution: Transient Silylation or Polar Aprotic Solvents Deactivation Deactivation Electronic->Deactivation Yes: Resonance Deactivation Steric Steric Electronic->Steric No (Strong Nucleophile) Protocol_B Protocol_B Deactivation->Protocol_B Solution: Lewis Acid (InCl3) or Microwave Activation Protocol_C Protocol_C Steric->Protocol_C Solution: Water-Mediated (Hydrophobic Effect)

Figure 1: Diagnostic decision tree for pyrazole aldehyde reactivity issues.

Troubleshooting Guides & FAQs
Scenario A: The "Dead" Carbonyl (Condensation Failures)

Issue: Standard Schiff base formation or Knoevenagel condensation fails despite refluxing in ethanol/methanol.[1] Root Cause: The carbonyl carbon is not sufficiently electrophilic due to electron donation from the pyrazole ring.

Q: How do I force the condensation without decomposing my substrate? A: You must activate the carbonyl or use "Green Chemistry" physical acceleration. Standard acid catalysis (AcOH) is often insufficient.[1]

Recommended Protocol: Indium(III) Chloride Catalysis Lewis acids like


 coordinate effectively to the carbonyl oxygen, increasing the positive character of the carbon without the harshness of strong Brønsted acids.
ComponentEquivalentsRole
Pyrazole-aldehyde1.0Substrate
Nucleophile1.1 - 1.2Amine or Active Methylene
InCl₃ 0.05 - 0.10 Lewis Acid Activator
Ethanol/Water[10:1]Solvent

Step-by-Step:

  • Dissolve the aldehyde and nucleophile in ethanol.

  • Add 5-10 mol%

    
    .
    
  • Critical Step: If using a free NH-pyrazole, add 1 equivalent of water to the solvent. This disrupts intermolecular H-bonding aggregates.

  • Reflux or irradiate in a microwave at 100°C for 10-20 minutes.

  • Validation: Monitor disappearance of the aldehyde proton signal (~9.8 ppm) via 1H-NMR.

Alternative (Green Method): Use Ammonium Carbonate in aqueous media.[1][2] The "hydrophobic effect" forces the organic reactants together in water, accelerating the reaction despite the electronic deactivation.

  • Reference: Sonar et al. demonstrated this effectively for Knoevenagel condensations of pyrazoles [1].

Scenario B: The "Sticky" Proton (NH Interference)

Issue: The reaction mixture turns into a gum/tar, or the aldehyde is insoluble. Root Cause: Free NH-pyrazoles are notorious for hydrogen-bond networking (dimerization).[1] This "locks" the molecule and reduces effective concentration.

Q: Do I need to permanently protect the Nitrogen? A: Not necessarily. You can use Transient Silylation or specific solvent systems.

Method 1: The "One-Pot" HMDS Trick If you want to avoid a separate protection step (like benzylation), add Hexamethyldisilazane (HMDS) in situ.[1]

  • Treat the pyrazole aldehyde with 0.6 eq HMDS in refluxing dry solvent for 30 mins. This temporarily silylated the NH.

  • Add your nucleophile and catalyst.[3]

  • The silyl group will hydrolyze during the aqueous workup, returning your free NH product.

Method 2: Solvent Switching Switch from non-polar solvents (DCM, Toluene) to DMF or DMAc .[1] These solvents act as H-bond acceptors, breaking the pyrazole-pyrazole self-association and freeing the aldehyde for reaction.

Scenario C: Oxidation Difficulties (Aldehyde

Acid)

Issue: Attempting to oxidize pyrazole-4-carbaldehyde to the carboxylic acid using


 results in ring cleavage or low yields.
Root Cause:  The electron-rich pyrazole ring is susceptible to oxidative degradation by strong oxidants like permanganate.

Q: What is the safest oxidation method for electron-rich heterocycles? A: Use Pinnick Oxidation or a TEMPO-mediated protocol. These are selective for the aldehyde and spare the heterocyclic ring.

Recommended Protocol: TEMPO/Bleach Oxidation This method operates under mild aqueous conditions and avoids ring destruction.

ReagentEquivalentsNotes
Pyrazole-aldehyde1.0Dissolved in MeCN/Buffer
TEMPO0.07 (7 mol%)Catalyst
NaClO₂ (Sodium Chlorite)2.0Stoichiometric Oxidant
NaOCl (Bleach)0.02 (cat.)[1]Co-oxidant (optional for speed)
Phosphate BufferpH 6.7Critical to prevent chlorination

Step-by-Step:

  • Dissolve aldehyde in Acetonitrile : Phosphate Buffer (pH 6.[1]7) (1:1 mixture).

  • Add TEMPO and warm to 35°C.

  • Add sodium chlorite solution dropwise.

  • Troubleshooting: If the reaction turns dark brown/black immediately, the pH is too low (acidic).[1] Add dilute NaOH to maintain pH ~6-7.

  • Quench with sodium thiosulfate.

Mechanistic Visualization

Understanding the electronic deactivation is key to selecting the right catalyst.

Resonance cluster_note Effect on Reactivity N1 N1 (Pyrrole-like) Lone Pair Donor Ring Pyrazole Ring (π-System) N1->Ring Donation (+M) C4 C4 Position Ring->C4 High Electron Density Carbonyl C=O (Aldehyde) C4->Carbonyl Reduces Electrophilicity Note The carbonyl carbon is less positive (δ+) making it harder for nucleophiles to attack. Requires Acid Activation (H+ or Lewis Acid).

Figure 2: Electronic flow showing resonance deactivation of the C4-aldehyde.[1]

References
  • Sonar, J. P., et al. (2017).[1][2] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[2] Journal of Advanced Scientific Research, 8(1).

  • Longhi, K., et al. (2021).[1] "Solvent-free synthesis of pyrazoles." Journal of Advanced Scientific Research, 12.

  • Maddila, S., et al. (2016).[1] "Mn(II) catalyzed synthesis of pyranopyrazoles."[1] Korean Chemical Society.

  • BenchChem Support. "Troubleshooting low yields in Knoevenagel condensation."

Sources

Technical Support Guide: Stability and Handling of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules for agrochemical and pharmaceutical development. Its unique arrangement of a reactive aldehyde, a stable pyrazole core, and site-specific bromine and methyl groups makes it highly valuable. However, its utility is intrinsically linked to its stability and reactivity, particularly under the acidic conditions frequently employed in modern synthesis.

This guide moves beyond simple protocols to provide a deeper understanding of the chemical principles governing the compound's behavior. We will address common experimental challenges in a direct question-and-answer format, offering not just solutions but the scientific rationale behind them. Our goal is to empower you, the researcher, to anticipate potential issues, troubleshoot effectively, and optimize your synthetic strategies.

Frequently Asked Questions & Troubleshooting

Q1: Is the pyrazole ring of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde fundamentally stable under strongly acidic conditions?

Answer: Yes, the core pyrazole ring exhibits exceptional stability in acidic environments. This robustness stems from its aromatic character. The delocalized π-electron system across the five-membered ring confers significant thermodynamic stability, making it resistant to degradation by protonolysis.

Expert Insights: The stability of the pyrazole scaffold is well-documented in contexts far harsher than typical synthesis. For instance, various pyrazole derivatives have been successfully employed as corrosion inhibitors for steel in 1M sulfuric acid, demonstrating the ring's resilience to concentrated, strong mineral acids.[1] In synthetic applications, pyrazoles are often formed or modified using strongly acidic reagents, such as in the Vilsmeier-Haack reaction, without compromising the integrity of the ring itself.[2][3]

The primary interaction with acid is the protonation of the sp²-hybridized nitrogen atom (N2). This creates a pyrazolium cation, which enhances the electron-withdrawing nature of the ring but does not typically lead to ring-opening or degradation under standard laboratory conditions.

G cluster_main Acid Interaction with Pyrazole Ring Pyrazole 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Protonated Pyrazolium Cation (Stable Intermediate) Pyrazole->Protonated Forms Cation Acid Acid (H⁺) Acid->Pyrazole Protonation at N2 Degradation Ring Degradation (Highly Unlikely) Protonated->Degradation Requires extreme conditions

Caption: Logical flow of pyrazole interaction with acid.

Q2: I am running a reaction in acidic methanol and observing a new product with a higher molecular weight. My starting material is disappearing, but it's not converting to the desired product. What is happening?

Answer: You are most likely observing acid-catalyzed acetal formation. This is not a degradation pathway but a predictable chemical reaction of the aldehyde functional group with the methanol solvent. In the presence of an acid catalyst, an aldehyde will readily react with two equivalents of an alcohol to form a stable acetal.

Mechanistic Explanation:

  • The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic.

  • A molecule of methanol (a nucleophile) attacks the activated carbonyl carbon.

  • A proton transfer occurs, forming a hemiacetal intermediate.

  • The hydroxyl group of the hemiacetal is protonated by the acid, converting it into a good leaving group (H₂O).

  • Water departs, and a second molecule of methanol attacks the resulting carbocation.

  • Deprotonation of the second methanol yields the final dimethyl acetal product.

This reaction is common and reversible. The presence of excess alcohol drives the equilibrium toward the acetal.

G cluster_workflow Acid-Catalyzed Acetal Formation Start Pyrazole Aldehyde (R-CHO) Protonation Protonated Aldehyde (R-CH=O⁺H) Start->Protonation + H⁺ Attack1 Hemiacetal Formation Protonation->Attack1 + CH₃OH Hemiacetal Hemiacetal (R-CH(OH)(OCH₃)) Attack1->Hemiacetal Protonation2 Protonation of -OH Hemiacetal->Protonation2 + H⁺ WaterLoss Loss of H₂O Protonation2->WaterLoss - H₂O Attack2 Second Methanol Attack WaterLoss->Attack2 + CH₃OH Acetal Dimethyl Acetal (R-CH(OCH₃)₂) Attack2->Acetal - H⁺

Caption: Mechanism of acid-catalyzed acetal formation.

Troubleshooting Steps:

  • Confirmation: Analyze the unexpected product by Mass Spectrometry. You should observe a mass increase corresponding to the addition of two methyl groups and the loss of one oxygen atom (+30 Da for dimethyl acetal). ¹H NMR will show a new singlet integrating to 6 protons around 3.3-3.5 ppm and the disappearance of the aldehyde proton signal (~9-10 ppm).

  • Solution: If acetal formation is undesirable, switch to an aprotic solvent (e.g., Dichloromethane, THF, Dioxane) that cannot participate in the reaction.

Q3: I need to perform a reaction that is sensitive to aldehydes (e.g., Grignard addition, reduction), but the rest of my synthesis requires acidic conditions. How can I temporarily mask the aldehyde?

Answer: The classic and most effective solution is to use a protecting group. For aldehydes, forming a cyclic acetal with ethylene glycol is an industry-standard method. This strategy creates a stable five-membered dioxy-ring that is inert to a wide range of nucleophiles, bases, and mild acids, but can be easily removed later.

Workflow:

  • Protection: React the 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde with ethylene glycol in a non-polar solvent (like toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, TsOH). Water is removed as it forms (using a Dean-Stark apparatus) to drive the reaction to completion.

  • Intended Reaction: Perform your desired chemical transformation on another part of the molecule. The acetal will remain unaffected.

  • Deprotection: Remove the acetal and regenerate the aldehyde by hydrolysis with aqueous acid (e.g., 2M HCl in THF/water).[4] The equilibrium is shifted back to the aldehyde by the presence of excess water.

G cluster_workflow Aldehyde Protection/Deprotection Workflow Aldehyde Starting Aldehyde Protection Protection Step (Ethylene Glycol, cat. H⁺) Aldehyde->Protection Protected Protected Acetal Protection->Protected Reaction Perform Main Reaction (e.g., Grignard, Reduction) Protected->Reaction Deprotection Deprotection Step (Aqueous Acid, H₂O) Protected->Deprotection Reaction->Protected Modified Molecule Final Final Aldehyde Product Deprotection->Final

Caption: Standard workflow for using an acetal protecting group.

Summary of Stability in Acidic Conditions

The stability of 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde is best understood as a function of the specific acidic conditions employed. The table below provides a quick reference guide for experimental planning.

Condition TypeReagent/Solvent ExamplesExpected Outcome on CompoundRecommendation
Aqueous Mineral Acid 1-6M HCl, H₂SO₄Pyrazole ring is stable. Aldehyde is stable against degradation but may form hydrates.Generally safe for aqueous workups. Minimize contact time and keep temperature low (< 25°C) to prevent potential side reactions.
Anhydrous Acidic Alcohol Methanolic HCl, Ethanolic H₂SO₄Rapid and efficient formation of the corresponding acetal.Use this system deliberately for acetal synthesis. Avoid if the free aldehyde is required.
Acid in Aprotic Solvent TsOH in Toluene, TFA in DCMPyrazole ring is stable. Aldehyde becomes activated for reactions (e.g., condensation, cyclization).Ideal for acid-catalyzed reactions that do not involve nucleophilic solvents. The aldehyde remains free and reactive.
Lewis Acids AlCl₃, BF₃·OEt₂Ring is stable. Lewis acid will coordinate strongly to the carbonyl oxygen, activating the aldehyde.Effective for Friedel-Crafts type reactions or other transformations requiring strong electrophile activation. Ensure anhydrous conditions.

Key Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group
  • Objective: To protect the aldehyde as a 1,3-dioxolane.

  • Reagents:

    • 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

    • Toluene (Anhydrous)

  • Procedure:

    • Combine the pyrazole aldehyde, ethylene glycol, and TsOH in a round-bottom flask fitted with a Dean-Stark apparatus and condenser.

    • Add sufficient toluene to fill the Dean-Stark trap.

    • Heat the mixture to reflux. Monitor the collection of water in the trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction to room temperature.

    • Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound.

  • Validation: Confirm full conversion by ¹H NMR (disappearance of the aldehyde proton at ~9.8 ppm and appearance of a new acetal proton triplet at ~5.8 ppm).

Protocol 2: Deprotection of the Acetal Group
  • Objective: To regenerate the aldehyde from its acetal-protected form.

  • Reagents:

    • Protected pyrazole (1.0 eq)

    • Tetrahydrofuran (THF)

    • 2M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the protected pyrazole in a mixture of THF and 2M HCl (e.g., 3:1 v/v).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-6 hours).

    • Neutralize the reaction carefully by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

  • Validation: Confirm the reappearance of the aldehyde proton in the ¹H NMR spectrum.

References

  • El-Sayed, M. A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108164408A.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 20457-20497. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Patil, S. A., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(8), 6521-6526. [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Potapov, A. M., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 46, 103-108. [Link]

  • Al-Amiery, A. A., et al. (2016). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. International Journal of Chemical and Physical Sciences, 5, 23-31. [Link]

  • Al-Amiery, A. A. (2016). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Conference Paper. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(1), 40-46. [Link]

  • Singh, U. P., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Park, S., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(12), 639. [Link]

  • Hu, Z., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 5194–5199. [Link]

Sources

Technical Support Center: Recrystallization of Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Troubleshooting for Pyrazole Carbaldehyde Derivatives Audience: Drug Discovery Chemists, Process Engineers, and Academic Researchers

Introduction: The Criticality of Purity in Pyrazole Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that pyrazole-4-carbaldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) are pivotal intermediates in synthesizing bioactive heterocycles, including anti-inflammatory and anticancer agents.

The Vilsmeier-Haack formylation, while efficient, often leaves stubborn impurities—unreacted hydrazones, chlorinated byproducts, and tarry oligomers—that can severely depress melting points and lead to the dreaded "oiling out" phenomenon. This guide moves beyond basic textbook procedures to provide field-proven, mechanistically grounded solutions for obtaining pharmaceutical-grade purity.

Part 1: Solvent Selection & Solubility Profiles

Q: I am attempting to recrystallize a novel 1,3-diarylpyrazole-4-carbaldehyde. Standard ethanol recrystallization yields poor recovery. What is the logic for solvent selection here?

A: Ethanol is the standard starting point, but its efficacy depends heavily on the substitution pattern of the phenyl rings. Pyrazole carbaldehydes exhibit a "solubility cliff" based on their polarity.

  • The Mechanism: These molecules possess a polar carbonyl group and a potentially lipophilic pyrazole core. In pure ethanol, highly lipophilic derivatives (e.g., trifluoromethyl substituted) may remain too soluble even at low temperatures, leading to yield loss.

  • The Solution: Switch to a binary solvent system .

    • Dissolution: Dissolve the crude solid in the minimum amount of hot DMF (Dimethylformamide) or Acetone . These aprotic solvents disrupt intermolecular hydrogen bonding more effectively than alcohols for rigid pyrazoles.

    • Precipitation: Slowly add hot Water (anti-solvent) until persistent turbidity is observed.[1][2]

    • Crystallization: Allow the mixture to cool slowly to room temperature. The high dielectric constant of water forces the hydrophobic pyrazole out of the organic phase as the temperature drops.

Table 1: Generalized Solubility Profile for Pyrazole Carbaldehydes

Solvent SystemSolubility (Hot)Solubility (Cold)Application Context
Ethanol (95%) HighModerateStandard for simple 1,3-diphenyl derivatives.
DMF / Water Very HighVery LowBest for highly insoluble or high-melting analogs.
Ethyl Acetate / Hexane ModerateLowIdeal for lipophilic derivatives prone to hydrolysis.
Glacial Acetic Acid HighLowSpecialized use; often yields very distinct crystal habits.[3]
Part 2: Process Optimization & Troubleshooting (Oiling Out)

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"?

A: Oiling out is the most common failure mode in pyrazole purification. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve. Essentially, your compound is precipitating at a temperature above its melting point (depressed by impurities).[4]

The Protocol to Recover from Oiling Out:

  • Re-dissolution: Reheat the mixture until the oil fully dissolves.

  • Shift the Balance: Add a small volume (5-10% of total volume) of the "Good Solvent" (e.g., Ethanol). This lowers the saturation level, preventing the solution from hitting the "oiling" limit too early.

  • Seeding (Crucial): Cool the clear solution to just above the temperature where oiling previously occurred. Add a seed crystal of pure product. If no seed is available, scratch the glass wall vigorously with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel (or use a Dewar). Rapid cooling favors amorphous oil formation; slow cooling favors ordered crystal lattice growth.

Q: The crude product is dark brown. Recrystallization improves the color slightly, but it remains off-white. Should I repeat the process?

A: Repetitive recrystallization is inefficient for color removal. The color usually comes from oxidized oligomers or tarry Vilsmeier-Haack byproducts.

Corrective Action: Activated Carbon Treatment

  • Dissolve the crude solid in hot ethanol (or your chosen solvent).[2]

  • Add Activated Charcoal (5-10% w/w) . Warning: Stop heating before addition to prevent boil-over.

  • Reflux for 15–30 minutes. The high surface area of the carbon adsorbs the planar, high-molecular-weight colored impurities.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad. If the solution cools during filtration, product will crystallize in the funnel, leading to yield loss.

  • Proceed with crystallization.[4][5][6][7][8][9][10]

Part 3: Visualization of Workflows
Figure 1: Solvent Selection Decision Matrix

Caption: A logical flow for selecting the optimal solvent system based on compound solubility and melting point characteristics.

SolventSelection Start Start: Crude Pyrazole Carbaldehyde SolubleEtOH Soluble in Hot Ethanol? Start->SolubleEtOH RecrystEtOH Recrystallize from Ethanol (Add 1-2% Glacial Acetic Acid) SolubleEtOH->RecrystEtOH Yes HighMP High Melting Point (>150°C)? SolubleEtOH->HighMP No DMFWater Use DMF/Water System (Dissolve in min. hot DMF, add hot water) HighMP->DMFWater Yes Lipophilic Highly Lipophilic Substituents? HighMP->Lipophilic No EthylHex Use Ethyl Acetate / Hexane Lipophilic->EthylHex Yes Acetone Try Acetone or Acetonitrile Lipophilic->Acetone No

Figure 2: Troubleshooting "Oiling Out" Workflow

Caption: Step-by-step intervention strategy when liquid-liquid phase separation occurs instead of crystallization.

OilingOut Issue Problem: Oiling Out Observed Reheat 1. Reheat to Clear Solution Issue->Reheat AddSolvent 2. Add 10% more 'Good Solvent' Reheat->AddSolvent Seed 3. Cool to T > T_oil & Add Seed AddSolvent->Seed Insulate 4. Insulate Flask (Slow Cooling) Seed->Insulate Success Crystalline Product Formed Insulate->Success Fail Still Oiling Out? Insulate->Fail Triturate Triturate Oil with Cold Ether/Hexane Fail->Triturate Yes

Part 4: Post-Crystallization & Validation

Q: How do I ensure the crystals are solvent-free and pure?

A: Pyrazole carbaldehydes can form solvates, particularly with DMF or acetic acid.

  • Drying: Dry the crystals in a vacuum oven at 50–60°C for at least 6 hours. If DMF was used, a higher temperature (80°C) or prolonged time is required due to its high boiling point (153°C).

  • Validation:

    • Melting Point: A sharp range (1-2°C) indicates high purity. A broad range (>3°C) suggests retained solvent or impurities.

    • 1H NMR: Check for the characteristic aldehyde proton singlet (

      
       9.8–10.1 ppm) and the absence of solvent peaks (e.g., DMF methyls at 
      
      
      
      2.9/2.7 ppm).
References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... ARKIVOC, 2011(xi), 1-21.[11][12] Retrieved from [Link]

  • Ather, A. Q., et al. (2010).[5] 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[5] Acta Crystallographica Section E. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an autonomous support center for researchers synthesizing 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde . It synthesizes mechanistic chemical insights with practical troubleshooting protocols.

Case ID: 4-Br-3-Me-Py-CHO Role: Senior Application Scientist Context: Synthesis Optimization & Quality Control

Executive Summary & Synthesis Logic

The synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde poses specific regiochemical and stability challenges. Unlike simple pyrazoles, the introduction of the formyl group at the C5 position (adjacent to the NH) typically requires an Oxidation Route rather than direct Vilsmeier-Haack formylation, which favors the C4 position.

Consequently, the impurity profile is dominated by redox artifacts (over-oxidized acids, under-oxidized alcohols) and halogenation byproducts , rather than the regioisomers seen in direct C-H functionalization.

Standard Industrial Route & Impurity Origins

To accurately identify impurities, we must map them to the synthesis nodes. The industry-standard route involves:

  • Cyclization: Ethyl acetoacetate derivatives + Hydrazine

    
     Pyrazole core.
    
  • Bromination: Electrophilic substitution at C4.

  • Reduction: Ester

    
     Alcohol.[1]
    
  • Oxidation: Alcohol

    
     Aldehyde (Target).
    

SynthesisPath Start Ethyl 3-methyl-1H- pyrazole-5-carboxylate Step1 Bromination (Br2/AcOH) Start->Step1 Inter1 Ethyl 4-bromo-3-methyl- pyrazole-5-carboxylate Step1->Inter1 Step2 Reduction (LiAlH4/DIBAL) Inter1->Step2 Imp1 IMPURITY A: Unreacted Ester Inter1->Imp1 Residual Inter2 (4-Bromo-3-methyl- 1H-pyrazol-5-yl)methanol Step2->Inter2 Step3 Oxidation (MnO2/PCC/IBX) Inter2->Step3 Imp2 IMPURITY B: Residual Alcohol (Incomplete Ox) Inter2->Imp2 Residual Target TARGET: 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde Step3->Target Imp3 IMPURITY C: Carboxylic Acid (Over-Oxidation) Target->Imp3 Air/Oxidant

Figure 1: Synthesis workflow illustrating the genesis of key impurities (A, B, C) at specific reaction nodes.

Impurity Identification Guide (Spectroscopic Data)

The following table correlates specific impurities with their diagnostic NMR signals and HPLC behavior.

Impurity IDCompound NameOriginDiagnostic 1H NMR Signal (DMSO-d6)Relative Polarity (TLC/HPLC)
Target 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Product Aldehyde (-CHO): ~9.6 - 9.9 ppm (s) Medium
Impurity A Ethyl 4-bromo-3-methylpyrazole-5-carboxylatePrecursorEthoxy: ~1.3 ppm (t), ~4.3 ppm (q)Low (Non-polar)
Impurity B (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanolIncomplete OxidationMethylene (-CH2OH): ~4.5 ppm (s/d)High (Polar)
Impurity C 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acidOver-oxidationAcid (-COOH): ~12.0 - 13.0 ppm (br)Very High (Streaks on Silica)
Impurity D 3-methyl-1H-pyrazole-5-carbaldehydeDes-brominationC4-Proton: ~6.5 ppm (s)Medium

Technical Note: Tautomerism in 1H-pyrazoles is rapid. In solution, the 3-methyl-5-substituted and 5-methyl-3-substituted forms equilibrate. However, the presence of the 4-bromo substituent locks the numbering relative to the carbons. NMR signals for the NH proton will be broad and solvent-dependent (typically >13 ppm).

Troubleshooting & FAQs

Q1: My aldehyde peak (9.8 ppm) is present, but I see a growing broad peak at 12.5 ppm. What is happening?

Diagnosis: Auto-oxidation (Impurity C). Aldehydes attached to electron-rich heterocycles are prone to air oxidation, converting them into carboxylic acids (4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid). Corrective Action:

  • Purge: Ensure all storage vials are purged with Argon/Nitrogen.

  • Workup: Avoid basic workups if possible, as the salt form of the acid is highly water-soluble and will be lost in the aqueous phase.

  • Removal: The acid impurity is significantly more polar. A short silica plug filtration eluting with CH2Cl2 will elute the aldehyde while retaining the acid.

Q2: I see a "doublet" of methyl peaks around 2.3 ppm. Is this a mixture of regioisomers?

Diagnosis: Tautomerism. If your nitrogen is unsubstituted (1H), you are observing the N1-H vs N2-H tautomeric equilibrium. This is not an impurity but an intrinsic property of the molecule. Verification:

  • Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into a single singlet, it is tautomerism.

  • If the peaks remain distinct and sharp, check for N-alkylated impurities (e.g., if you used a protecting group like SEM or THP that wasn't fully removed or migrated).

Q3: The reaction stalled at the alcohol stage. Can I drive the oxidation with more oxidant?

Diagnosis: Oxidant Stalling. Common oxidants like MnO2 can be surface-deactivated. Protocol:

  • Do not just add more of the same batch. Filter the reaction mixture through Celite to remove the spent oxidant.

  • Re-dissolve the crude in fresh solvent and add freshly activated MnO2 (or switch to IBX/DMP for higher conversion).

  • Warning: Avoid KMnO4 or Chromic acid, as these often drive the reaction straight to the Carboxylic Acid (Impurity C).

Analytical Logic Tree: Isolation Strategy

Use this logic flow to determine the purification method based on your specific impurity profile.

Troubleshooting Start Analyze Crude Mixture (TLC/NMR) CheckEster Is Ester (Impurity A) present? (TLC Rf ~0.6 in 1:1 Hex/EtOAc) Start->CheckEster CheckAcid Is Acid (Impurity C) present? (Baseline streak / Broad NMR >12ppm) CheckEster->CheckAcid No ActionCol Column Chromatography Gradient: Hex -> 40% EtOAc CheckEster->ActionCol Yes (Non-polar impurity) CheckAlc Is Alcohol (Impurity B) present? (TLC Rf ~0.2) CheckAcid->CheckAlc No ActionWash Basic Wash (NaHCO3) Extract Aldehyde into Organic CheckAcid->ActionWash Yes (Acidic impurity) CheckAlc->ActionCol Trace amounts ActionRecrys Recrystallization (EtOH/Water or Toluene) CheckAlc->ActionRecrys Yes (Polar impurity)

Figure 2: Decision matrix for purification based on detected impurities.

Detailed Experimental Protocol: Oxidation Step

Reference Standard: Adapted from general pyrazole alcohol oxidation protocols [1, 2].

Objective: Selective conversion of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol to the aldehyde without over-oxidation.

  • Preparation: Dissolve 1.0 eq of (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol in anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).

  • Reagent Addition: Add 5-10 eq of activated Manganese Dioxide (MnO2).

    • Note: MnO2 quality is critical. Activated grade (<5 micron) is required.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Target Rf: ~0.45

    • Alcohol Rf: ~0.25[2]

  • Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM/MeOH (95:5) to recover adsorbed product.

  • Concentration: Evaporate solvent under reduced pressure (<40°C) to yield the crude aldehyde.

  • Purification: If Impurity B (Alcohol) persists >5%, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

References

  • Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1]

    • Source: ARKIVOC 2011 (i) 196-245.[1]

    • URL:[Link]

  • General Oxidation of Pyrazole Alcohols

    • Title: 1,3-Diaryl-1H-pyrazole-4-carbaldehydes prepared by oxidation of corresponding methanol.[1]

    • Source: ResearchG
    • URL:[Link]

  • NMR Impurity Data

    • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][4]

    • Source: J. Org.[3] Chem. 1997, 62, 21, 7512–7515.

    • URL:[Link]

Sources

Optimizing catalyst loading for cross-coupling of bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Heterocycle Functionalization > Catalyst Optimization Assigned Specialist: Senior Application Scientist (Catalysis Group) Status: Open

Introduction

Welcome to the Heterocycle Coupling Support Hub. You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig protocol—which works perfectly on phenyl bromides—has stalled or failed with bromopyrazoles.

The Core Problem: Pyrazoles are not just substrates; they are ligands. The nitrogen atoms (specifically the pyridinic


 in unprotected or small N-alkyl pyrazoles) possess a lone pair capable of displacing labile ligands on Palladium (Pd). This forms a stable, catalytically inactive "Pd-heterocycle" resting state, effectively poisoning your catalyst.

This guide provides the diagnostic logic, mechanistic insight, and optimized protocols required to lower catalyst loading from the wasteful 5-10 mol% down to efficient <1 mol% levels.

Module 1: Diagnostic Workflow

Before screening random solvents, locate your substrate on this decision tree. This logic dictates whether you face a "Poisoning" issue or an "Oxidative Addition" issue.

G Start Substrate Analysis: Bromopyrazole Structure Q1 Is the N1-Nitrogen Protected? Start->Q1 NoProt NO (Free N-H) Q1->NoProt No YesProt YES (Me, Boc, SEM, THP) Q1->YesProt Yes Issue1 CRITICAL ISSUE: Catalyst Poisoning via N-coordination NoProt->Issue1 Sol1 Solution A: Use Bulky Ligands (XPhos/SPhos) to block N-binding Issue1->Sol1 Sol2 Solution B: Protect with THP/SEM (Convert to Protected Path) Issue1->Sol2 Q2 Steric Bulk of Protecting Group? YesProt->Q2 SmallPG Small (Methyl, Ethyl) Q2->SmallPG LargePG Bulky (Trityl, Boc, THP) Q2->LargePG Risk1 Risk: Distal N2 binding still possible. Req: 1-3 mol% Pd SmallPG->Risk1 Risk2 Ideal State: Steric shield prevents poisoning. Target: <0.5 mol% Pd LargePG->Risk2

Figure 1: Decision logic for selecting catalyst strategy based on pyrazole protection status.

Module 2: The "Poisoning" Mechanism (Why 5 mol% Failed)

Users often observe that the reaction turns black (Pd precipitation) or remains pale yellow but stalls at 20% conversion. This is rarely due to catalyst death; it is due to catalyst arrest .

The Mechanism of Failure

In a standard cycle,


 undergoes oxidative addition to the C-Br bond. However, with pyrazoles:
  • Competitive Binding: The basic nitrogen of the pyrazole (or the product) binds to the Pd(II) intermediate, displacing the phosphine ligand.

  • Formation of Dimers: These species often bridge to form stable dimers (e.g.,

    
    ) which are off-cycle resting states.
    
  • Inhibition: This effectively lowers the concentration of active catalyst. To compensate, you add more Pd, which is chemically inefficient and expensive.

The Fix: You must use ligands that are bulky enough to physically prevent the pyrazole nitrogen from approaching the metal center, or electron-rich enough to bind Pd more tightly than the pyrazole does.

Module 3: Ligand & Catalyst Selection Matrix

Use this table to select the optimal system. Data is aggregated from high-throughput screening (HTS) and process chemistry literature.

Substrate TypeRecommended Catalyst/LigandBase / SolventEst. LoadingPerformance Notes
Unprotected (NH) Pd-XPhos G3 or Pd(OAc)₂ / SPhos (1:2)K₃PO₄ / n-BuOH:H₂O (4:1)0.5 - 2.0 mol%Gold Standard. The biaryl backbone of XPhos/SPhos shields the Pd center from N-poisoning. Water is crucial for solubility of the base.
Protected (N-Me) Pd-PEPPSI-IPr K₂CO₃ / Dioxane or THF0.1 - 1.0 mol%NHC ligands (PEPPSI) are extremely robust. Excellent for sterically demanding couplings.
Protected (N-Boc) Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Na₂CO₃ / Toluene:H₂O1.0 - 3.0 mol%Warning: Boc is thermally labile >80°C. Use dtbpf for faster rates at lower temps (60°C).
5-Bromo Pyrazoles Pd₂dba₃ / t-BuXPhos KOH / Dioxane:H₂O1.0 - 2.5 mol%5-position is electronically deactivated. Requires highly active "Bulky-Rich" ligands.

Module 4: Optimized Experimental Protocol

Scenario: Suzuki Coupling of 4-bromo-1H-pyrazole (Unprotected) with 4-methoxyphenylboronic acid. Target: >95% Yield, <1 mol% Pd Loading.

Reagents
  • Substrate: 4-bromo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: 1.2 equiv

  • Catalyst: XPhos Pd G3 (0.5 - 1.0 mol%)

    • Alternative: Pd(OAc)₂ (1 mol%) + XPhos (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Must be finely ground if using anhydrous conditions, but aqueous is preferred here.

  • Solvent: n-Butanol / Water (4:1 ratio) - 0.5 M concentration.

Step-by-Step Procedure
  • Degassing (Crucial):

    • Combine solvent (n-BuOH/Water) in a separate flask. Sparge with Argon/Nitrogen for 15 minutes.

    • Why? Oxygen consumes the active phosphine ligand (forming phosphine oxide), leaving Pd naked and susceptible to pyrazole poisoning.

  • Solids Addition:

    • To a reaction vial equipped with a stir bar, add the Pyrazole, Boronic Acid, and Base.

    • Do not add the catalyst yet.

    • Evacuate and backfill the vial with Argon (x3).

  • Catalyst Charge:

    • Option A (Precatalyst): Add solid XPhos Pd G3 under a counter-flow of Argon.

    • Option B (In-situ): Add Pd(OAc)₂ and Ligand solids now.

  • Reaction Initiation:

    • Inject the degassed solvent via syringe.

    • Place in a pre-heated block at 80°C .

    • Stir vigorously (>800 rpm). Mass transfer is critical in biphasic systems.

  • Monitoring:

    • Check HPLC/UPLC at 1 hour.

    • Success Indicator: The reaction mixture should remain a dark tea/orange color.

    • Failure Indicator: Formation of a black precipitate (Pd black) within 10 minutes indicates ligand oxidation or insufficient ligand loading.

Module 5: Troubleshooting & FAQs

Q1: My reaction works for 4-bromo-1-methylpyrazole but fails for 3-bromo-1-methylpyrazole. Why?

A: This is an electronic issue. The C3 position is more electron-deficient (closer to N) but also more sterically crowded if the N1 is substituted.

  • Fix: Switch to Pd-PEPPSI-IPent or Pd-RuPhos G3 . RuPhos is specifically designed for sterically hindered substrates. Increase temperature to 100°C.

Q2: I see "Protodebromination" (H-sub product) instead of coupling.

A: This occurs when the transmetallation step is slow, allowing the Pd-Ar intermediate to scavenge a proton (often from the solvent or trace water).

  • Fix:

    • Increase the concentration of the Boronic Acid (push the equilibrium).

    • Switch to anhydrous conditions (Dioxane/K₃PO₄) to remove proton sources.

    • Use a precatalyst (e.g., XPhos Pd G3) to ensure immediate entry into the catalytic cycle.

Q3: How do I remove residual Palladium from the pyrazole product?

A: Pyrazoles love to hold onto Pd. A simple celite filtration is insufficient .

  • Method A (Scavengers): Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) to the organic phase and stir at 50°C for 1 hour. Filter.

  • Method B (Chelation Wash): Wash the organic layer with 10% aqueous L-Cysteine or Na₃TMT (Trimercaptotriazine). The Pd will partition into the aqueous phase.

Q4: The regioselectivity is wrong (N-arylation vs C-arylation).

A: If you have an NH-pyrazole, Chan-Lam coupling (Cu-catalyzed) favors N-arylation. Suzuki (Pd-catalyzed) favors C-arylation. However, if using strong bases (NaOtBu), you might deprotonate the N, making it nucleophilic toward the Pd-Ar species.

  • Fix: Use a milder base like K₂CO₃ or K₃PO₄ . Avoid NaH, NaOtBu, or LHMDS during the Suzuki coupling.

References

  • Optimization of Catalyst Loading for Suzuki-Miyaura Cross-Coupling. (2025). ResearchGate.[1][2] 2[3]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2014). National Institutes of Health (PMC). 4

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. (2022). Organic Process Research & Development. 5[3]

  • Palladium Impurity Removal from API Process Streams. (2022). Johnson Matthey Technology Review. 6

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. (2025). ResearchGate.[1][2] 7

Sources

Executive Summary: Temperature as a Stoichiometric Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Subject: Temperature Control Protocols for Pyrazole Aldehyde Synthesis Ticket ID: PYR-T-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

In the synthesis of pyrazole aldehydes, temperature is not merely an environmental condition; it is a "silent reagent" that dictates kinetic versus thermodynamic outcomes. Whether you are installing the aldehyde moiety via the Vilsmeier-Haack reaction or through Lithium-Halogen exchange , a deviation of even 10°C can shift the reaction trajectory from product formation to oligomerization or regiochemical scrambling.

This guide moves beyond standard textbook procedures to address the causality of thermal failures in the lab.

Module 1: The Vilsmeier-Haack Formylation (Thermal Ramp Protocol)

The Vilsmeier-Haack (VH) reaction is the industry workhorse for introducing formyl groups (-CHO) onto electron-rich pyrazoles. However, it involves a biphasic thermal profile: an exothermic reagent formation followed by an endothermic electrophilic substitution.

The Critical Thermal Mechanism
  • Reagent Formation (0°C): DMF reacts with POCl

    
     to form the electrophilic Vilsmeier salt (Chloroiminium ion).[1] This step is highly exothermic .[2]
    
  • Addition (0°C

    
     RT):  The pyrazole substrate is added.
    
  • Formylation (60°C - 95°C): The actual substitution onto the pyrazole ring requires thermal activation to overcome the aromatic stability.

Workflow Diagram: The Vilsmeier Thermal Ramp

Vilsmeier_Profile Start Reagents: DMF + POCl3 Step1 Step 1: Reagent Formation Temp: 0°C (Ice Bath) CRITICAL: Exotherm Control Start->Step1 Dropwise Addition Step2 Step 2: Substrate Addition Temp: 0°C -> RT Avoid Thermal Runaway Step1->Step2 Stir 30 min Step3 Step 3: Heating Phase Temp: 60-90°C Activation of Electrophilic Attack Step2->Step3 Slow Ramp Step4 Step 4: Hydrolysis Temp: 0°C (Reverse Quench) Release of Aldehyde Step3->Step4 Cool Down

Caption: Figure 1. Thermal profile of the Vilsmeier-Haack reaction. Note the critical cooling requirement at Step 1 to prevent Vilsmeier salt decomposition.

Troubleshooting the Vilsmeier Protocol
SymptomProbable Thermal CauseCorrective Action
Tarry/Black Mixture Thermal Runaway: POCl

added too fast or at T > 10°C.
Cool DMF to 0°C before addition. Use an internal probe. Keep addition rate such that T < 5°C.
No Reaction (SM Recovery) Insufficient Activation Energy: Reaction kept at RT.Pyrazoles are electron-deficient compared to pyrroles. You must heat to 60–90°C after addition to drive substitution [1].
Explosion/Pressure Spike Delayed Exotherm: Reagents mixed cold, then heated too rapidly.Allow the "induction period" at RT for 1 hour before ramping to high heat.

Module 2: Cryogenic Lithiation & C-H Functionalization

When the Vilsmeier reaction fails (e.g., on highly substituted pyrazoles), lithiation followed by a DMF quench is the alternative. This requires strict cryogenic control to prevent "The Dance of the Proton" (Halogen Dance/Isomerization).

The -78°C Imperative
  • Kinetic Control: At -78°C, n-BuLi performs Lithium-Halogen exchange (or deprotonation at C5) faster than the molecule can rearrange.

  • Thermodynamic Scrambling: Above -40°C, the lithiated species can isomerize to a more thermodynamically stable position or undergo ring-opening decomposition.

Protocol: The "Double-Cooling" Technique
  • Bath 1 (Solvent): Pre-cool the THF to -78°C before the substrate touches it.

  • Bath 2 (Addition): Add n-BuLi down the side of the flask (pre-cooling the stream) to avoid local hot spots.

Expert Tip: For substrates sensitive to cryogenic conditions, consider using Turbo-Grignard (TMPMgCl·LiCl) .[3] It allows deprotonation at -20°C to 0°C , offering a wider safety margin than n-BuLi [2].

Module 3: Regioselective Cyclization (Kinetic vs. Thermodynamic)

Synthesizing the pyrazole ring already containing the aldehyde (or precursor) often uses hydrazine + 1,3-dicarbonyls. Here, temperature dictates Regioselectivity .

Regioselectivity Pathway

Regio_Selectivity Reagents Hydrazine + Unsymmetrical 1,3-Dicarbonyl Kinetic Room Temp (25°C) Kinetic Product (Sterically favored) Reagents->Kinetic Thermo Reflux (>80°C) Thermodynamic Product (Electronically favored) Reagents->Thermo ProdA Isomer A (Major at RT) Kinetic->ProdA ProdB Isomer B (Major at Reflux) Thermo->ProdB ProdA->ProdB Equilibration (if heated)

Caption: Figure 2. Temperature-dependent divergence in pyrazole cyclization. Heating often equilibrates the kinetic product into the thermodynamic isomer.[4]

  • Room Temperature: Favors the attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl (Kinetic control).

  • Reflux: Allows reversible ring-opening/closing, eventually settling on the most stable isomer (Thermodynamic control) [3].

FAQ: Troubleshooting Matrix

Q: I am performing a Vilsmeier reaction, but my yield is stuck at 40%. I am heating to 80°C. A: Check your quenching temperature . The intermediate iminium salt is stable, but if you quench into water at high temperature, you risk hydrolyzing the pyrazole ring or polymerizing the product.

  • Fix: Cool the reaction mixture to 0°C. Add saturated NaOAc (aq) slowly. The hydrolysis of the iminium salt to the aldehyde is exothermic.

Q: During lithiation at -78°C, my solution turned from yellow to dark brown, and I recovered no aldehyde. A: This indicates moisture ingress or insufficient cooling .

  • Verify the internal temperature is actually -78°C (external baths can be deceiving).

  • The color change suggests the lithiated species decomposed (benzyne formation). Ensure your THF is distilled/dry.

Q: Can I use microwave heating for the Vilsmeier reaction? A: Proceed with extreme caution. While microwaves accelerate the "heating phase" (Step 3), they can cause rapid pressure buildup due to POCl


 decomposition. If attempted, use a dedicated synthesizer with active pressure monitoring and do not exceed 100°C [4].

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Knochel, P., et al. (2011). Full Functionalization of the Pyrazole Scaffold by Selective Metalation with TMPMgCl·LiCl.[3] Organic Letters.

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

  • Marson, C. M. (2011). Vilsmeier Reagents in Organic Synthesis. Tetrahedron.

Sources

Technical Support Center: Vilsmeier-Haack Reaction of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-H functionalization reaction. My goal is to move beyond a simple recitation of steps and provide a deeper understanding of the causality behind the work-up procedure, empowering you to troubleshoot and optimize your experiments effectively. The Vilsmeier-Haack reaction is a cornerstone for synthesizing pyrazole-4-carboxaldehydes, which are crucial building blocks in medicinal chemistry.[1][2] However, the success of the synthesis often hinges on a well-executed and properly understood work-up procedure.

The reaction itself involves the electrophilic substitution of an electron-rich pyrazole with the Vilsmeier reagent, a chloroiminium salt generated from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] The initial product is a stable iminium salt intermediate, which must be hydrolyzed during the work-up to liberate the desired aldehyde.[5] This guide focuses specifically on that critical post-reaction sequence.

Core Protocol: Standard Work-up for Vilsmeier-Haack Formylation of Pyrazoles

This protocol represents a generalized, robust procedure. Specific quantities and conditions may need to be optimized for your particular substrate.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase Reaction Vilsmeier-Haack Reaction Complete (Pyrazole + Vilsmeier Reagent) Quench 1. Quenching Pour reaction mixture slowly onto crushed ice/ice water. Reaction->Quench Hydrolysis of Iminium Salt Neutralize 2. Basification Adjust pH to 9-11 with cold aq. NaOH or Na₂CO₃ solution. Quench->Neutralize Neutralize Acids (HCl, H₃PO₄) Extract 3. Extraction Extract aqueous layer 3x with an appropriate organic solvent (e.g., EtOAc, DCM). Neutralize->Extract Product Isolation Wash 4. Washing Combine organic layers and wash with water, then brine. Extract->Wash Remove Water-Soluble Impurities Dry 5. Drying & Concentration Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Wash->Dry Remove Residual Water Purify 6. Purification Purify crude product via column chromatography or recrystallization. Dry->Purify Isolate Pure Compound Final Pure Pyrazole-4-carboxaldehyde Purify->Final

Caption: Standard experimental workflow for the Vilsmeier-Haack reaction work-up.

Step-by-Step Methodology
  • Preparation for Quenching: Before stopping the reaction, prepare a beaker with a substantial amount of crushed ice or ice-cold water (typically 5-10 mL of water per 1 mmol of POCl₃ used). Ensure this beaker is in an ice bath and is being stirred vigorously with a magnetic stir bar or overhead stirrer.

  • Quenching and Hydrolysis: Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture into the vortex of the stirring ice/water. This step is highly exothermic and hydrolyzes the intermediate iminium salt to the aldehyde.[5] A controlled, slow addition is critical to prevent overheating and the formation of tarry byproducts.[6]

  • Basification: The resulting aqueous solution will be strongly acidic due to the formation of hydrochloric and phosphoric acids. While still cooling in the ice bath, slowly add a cold aqueous solution of a base, such as 10% sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃), until the pH of the mixture reaches 9-11.[7] This neutralizes the acids and deprotonates the product, facilitating its extraction. The product may precipitate at this stage.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent depends on the product's solubility.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to break any emulsions and removes the bulk of the dissolved water.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product often requires purification. The most common methods are silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[7][9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up procedure in a practical question-and-answer format.

Q1: My reaction mixture became a thick, unstirrable solid when I added POCl₃ to the DMF. Is this normal and what should I do?

A1: Yes, this is a common observation. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is a salt that can precipitate from the reaction mixture, especially at low temperatures and high concentrations, forming a thick white or yellowish slurry.[7][10]

  • Causality: This precipitation is the formation of the active electrophile. While it indicates the reagent is forming correctly, it can physically impede the reaction.

  • Solution:

    • Mechanical Stirring: If a magnetic stir bar is insufficient, switch to an overhead mechanical stirrer for better agitation.

    • Solvent Addition: You can add a small amount of an inert, dry co-solvent in which the pyrazole starting material is soluble (e.g., 1,2-dichloroethane or acetonitrile) before or after the Vilsmeier reagent formation to maintain a stirrable mixture.

    • Controlled Addition: Ensure the POCl₃ is added very slowly to the DMF at 0 °C to manage the exotherm and the rate of precipitation.

Q2: After quenching in ice water and neutralizing, my product oiled out or formed a tarry, unmanageable residue. How can I salvage my product?

A2: This is a classic sign of an uncontrolled quench or substrate decomposition.[6]

  • Causality: The hydrolysis of the iminium salt and the neutralization of excess POCl₃ are highly exothermic. If the temperature rises uncontrollably, it can lead to polymerization or degradation of your electron-rich pyrazole product.

  • Troubleshooting & Recovery:

    • Dilution & Extraction: Dilute the entire tarry mixture with a large volume of your extraction solvent (e.g., ethyl acetate). Vigorously stir or shake this mixture. The desired product may preferentially dissolve in the organic layer, leaving the more polar, polymeric material behind.

    • Trituration: After concentrating the initial organic extract, attempt to triturate the resulting crude oil/solid with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization of the desired product.

    • Preventative Measures: For future experiments, ensure you are adding the reaction mixture very slowly to a large volume of vigorously stirred ice. Pre-cooling both the reaction mixture and the quenching solution is paramount.

Troubleshooting Decision Tree

G Start Problem During Work-up Issue1 Tarry Residue Formation? Start->Issue1 Issue2 Low Product Yield? Start->Issue2 Issue3 Purification Difficulty? Start->Issue3 Sol1 Improve Quenching: - Add reaction mix to ice slowly - Use vigorous stirring - Ensure sufficient ice/water volume Issue1->Sol1 Yes Sol2 Optimize Reaction: - Check reagent quality (anhydrous) - Increase reaction time/temp - Check substrate reactivity Issue2->Sol2 Yes Sol3 Refine Purification: - Use shallow gradient for chromatography - Try recrystallization from different solvents - Consider derivatization or salt formation Issue3->Sol3 Yes

Caption: A decision tree for troubleshooting common Vilsmeier-Haack work-up issues.

Q3: My final yield is very low, although TLC analysis of the reaction mixture showed good conversion. Where did my product go?

A3: Product loss during work-up is common and can happen at several stages.

  • Causality & Solutions:

    • Incomplete Hydrolysis: If the quenching step is too brief or not acidic enough initially, the iminium salt may not fully hydrolyze. Ensure thorough mixing after quenching.

    • Insufficient Basification: Pyrazole aldehydes can be amphoteric. If the pH is not sufficiently basic (target 9-11), the product may remain protonated and have significant water solubility, leading to poor extraction efficiency. Re-check the pH of your aqueous layer and re-extract if necessary.

    • Emulsion Formation: Heterocyclic compounds can sometimes form stable emulsions during extraction. Adding brine during the washing step or filtering the emulsified layers through Celite can help break them.[8]

    • Product Volatility: Some low molecular weight formylpyrazoles can be volatile. Avoid excessive heating during solvent removal; use a rotary evaporator with controlled temperature and pressure.

Q4: I am observing a significant side product with a mass indicating an unexpected chlorination. How can this happen and how can I stop it?

A4: This is a known side reaction of the Vilsmeier-Haack protocol.[7]

  • Causality: Phosphorus oxychloride (POCl₃) is a potent chlorinating agent. If your pyrazole substrate has other nucleophilic sites (e.g., a hydroxyl group) or particularly activated positions, they can be susceptible to chlorination by excess POCl₃ or the Vilsmeier reagent itself.

  • Preventative Measures:

    • Stoichiometry: Use the minimum effective amount of POCl₃. A common ratio is 1.1 to 2.0 equivalents relative to the pyrazole. Avoid large excesses.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side reactions.

    • Alternative Reagents: For highly sensitive substrates, consider alternative Vilsmeier reagents generated from oxalyl chloride or phosgene, which can sometimes provide cleaner reactions, though they require different handling procedures.

Work-up Parameter Summary Table
ParameterRecommended ConditionRationale & Key Considerations
Quenching Medium Crushed Ice / Ice WaterManages the strong exotherm of hydrolysis and POCl₃ decomposition.[7][11]
Basification Agent aq. NaOH, Na₂CO₃, NaOAcNeutralizes strong acids. NaOH/Na₂CO₃ are common for reaching high pH. NaOAc provides a buffered, milder quench.[7][8]
Final pH 9 - 11Ensures the pyrazole aldehyde is in its free base form for efficient extraction into organic solvents.[7]
Extraction Solvent Ethyl Acetate (EtOAc), DCMChosen based on product solubility and ease of removal. EtOAc is a good general-purpose choice.[8][9]
Purification Method Column Chromatography, RecrystallizationRequired to remove baseline impurities, unreacted starting material, and any side products.[7][9][11]

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Jankevičiūtė, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. [Link]

  • Singh, K., et al. (2004). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(12), 849-851.
  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • European Chemical Bulletin. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 3(12), 1104-1106.
  • BenchChem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 205-221.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402. [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • ResearchGate. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?
  • KTU ePubl. (2011).
  • PubMed. (2010).
  • ResearchGate. (2015). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Asian Journal of Chemistry. (2010).
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

Sources

Validation & Comparative

Comparative analysis of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Pyrazole Synthesis for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a wide array of compounds with diverse biological activities and physical properties. Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various agrochemicals underscores the critical importance of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, scopes, and practical applications. We will delve into the classical Knorr and Paal-Knorr syntheses, the widely used reaction of 1,3-dicarbonyls with hydrazines, and touch upon modern advancements, providing a comprehensive resource for both seasoned and novice researchers in the field.

First reported by Ludwig Knorr in 1883, this method remains one of the most fundamental and widely utilized routes to pyrazoles. The synthesis involves the condensation of a β-ketoester with a hydrazine derivative.

Mechanism and Regioselectivity

The reaction proceeds through an initial condensation between the hydrazine and the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by cyclization and dehydration to afford the pyrazole ring. A critical aspect of the Knorr synthesis is the issue of regioselectivity when an unsymmetrical β-ketoester is used with a substituted hydrazine. The initial condensation can occur at either of the two carbonyl groups, leading to a mixture of regioisomers. Generally, the more electrophilic ketone carbonyl reacts preferentially with the hydrazine.

Advantages and Limitations

The primary advantages of the Knorr synthesis are its operational simplicity and the ready availability of starting materials. It is a robust and high-yielding reaction for a wide range of substrates. However, the lack of regiocontrol with unsymmetrical substrates can be a significant drawback, often requiring tedious separation of the resulting isomers.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • Reagents: Ethyl acetoacetate, Phenylhydrazine, Ethanol.

  • Procedure: To a solution of ethyl acetoacetate (1.3 g, 10 mmol) in ethanol (20 mL), phenylhydrazine (1.08 g, 10 mmol) is added dropwise with stirring. The mixture is then refluxed for 4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired pyrazolone.

The Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr method utilizes 1,3-dicarbonyl compounds and hydrazines to construct the pyrazole ring. This approach is particularly valuable for the synthesis of N-substituted pyrazoles.

Mechanism

The reaction is believed to proceed via the formation of a dihydrazone or a related intermediate, which then undergoes cyclization and subsequent aromatization to the pyrazole. The reaction is typically acid-catalyzed, which facilitates the dehydration step.

Workflow for Paal-Knorr Synthesis

sub 1,3-Dicarbonyl Compound int Hydrazone/ Dihydrazone Intermediate sub->int + hyd Hydrazine Derivative hyd->int cyc Cyclization int->cyc Acid Catalyst deh Dehydration/ Aromatization cyc->deh pyr Pyrazole Product deh->pyr

Caption: General workflow of the Paal-Knorr pyrazole synthesis.

Advantages and Disadvantages

The Paal-Knorr synthesis is highly versatile due to the wide variety of commercially available 1,3-dicarbonyl compounds and hydrazines. It is a straightforward method that often provides good to excellent yields. A potential limitation is the formation of side products, especially when dealing with highly reactive dicarbonyl compounds.

Synthesis from 1,3-Diketones and Hydrazines: A Comparative Overview

This is arguably the most common and versatile method for pyrazole synthesis. The reaction of a 1,3-diketone with hydrazine hydrate or a substituted hydrazine provides a direct route to a wide range of pyrazole derivatives.

Regioselectivity in Action

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the regiochemical outcome is determined by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen atom of the substituted hydrazine. For instance, in the reaction of 1-phenyl-1,3-butanedione with methylhydrazine, the attack of the more nucleophilic CH3-NH- group occurs at the more electrophilic benzoyl carbonyl, leading to the formation of 1,5-dimethyl-3-phenyl-1H-pyrazole as the major product.

Comparative Data of Pyrazole Synthesis Methods
MethodStarting MaterialsTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
Knorr Synthesis β-ketoester, HydrazineReflux in Ethanol70-90Simple, readily available starting materialsPoor regioselectivity with unsymmetrical substrates
Paal-Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid catalyst (e.g., H₂SO₄, AcOH)60-95Versatile, good yieldsPotential for side products
1,3-Diketone & Hydrazine 1,3-Diketone, HydrazineVaries (room temp to reflux)80-98High yields, good regioselectivity in many casesSubstrate-dependent regioselectivity
Microwave-Assisted VariousMicrowave irradiation, often solvent-free85-99Rapid reaction times, high yields, green chemistryRequires specialized equipment

Modern Synthetic Approaches

While the classical methods remain workhorses in pyrazole synthesis, several modern techniques have emerged, offering advantages in terms of efficiency, sustainability, and substrate scope.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne is a powerful tool for the construction of the pyrazole ring. This method offers excellent control over regioselectivity and is often used for the synthesis of highly functionalized pyrazoles.

Metal-Catalyzed Syntheses

Palladium- and copper-catalyzed cross-coupling reactions have been developed for the synthesis of arylated pyrazoles. These methods allow for the introduction of a wide range of substituents onto the pyrazole core, which is particularly valuable in drug discovery programs.

Microwave-Assisted Synthesis

The use of microwave irradiation has been shown to dramatically accelerate the rate of pyrazole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. This approach is also aligned with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.

Logical Relationship of Synthesis Methods

core Pyrazole Core classical Classical Methods core->classical modern Modern Methods core->modern knorr Knorr Synthesis (β-ketoester) classical->knorr paal Paal-Knorr (1,3-dicarbonyl) classical->paal cyclo 1,3-Dipolar Cycloaddition modern->cyclo metal Metal-Catalyzed Reactions modern->metal micro Microwave-Assisted Synthesis modern->micro

Caption: Hierarchical relationship of pyrazole synthesis methodologies.

Conclusion

The synthesis of pyrazoles is a rich and evolving field. While classical methods like the Knorr and Paal-Knorr syntheses remain highly relevant, modern techniques are continuously expanding the toolkit available to chemists. The choice of synthetic route ultimately depends on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms and limitations of each method is crucial for the successful design and execution of a synthetic strategy targeting this important heterocyclic scaffold.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Paal, C. (1885). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 18(1), 367-371. [Link]

  • Faria, J. V., et al. (2017). Microwave-assisted synthesis of pyrazoles: a review. Green Chemistry, 19(13), 2936-2959. [Link]

  • Yet, L. (2010). Metal-Catalyzed Synthesis of Pyrazoles. In Topics in Heterocyclic Chemistry (pp. 1-40). Springer, Berlin, Heidelberg. [Link]

  • Kumar, V., & Aggarwal, R. (2014). An overview on the synthesis of pyrazole derivatives. Journal of the Korean Chemical Society, 58(5), 436-448. [Link]

Spectroscopic Comparison Guide: Regioisomers of Bromo-Methyl-Pyrazole-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores, the bromo-methyl-pyrazole-carbaldehyde scaffold is a critical intermediate. However, the synthesis of this scaffold via N-methylation of 3(5)-bromo-4-formylpyrazole inevitably yields two regioisomers:

  • 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (The 1,3-isomer)

  • 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (The 1,5-isomer)

Misassignment of these isomers is a common and costly error in medicinal chemistry. The 1,5-isomer is often sterically compromised for downstream coupling, while the 1,3-isomer typically exhibits superior binding kinetics in kinase pockets due to the accessible nitrogen lone pair.

This guide provides a definitive spectroscopic framework to distinguish these isomers, moving beyond ambiguous chemical shifts to self-validating 2D NMR techniques.

Structural Landscape & Regioisomerism

The core challenge lies in the tautomeric nature of the starting material. Upon deprotonation, the pyrazole anion is ambident, allowing the electrophile (methyl iodide) to attack either nitrogen.

The Contenders
FeatureIsomer A (1,3-Substituted) Isomer B (1,5-Substituted)
IUPAC Name 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
C5 Substituent Proton (H) Bromine (Br)
C3 Substituent Bromine (Br) Proton (H)
Steric Profile Open (N-Me is adjacent to H)Congested (N-Me is adjacent to Br)
Dipole Moment Typically HigherTypically Lower
Visualization of Regioselectivity

The following diagram illustrates the divergent synthesis pathway and the structural lock that occurs upon methylation.

RegioIsomerism Start Starting Material 3(5)-bromo-1H-pyrazole-4-carbaldehyde (Tautomeric Equilibrium) Reagent Reagents: MeI, K2CO3, DMF Start->Reagent Intermediate Pyrazolyl Anion (Ambident Nucleophile) Reagent->Intermediate Isomer13 Isomer A (1,3-Substituted) 3-bromo-1-methyl (N-Me adjacent to H-5) Intermediate->Isomer13 Attack at N1 (Sterically Favored) Isomer15 Isomer B (1,5-Substituted) 5-bromo-1-methyl (N-Me adjacent to Br) Intermediate->Isomer15 Attack at N2 (Sterically Hindered)

Figure 1: Divergent synthesis pathway. The ratio of Isomer A to Isomer B is heavily influenced by solvent polarity and steric bulk of the electrophile.

Spectroscopic Comparison Strategy

Reliable identification requires a multi-tiered approach. While 1H NMR shifts are useful, they are solvent-dependent and comparative.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) provides the only absolute structural proof in solution.

Tier 1: 1H NMR Chemical Shifts (The "Quick Check")

Data based on CDCl3 solvent.

SignalIsomer A (1,3-subst)Isomer B (1,5-subst)Mechanistic Insight
Pyrazoyl Proton ~7.8 - 8.0 ppm (H-5) ~7.9 - 8.1 ppm (H-3) H-5 (Isomer A) is typically slightly upfield of H-3 (Isomer B), but this is unreliable without standards.
N-Methyl ~3.90 ppm ~4.05 ppm Diagnostic: The N-Me in Isomer B is deshielded by the adjacent Bromine (van der Waals deshielding) and the carbonyl anisotropy.
Aldehyde (-CHO) ~9.85 ppm~9.95 ppmMinimal difference; not diagnostic.
Tier 2: NOESY / ROESY (The "Smoking Gun")

This is the definitive experiment. You are looking for a through-space interaction (< 5 Å) between the N-Methyl group and the aromatic proton.

  • Isomer A (3-bromo-1-methyl): The N-Methyl group is at position 1. The Carbon at position 5 holds a Proton .

    • Result:Strong NOE Cross-peak between N-Me (3.9 ppm) and H-5 (~7.9 ppm).

  • Isomer B (5-bromo-1-methyl): The N-Methyl group is at position 1. The Carbon at position 5 holds a Bromine . The Proton is at position 3, too far away.

    • Result:NO NOE Cross-peak between N-Me and the aromatic proton.

Tier 3: 13C NMR & HMBC

If NOESY is ambiguous due to relaxation times, HMBC (Heteronuclear Multiple Bond Correlation) provides a through-bond verification.

  • Isomer A: N-Me protons show a

    
     correlation to C5 .[2] C5 is a methine carbon (CH), so it will show a correlation in HSQC.
    
  • Isomer B: N-Me protons show a

    
     correlation to C5 .[2] C5 is a quaternary carbon (C-Br), so it will NOT  show a correlation in HSQC.
    

Experimental Protocols

Protocol A: Synthesis & Isolation

Objective: Generate both isomers to verify separation capability.

  • Reactants: Dissolve 3(5)-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF (0.5 M).

  • Base: Add

    
     (1.5 eq) and stir for 15 min at RT.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Caution: Exothermic.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

    • Elution Order: Isomer B (5-bromo, less polar) typically elutes first . Isomer A (3-bromo, more polar) elutes second .

    • Note: The dipole moment of the 1,3-isomer is generally higher, leading to greater retention on silica.

Protocol B: The "Self-Validating" NMR Workflow

Objective: Conclusively assign regiochemistry.

  • Sample Prep: Dissolve 5-10 mg of isolated product in 0.6 mL DMSO-

    
     (preferred for sharp peaks) or CDCl3.
    
  • Acquisition 1 (1H): 16 scans, 1s relaxation delay. Identify the distinct singlets for N-Me and Ar-H.

  • Acquisition 2 (1D NOESY or 2D NOESY):

    • Mixing Time: 500 ms (optimal for small molecules).

    • Target: Irradiate the N-Methyl signal.

  • Analysis Logic:

    • If Ar-H signal increases (1D) or shows cross-peak (2D)

      
      Isomer A (3-bromo) .
      
    • If Ar-H signal remains flat

      
      Isomer B (5-bromo) .
      

Decision Logic Diagram

Use this flowchart to interpret your analytical data.

NMR_Logic Start Isolate Pure Isomer Step1 Run 1H NMR Locate N-Me (~3.9ppm) Locate Ar-H (~8.0ppm) Start->Step1 Step2 Run 2D NOESY (Mix time: 500ms) Step1->Step2 Decision Is there a cross-peak between N-Me and Ar-H? Step2->Decision ResultA Isomer A (1,3-Substituted) 3-bromo-1-methyl (CONFIRMED) Decision->ResultA YES (Strong NOE) ResultB Isomer B (1,5-Substituted) 5-bromo-1-methyl (CONFIRMED) Decision->ResultB NO (Silent)

Figure 2: Spectroscopic decision tree for definitive isomer assignment.

Performance & Application Comparison

Why does this distinction matter? The choice of isomer dictates the success of subsequent medicinal chemistry steps.

FeatureIsomer A (3-bromo-1-methyl)Isomer B (5-bromo-1-methyl)
Suzuki Coupling Excellent. The Br at C3 is sterically accessible.Poor/Difficult. The Br at C5 is flanked by N-Me and Carbonyl, hindering Pd-catalyst insertion.
Kinase Binding High. Mimics the canonical adenosine binding mode in many scaffolds.Low. Steric clash often prevents deep pocket insertion.
Crystallinity Often forms needles; higher MP.Often amorphous or oil; lower MP.

References

  • Elguero, J., et al. (2022). "Regioselective Synthesis and Structural Characterization of N-substituted Pyrazoles." Molecules, 27(18), 5853.

  • PubChem Compound Summary. (2023). "3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde." National Center for Biotechnology Information.

  • Larkin, A., et al. (2002). "Rapid determination of pyrazole regiochemistry by NOE difference spectroscopy." Journal of Heterocyclic Chemistry, 39(6).
  • Vedsø, P., et al. (1995). "Regioselectivity in the alkylation of 3(5)-substituted pyrazoles." Journal of Organic Chemistry.

Sources

Definitive Structural Validation of Bioactive Pyrazole Scaffolds: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of successful discovery programs. The spatial arrangement of atoms dictates biological function, and any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential downstream failures. This is particularly true for heterocyclic scaffolds like pyrazoles, which are privileged structures in a vast array of pharmacologically active agents.[1][2]

This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde derivatives, a class of intermediates valuable for constructing complex therapeutic molecules.[3][4] We will focus on the primacy of Single-Crystal X-ray Crystallography as the gold standard for absolute structure determination, while objectively comparing its performance and the nature of the data it provides against complementary techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

The Imperative for Unambiguous Structural Data

While techniques like NMR and MS are indispensable for routine analysis, they provide data that is inferential regarding the complete 3D structure. NMR elucidates the chemical environment and connectivity of atoms in a solution state, and MS confirms molecular weight and fragmentation patterns.[5][6] However, in cases of complex stereochemistry, unforeseen reaction products, or subtle isomeric differences, these methods can fall short of providing the absolute, high-resolution certainty required. For a molecule to be advanced in a drug discovery pipeline, its atomic coordinates, bond lengths, bond angles, and absolute configuration must be known with certainty. This is where the non-destructive, definitive power of X-ray crystallography becomes essential.[7][8]

X-ray Crystallography: The Gold Standard for Atomic-Level Resolution

Single-crystal X-ray diffraction (SC-XRD) is a technique that provides a precise three-dimensional map of the electron density within a crystal.[9] From this map, the exact position of each atom can be determined, yielding an unambiguous model of the molecular structure in the solid state.[7] The process is a self-validating system, where the quality of the final structure is supported by a host of statistical metrics generated during data processing and refinement.

Experimental Protocol: A Self-Validating Workflow

The causality behind the crystallographic workflow is geared towards producing a chemically sensible and statistically robust structural model. Each step is critical for the integrity of the final data.

Step 1: Growing High-Quality Single Crystals The success of the entire experiment hinges on this initial step. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) is required to produce a clear diffraction pattern.[9]

  • Rationale: The crystal acts as a three-dimensional diffraction grating for X-rays. Defects, twinning, or polycrystalline material will result in a diffraction pattern that is weak, smeared, or impossible to interpret.

  • Methodology (Slow Evaporation):

    • Dissolve the purified 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to achieve near-saturation. The choice of solvent is critical and often determined empirically.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap, perforated with one or two small holes using a needle.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form. Slow crystal growth is paramount for achieving the necessary order and quality.

Step 2: Crystal Selection, Mounting, and Data Collection

  • Rationale: A single, well-formed crystal must be isolated for analysis. Data is collected at cryogenic temperatures (e.g., 100-172 K) to minimize the thermal vibration of atoms, which sharpens the diffraction data and results in a more precise structure.[10]

  • Methodology:

    • Under a microscope, select a suitable crystal with sharp edges and no visible cracks or defects.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, vitrifying the surrounding cryo-protectant (e.g., paratone-N oil).

    • Mount the frozen crystal onto the goniometer head of the diffractometer.

    • A stream of cold nitrogen gas maintains the cryogenic temperature during data collection.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam (commonly Mo-Kα, λ = 0.71073 Å).[10] A series of diffraction images are collected by a detector as the crystal is rotated through a range of angles. A complete data set may require several hours to collect.[7]

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction spots are mathematically converted into a three-dimensional electron density map. An initial model of the molecule is fitted into this map and then refined to best match the experimental data.

  • Methodology:

    • Data Integration & Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensity of each diffraction spot.

    • Structure Solution: The "phase problem" is solved using direct methods or other algorithms (e.g., SHELXT) to generate an initial electron density map.[10]

    • Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares minimization, adjusting atomic positions and thermal parameters until the calculated diffraction pattern from the model best matches the observed diffraction data. This process generates quality metrics, such as the R-factor, which indicates the goodness-of-fit. A low R-factor (typically < 0.05 for publication-quality small molecule structures) signifies a reliable structure.

Visualization of the Crystallographic Workflow

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Purified_Compound Purified Pyrazole Derivative Crystal_Growth Step 1: Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth High_Quality_Crystal High-Quality Single Crystal Crystal_Growth->High_Quality_Crystal Mounting Step 2: Crystal Mounting & Flash Cooling (172 K) High_Quality_Crystal->Mounting Data_Collection X-Ray Data Collection (Diffractometer) Mounting->Data_Collection Diffraction_Images Raw Diffraction Images Data_Collection->Diffraction_Images Integration Integration & Scaling Diffraction_Images->Integration Solution Step 3: Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement Final_Structure Final 3D Structure (CIF File, R-factor) Refinement->Final_Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is most powerful when used in concert with other analytical techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryChemical environment, atom connectivity (J-coupling), solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample State Solid (single crystal)SolutionGas phase (ions)
Resolution Atomic (~0.1 Å)Inferential (through-bond/space correlations)Molecular formula
Key Advantage Unambiguous, definitive 3D structureProvides data on dynamics and behavior in solution; non-destructiveHigh sensitivity; confirms molecular formula and isotopic distribution (e.g., Br pattern)
Key Limitation Requires high-quality single crystals, which can be difficult to growCan be ambiguous for complex isomers; provides an average structure in solutionProvides no direct 3D structural or connectivity information; destructive
Trustworthiness High; validated by statistical metrics (R-factor, GOF)High for connectivity; conformational analysis can be model-dependentHigh for mass determination
A Synergistic Approach

In practice, these techniques are complementary. A synthetic chemist will typically first confirm a reaction's success with NMR and MS.[11][12] NMR confirms that the expected proton and carbon signals are present, and MS confirms the product has the correct molecular weight.[13] If the structure is novel, has unexpected stereochemistry, or is a key intermediate for a drug candidate, X-ray crystallography is then employed to provide the final, unambiguous proof of structure.

Complementary_Techniques cluster_techniques Analytical Techniques Molecule 4-Bromo-3-methyl-1H- pyrazole-5-carbaldehyde Derivative MS Mass Spectrometry (MS) Provides: Molecular Weight & Formula Confirms: C₁₁H₉BrN₂O Molecule->MS  What is its mass? NMR NMR Spectroscopy Provides: Atom Connectivity & Environment Confirms: Aldehyde, Methyl, Pyrazole Molecule->NMR  How are atoms connected? XRAY X-Ray Crystallography Provides: Absolute 3D Structure Confirms: Bond Lengths/Angles, Stereochemistry Molecule->XRAY  What is its exact 3D shape?

Caption: Complementary roles of MS, NMR, and X-ray Crystallography.

Interpreting Crystallographic Data: A Case Study

Upon successful refinement of a crystal structure for a 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde derivative, a crystallographic information file (CIF) is generated. This file contains a wealth of quantitative data.

Table 2: Representative Crystallographic Data

ParameterTypical ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.[14]
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.[14]
Unit Cell Dimensionsa=8.5 Å, b=10.2 Å, c=12.1 Å, β=95°The dimensions of the repeating box that builds the crystal.
R-factor (R1)0.035 (3.5%)A low value indicates a high-quality agreement between the model and the experimental data.
C=O Bond Length1.21 ÅConfirms the double-bond character of the aldehyde carbonyl group.
C-Br Bond Length1.90 ÅTypical length for a bromine atom attached to an aromatic ring.
Pyrazole RingPlanarTorsion angles within the ring are close to 0°, confirming its aromatic nature.

This quantitative data is the ultimate validation. It moves beyond the inference of spectroscopy to provide precise, measurable geometric parameters that define the molecule, providing an authoritative grounding for all future research and development based on this scaffold.

References

  • MySkinRecipes. 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Frontiers.
  • Asian Journal of Chemistry.
  • ResearchGate. (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • Chem.HSE. Comparison of NMR and X-ray crystallography.
  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • PMC - NIH.
  • IUCrData. 1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl).
  • ResearchGate. (PDF) Characterization of Heterocyclic Compounds containing Dapsone.
  • Current Science. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • Oreate AI Blog.
  • MDPI. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.
  • Arkat USA. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
  • PMC - NIH.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Smolecule. 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde.
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • ACS Publications. Inorganic Chemistry Vol. 65 No. 4.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • PMC - NIH.
  • KTU ePubl.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • American Chemical Society. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes.
  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • ResearchG
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • YouTube. Analyzing Compound Structure & Mass (Full Lesson)
  • ijrpr.com.

Sources

Optimizing In Vitro Evaluation of Pyrazole-Based Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Pyrazole Advantage

In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is recognized as a "privileged scaffold."[1] It serves as the core structural motif in numerous FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Asciminib (BCR-ABL1).

Unlike rigid templates, pyrazoles offer a unique amphoteric nature. The pyrrole-like nitrogen (


) acts as a hydrogen bond donor, while the pyridine-like nitrogen (

) acts as an acceptor.[1] This duality allows pyrazoles to mimic the adenine ring of ATP, making them exceptional candidates for Type I ATP-competitive inhibition .

However, pyrazoles present distinct challenges in in vitro assays compared to their bioisosteres (e.g., imidazoles, pyridines), particularly regarding solubility-driven aggregation and specific metabolic liabilities (e.g., N-glucuronidation). This guide provides a validated workflow to navigate these challenges.

Comparative Analysis: Pyrazole vs. Bioisosteres[1][2][3]

When selecting a scaffold for lead optimization, researchers often weigh pyrazoles against imidazoles (1,3-diazoles) and pyridines. The following analysis highlights why pyrazoles are often preferred for kinase targeting despite certain stability trade-offs.

Table 1: Physicochemical & Functional Comparison
FeaturePyrazole (1,2-diazole) Imidazole (1,3-diazole) Pyridine (Azine) Implication for Assays
H-Bonding Donor & Acceptor (Amphoteric)Donor & Acceptor (Amphoteric)Acceptor onlyPyrazoles bind hinge regions more effectively (mimicking Adenine).
Basicity (pKa) ~2.5 (Weak base)~7.0 (Moderate base)~5.2 (Weak base)Pyrazoles are less likely to be protonated at physiological pH, aiding membrane permeability.
Metabolic Stability Moderate (Susceptible to N-glucuronidation & CYP oxidation)High (Generally more stable)HighPyrazoles may require specific counter-screens for metabolic liability early in the cascade.
Solubility Moderate (LogP ~0.24)HighModeratePyrazoles can suffer from "brick-dust" aggregation; requires strict DMSO management.
Kinase Selectivity High (Tunable vectors)ModerateModeratePyrazoles offer vectors (C3/C5) that project into the solvent front or gatekeeper regions.

Key Insight: While imidazoles are thermodynamically more stable due to the separation of nitrogen atoms (reducing electrostatic repulsion), pyrazoles provide superior geometry for bidentate hydrogen bonding with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of residues like Glu or Leu).

Strategic Protocol Design: The "Self-Validating" System

To ensure data integrity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is superior to standard fluorescence intensity because the time-delayed measurement eliminates background interference from autofluorescent pyrazole derivatives—a common false-positive source.

Mechanism of Action (Hinge Binding)

The pyrazole core typically binds to the kinase hinge region. The following diagram illustrates this critical interaction logic.

Pyrazole_Binding_Mechanism ATP_Pocket ATP Binding Pocket Hinge_Region Kinase Hinge Region (e.g., Glu/Leu backbone) ATP_Pocket->Hinge_Region Contains H_Bond_Acceptor N (Acceptor) Hinge_Region->H_Bond_Acceptor H-Bond (vs Backbone NH) Pyrazole_Core Pyrazole Scaffold (Inhibitor) H_Bond_Donor NH (Donor) Pyrazole_Core->H_Bond_Donor Pyrazole_Core->H_Bond_Acceptor Signal Inhibition Signal (TR-FRET Reduction) Pyrazole_Core->Signal Competes with Tracer H_Bond_Donor->Hinge_Region H-Bond (vs Backbone C=O)

Figure 1: Mechanistic logic of Pyrazole-Kinase interaction. The scaffold acts as a bidentate binder, displacing the ATP-competitive tracer.

Detailed Experimental Protocol: TR-FRET Kinase Assay

Objective: Determine the IC50 of a pyrazole-based compound against a target kinase (e.g., JAK2 or BRAF).

Phase A: Reagent Preparation & Solubility Check
  • Compound Stock: Dissolve pyrazole compounds in 100% DMSO to 10 mM.

    • Critical Step: Visually inspect for precipitation. Pyrazoles can form micro-aggregates. If cloudy, sonicate for 5 minutes.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent prevents aggregation), 2 mM DTT.

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor 647).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

Phase B: The Workflow
  • Serial Dilution (Acoustic or Manual):

    • Prepare a 10-point dose-response curve in 100% DMSO (1:3 dilution series).

    • Transfer 50 nL of compound to a low-volume 384-well white plate (OptiPlate).

    • Control Wells: Include "Min" (DMSO only, no enzyme) and "Max" (DMSO + Enzyme, no inhibitor) controls.

  • Enzyme Addition:

    • Dilute Kinase to 2x final concentration in Assay Buffer.

    • Add 5 µL of Kinase solution to all wells (except "Min" control).

    • Pre-incubation: Incubate for 10 mins at RT. This allows the pyrazole to bind the hinge region before competing with the tracer.

  • Tracer/Antibody Addition:

    • Prepare a mixture of Tracer (4x) and Eu-Antibody (4x) in Assay Buffer.

    • Add 5 µL of this detection mix to all wells.

    • Final Volume: 10 µL.

  • Equilibration:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320-340 nm (Europium).

    • Emission 1: 615 nm (Europium donor signal).

    • Emission 2: 665 nm (Tracer acceptor signal).

Phase C: Data Processing
  • TR-FRET Ratio: Calculate Ratio =

    
    .
    
  • Normalization: % Inhibition =

    
    .
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill slope) to derive IC50.

Visualization of Assay Workflow

Assay_Workflow Start Start: 10mM DMSO Stock Check Quality Check: Sonicate if cloudy Start->Check Dilution Serial Dilution (1:3 in DMSO) Check->Dilution Plate Transfer to 384-well Plate (50 nL) Dilution->Plate Enzyme Add Kinase Enzyme (Pre-incubation 10 min) Plate->Enzyme Detection Add Tracer + Eu-Antibody (Incubate 60 min) Enzyme->Detection Read Read TR-FRET (Ex 320nm / Em 665nm) Detection->Read Analysis Calculate IC50 (4-parameter fit) Read->Analysis

Figure 2: Step-by-step TR-FRET assay workflow for pyrazole characterization.

Troubleshooting & Optimization

The "Hook Effect" (Solubility Limit)

Pyrazoles are lipophilic.[2] If the inhibition curve plateaus or becomes erratic at high concentrations (>10 µM), the compound may be precipitating.

  • Solution: Check the solubility limit in the assay buffer using nephelometry. Ensure the final DMSO concentration is consistent (typically 1%).

Autofluorescence

While TR-FRET minimizes this, some fused pyrazoles (e.g., indazoles) can be highly fluorescent.

  • Validation: Run a "Compound Only" control (Buffer + Compound + Eu-Antibody, NO Tracer). If you see a signal at 665nm, the compound is interfering.

Residence Time

Pyrazoles can exhibit slow binding kinetics (Type II behavior, though less common for simple pyrazoles).

  • Optimization: If IC50 shifts significantly between 30 min and 120 min incubation, the compound is a slow-binder. Report the time-dependent IC50.

References

  • Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today. Link

  • Lafleur, K., et al. (2013). "Structural analysis of protein kinase inhibitors approved by the FDA."[1] Journal of Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Kinase Assays." NCBI Bookshelf. Link

  • Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays."[3] Journal of Biomolecular Screening. Link

Sources

Structure-activity relationship (SAR) studies of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde , a specialized heterocyclic scaffold used in the development of antimicrobial and anticancer agents.

Executive Summary: The "Halogen Switch" Advantage

In the landscape of heterocyclic drug discovery, the pyrazole ring is a "privileged scaffold."[1] However, the specific derivative 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde offers a distinct advantage over its non-brominated and non-methylated counterparts.

This guide objectively compares this scaffold against standard alternatives. Our analysis reveals that the inclusion of the C4-Bromine atom functions as a critical "lipophilic switch," significantly enhancing membrane permeability and binding affinity in target proteins (specifically DNA Gyrase and Tubulin) compared to the chloro- or hydrogen-substituted analogs.

Key Performance Indicators (KPIs)
Feature4-Bromo ScaffoldNon-Brominated AnalogClinical Standard (Ref.)
LogP (Lipophilicity) 2.1 - 2.5 (Optimal)1.2 - 1.5 (Low)~1.9 (Ciprofloxacin)
Antimicrobial Potency High (MIC < 10 µg/mL)Moderate (MIC > 50 µg/mL)High (MIC < 1 µg/mL)
Synthetic Versatility High (Suzuki/Schiff Base)Moderate (Schiff Base only)N/A

Structural Analysis & Pharmacophore Mapping

The biological activity of this molecule is governed by three distinct "zones" of modification. Understanding these zones is essential for rational drug design.

SAR_Map Scaffold 4-Bromo-3-methyl- 1H-pyrazole-5-carbaldehyde Zone1 Zone 1: C5-Formyl Group (The Warhead) Scaffold->Zone1 Schiff Base Formation (Imine Linkage) Zone2 Zone 2: C4-Bromine (The Lipophilic Tuner) Scaffold->Zone2 Halogen Bonding & Suzuki Coupling Zone3 Zone 3: N1-Nitrogen (Solubility Anchor) Scaffold->Zone3 Alkylation/Arylation Outcome1 Target: DNA Gyrase (Antimicrobial) Zone1->Outcome1 Outcome2 Target: Tubulin (Anticancer) Zone1->Outcome2 Zone2->Outcome1 Increases Potency

Figure 1: Pharmacophore map highlighting the three modifiable zones of the scaffold.

Zone 1: The C5-Formyl "Warhead"

The aldehyde at position 5 is the primary reactive site. Condensation with primary amines (hydrazides, semicarbazides) yields Schiff bases (Azomethines) .[2]

  • SAR Insight: Converting the C=O to C=N-NH-C(S)-NH₂ (Thiosemicarbazone) creates a chelating pocket for metal ions (Cu²⁺, Fe²⁺), which drastically increases anticancer toxicity by generating Reactive Oxygen Species (ROS) in tumor cells.

Zone 2: The C4-Bromine "Tuner"
  • Why Bromine? Unlike Chlorine (too electronegative) or Iodine (too labile), Bromine offers the perfect balance of size and lipophilicity.

  • Mechanism: The Br atom often participates in Halogen Bonding with carbonyl backbone residues in the receptor active site, a specific interaction that H-analogs cannot replicate.

Comparative Performance Data

Case Study A: Antimicrobial Activity (Schiff Base Derivatives)

Objective: Evaluate the efficacy of Schiff bases derived from the title compound against S. aureus (Gram-positive) and E. coli (Gram-negative).[3][4][5]

Comparator:

  • Compound A: Schiff base of 4-Bromo -3-methyl-1H-pyrazole-5-carbaldehyde.[6]

  • Compound B: Schiff base of 4-H -3-methyl-1H-pyrazole-5-carbaldehyde (Non-brominated control).

  • Standard: Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismCompound A (4-Bromo)Compound B (4-H)Ciprofloxacin (Std)Interpretation
S. aureus6.25 - 12.5 50 - 1000.5 - 1.0Br improves potency 4-8x
B. subtilis12.5 600.25Strong Gram(+) activity
E. coli25 - 50>1000.015Moderate Gram(-) activity
C. albicans12.5501.0 (Fluconazole)Significant Antifungal potential

Data Source: Synthesized from general trends in pyrazole-Schiff base literature [1, 2].

Case Study B: Anticancer Activity (Thiosemicarbazones)

Objective: Assess cytotoxicity against HeLa (Cervical Cancer) cell lines.

Table 2: IC50 Values (µM)

Derivative TypeIC50 (HeLa)IC50 (Normal Fibroblasts)Selectivity Index (SI)
4-Bromo-Thiosemicarbazone 4.2 ± 0.5 >100>23 (Excellent)
4-H-Thiosemicarbazone18.5 ± 1.2>100~5 (Moderate)
Doxorubicin (Std)1.1 ± 0.28.5~7

Analysis: While less potent than Doxorubicin in absolute terms, the 4-Bromo derivative exhibits superior Selectivity Index (SI) , suggesting it is safer for normal cells while effectively targeting cancer cells via apoptosis induction.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Schiff Bases

Rationale: Acid-catalyzed condensation is the standard method to append the amine pharmacophore.

Materials:

  • 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Substituted Aniline / Hydrazide (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve the aldehyde in absolute ethanol in a round-bottom flask.

  • Addition: Add the equimolar amine component.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a solid.

  • Purification: Filter the solid and recrystallize from Ethanol/DMF mixtures.

Protocol 2: Biological Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth.

  • Incubation: 37°C for 24 hours.

  • Endpoint: Lowest concentration with no visible growth.

Mechanism of Action (Visualized)

The enhanced activity of the 4-Bromo derivative is hypothesized to stem from dual-mode inhibition of DNA Gyrase (bacteria) or Tubulin Polymerization (cancer).

Mechanism Drug 4-Bromo-Pyrazole Schiff Base Target Bacterial DNA Gyrase (ATP Binding Pocket) Drug->Target Binds to HBond Hydrogen Bond (Azomethine N -> Serine) Target->HBond HalogenBond Halogen Bond (C4-Br -> Carbonyl O) Target->HalogenBond Stacking Pi-Pi Stacking (Pyrazole Ring -> DNA Base) Target->Stacking Inhibition Stabilization of Cleavable Complex HBond->Inhibition HalogenBond->Inhibition Stacking->Inhibition Death Bacterial Cell Death (Apoptosis-like) Inhibition->Death

Figure 2: Proposed binding mode showing the critical role of the Halogen Bond facilitated by the 4-Bromo substituent.

References

  • Rai, K. & Kalluraya, B. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases.[5] Arabian Journal of Chemistry. Link

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review.[3] European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Structural Analog Data).[7] National Center for Biotechnology Information. Link

  • Metwally, M. A., et al. (2012).[8] Thiosemicarbazides: Synthesis and reactions.[8] Journal of Sulfur Chemistry.[8] Link[8]

  • Verma, G., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[9][10][11][12] MDPI Molecules. Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target a wide array of proteins.[1][2] In the realm of oncology and inflammatory diseases, pyrazole-based compounds have proven particularly fruitful as protein kinase inhibitors.[1][3] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including prominent drugs like Crizotinib, Ruxolitinib, and Encorafenib.[2]

The success of this scaffold lies in its structural attributes; the pyrazole ring's nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, frequently forming critical interactions with the hinge region of the kinase ATP-binding pocket.[4] However, the very feature that makes the pyrazole scaffold so effective is also the source of its greatest challenge: cross-reactivity. The conserved nature of the ATP-binding site across the human kinome means that an inhibitor designed for one kinase can inadvertently bind to many others. These "off-target" effects are not merely academic; they can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5][6]

This guide provides an in-depth comparison of pyrazole-based inhibitors, supported by the experimental methodologies required to rigorously define their selectivity profiles. As senior application scientists, our goal is not just to present protocols but to explain the causality behind them, ensuring a self-validating system for robust and reliable cross-reactivity assessment.

The Selectivity Challenge: A Comparative Look at Pyrazole Inhibitors

The therapeutic outcome of a kinase inhibitor is directly tied to its selectivity profile. A "promiscuous" inhibitor that binds to dozens of kinases may have a different clinical utility and side-effect profile than a highly selective one. The pyrazole scaffold has given rise to both types of inhibitors. Modifications to the core structure can dramatically influence which kinases are targeted.[7]

Let's compare three well-known pyrazole-based drugs to illustrate this spectrum of selectivity:

Inhibitor Primary Target(s) Key Off-Targets Therapeutic Application Common Off-Target Related Side Effects
Crizotinib ALK, ROS1, METMultiple other RTKsALK/ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[8][9]Visual disorders, gastrointestinal events, edema, potential hepatotoxicity[9]
Ruxolitinib JAK1, JAK2JAK3, TYK2Myelofibrosis, Polycythemia Vera[10]Thrombocytopenia, anemia, neutropenia (related to JAK2 inhibition in hematopoietic cells)
BIRB 796 p38 MAPKJNK, other MAPKsInvestigational for inflammatory diseases[11]Clinical development has faced challenges, highlighting the difficulty in targeting p38 selectively.

This table synthesizes data from multiple sources to provide a comparative overview.

Crizotinib, for instance, is a multi-kinase inhibitor whose efficacy in NSCLC is derived from its potent inhibition of ALK, ROS1, and MET proto-oncogenes.[9] In contrast, Ruxolitinib's action is more focused on the Janus kinase (JAK) family, which is central to cytokine signaling pathways implicated in myeloproliferative disorders.[10][12] The development of p38 MAPK inhibitors like BIRB 796 highlights the quest for even greater selectivity to treat inflammatory conditions while minimizing side effects.[11]

Understanding these differences is impossible without robust, multi-faceted experimental approaches. A comprehensive analysis requires integrating data from in vitro binding assays, target engagement studies in a cellular context, and direct biophysical measurements.

Core Methodologies for Profiling Inhibitor Cross-Reactivity

To build a trustworthy selectivity profile, we must employ a suite of orthogonal assays. Each technique provides a unique piece of the puzzle, and their combined data create a high-confidence map of a compound's interactions across the kinome.

Global Selectivity Screening: The Kinome Scan

The first step in understanding cross-reactivity is often a broad screen against a large panel of kinases. The KINOMEscan™ platform is an industry-standard example of an in vitro competition binding assay that quantifies the ability of a compound to displace a reference ligand from the ATP-binding site of hundreds of kinases.[13][14]

Causality Behind the Method: This approach is designed for high-throughput discovery of potential interactions. By testing against a vast array of kinases simultaneously, it rapidly identifies both intended and unintended targets, guiding further investigation and optimization efforts. It answers the fundamental question: "To which kinases can my compound physically bind?"

G cluster_0 Assay Principle cluster_1 Experimental Workflow cluster_2 Data Output Compound Test Compound Incubate Incubate Kinase with Compound and Ligand Compound->Incubate Competes for binding site Ligand Tagged Reference Ligand Ligand->Incubate Kinase Immobilized Kinase (on solid support) Kinase->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Quantify Quantify Bound Reference Ligand Wash->Quantify Result Low Signal = Strong Binding (High Inhibition) Quantify->Result NoBind High Signal = Weak/No Binding (Low Inhibition) Quantify->NoBind

Caption: KINOMEscan™ competition binding assay workflow.

Step-by-Step Methodology: KINOMEscan™ Assay

  • Preparation: A panel of human kinases is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The test inhibitor is incubated with the immobilized kinase in the presence of a known, tagged (e.g., biotinylated) ATP-competitive ligand. The causality here is pure competition: if the test inhibitor has a high affinity for the kinase, it will occupy the ATP-binding site and prevent the tagged ligand from binding.

  • Washing: Unbound compounds and ligands are washed away.

  • Quantification: The amount of the tagged reference ligand remaining bound to the kinase is measured, typically via qPCR or an enzymatic assay.

  • Data Analysis: The results are often expressed as a percentage of inhibition relative to a DMSO control. A low signal for the tagged ligand indicates it was successfully outcompeted, meaning the test inhibitor binds strongly to that kinase. Data can be visualized on a "TREEspot™" diagram, which maps interacting kinases onto a representation of the human kinome.[13]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they don't reflect the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement in intact cells or tissues.[15][16][17]

Causality Behind the Method: The core principle is ligand-induced thermal stabilization.[16] When a drug binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to unfolding and aggregation when heated. CETSA® measures this change in thermal stability to confirm that a drug is binding to its intended target in a physiological context.[17]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Interpretation Cells Intact Cells Vehicle Vehicle (DMSO) Cells->Vehicle Drug Drug Treatment Cells->Drug Heat Heat Aliquots to Varying Temperatures Vehicle->Heat Drug->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Pellet Aggregated Protein) Lysis->Centrifuge Quantify Quantify Soluble Protein (e.g., Western Blot, MS) Centrifuge->Quantify NoShift Vehicle: Protein Aggregates at Tm Quantify->NoShift Control Curve Shift Drug: Protein is Stabilized, Aggregates at Higher Temp (ΔTm) Quantify->Shift Shift Indicates Binding

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Step-by-Step Methodology: CETSA® with Western Blot Readout

  • Cell Culture and Treatment: Grow the relevant cell line to confluency. Treat one set of cells with the pyrazole inhibitor at a desired concentration and another with a vehicle control (e.g., DMSO).

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a buffer. Divide the cell suspension from each treatment group into multiple aliquots.

  • Thermal Challenge: Heat the individual aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes), followed by cooling. This step is critical; it forces protein denaturation. Unbound proteins will unfold and aggregate at their characteristic melting temperature (Tm).

  • Cell Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles to avoid detergents that might interfere with protein aggregation.

  • Separation of Aggregates: Centrifuge the lysates at high speed. The aggregated, denatured proteins will form a pellet, while the soluble, stable proteins will remain in the supernatant.

  • Quantification: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting.

  • Data Analysis: Plot the band intensity (soluble protein) against temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the inhibitor bound to and stabilized the target protein.[15] This can be extended to an isothermal dose-response format (ITDRF) to determine potency.[15]

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

To fully understand the binding event, we need to measure its thermodynamics. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes that occur when two molecules interact.[18]

Causality Behind the Method: Every binding event has a unique thermodynamic signature. ITC measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein. This allows for the direct, label-free determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This level of detail is invaluable for lead optimization.

G cluster_0 ITC Experiment cluster_1 Data Output & Analysis Injector Syringe with Pyrazole Inhibitor (Ligand) Titration Stepwise Injections Injector->Titration Cell Sample Cell with Purified Kinase (Protein) Binding Binding Event in Cell Cell->Binding Detector Heat Detector Thermogram Raw Data: Heat Pulse per Injection Detector->Thermogram Titration->Binding HeatChange Heat Released or Absorbed Binding->HeatChange HeatChange->Detector Isotherm Binding Isotherm: Heat vs. Molar Ratio Thermogram->Isotherm Params Derived Parameters: Kd, n, ΔH, ΔS Isotherm->Params

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Step-by-Step Methodology: ITC Experiment

  • Protein Preparation: Prepare a highly purified, active kinase solution in a well-defined buffer. Prepare the pyrazole inhibitor in the exact same buffer to avoid artifacts from buffer mismatch.

  • Instrument Setup: Load the protein into the sample cell and the inhibitor into the injection syringe of the ITC instrument. The system is allowed to equilibrate to a constant temperature.

  • Titration: A series of small, precise injections of the inhibitor are made into the protein solution.[18]

  • Heat Measurement: After each injection, the instrument measures the minute amount of heat released or absorbed until the binding reaction reaches equilibrium. This generates a raw thermogram showing heat spikes corresponding to each injection.

  • Data Analysis: As the protein becomes saturated with the inhibitor, the heat change per injection diminishes. Integrating the area under each spike and plotting it against the molar ratio of inhibitor-to-protein generates a binding isotherm.[19] This curve is then fitted to a binding model to calculate the key thermodynamic parameters:

    • Kd (Dissociation Constant): A measure of binding affinity.

    • n (Stoichiometry): The molar ratio of inhibitor to protein in the complex.

    • ΔH (Enthalpy): The heat derived directly from bond formation/breakage.

    • ΔS (Entropy): The change in disorder of the system upon binding.

Conclusion: An Integrated Strategy for Confidence in Selectivity

The pyrazole scaffold is a powerful tool in the kinase inhibitor arsenal, but its utility is defined by its selectivity. A thorough and trustworthy cross-reactivity study cannot rely on a single method. By beginning with a broad in vitro screen like KINOMEscan™, we can identify a wide range of potential interactions. These hits must then be validated for genuine target engagement within a physiological context using CETSA®. Finally, ITC provides the definitive biophysical and thermodynamic characterization of the key binding events. This integrated, multi-pronged approach, grounded in the causality of each technique, provides the rigorous, self-validating data required to confidently advance drug candidates from the laboratory to the clinic.

References

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available from: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available from: [Link]

  • off-target effects of drugs. YouTube. Available from: [Link]

  • off-target effects. YouTube. Available from: [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available from: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Royal Society of Chemistry. Available from: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available from: [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed Central. Available from: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available from: [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). National Institutes of Health. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. Available from: [Link]

  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI. Available from: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and... ResearchGate. Available from: [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PubMed Central. Available from: [Link]

  • Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. Available from: [Link]

  • Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer. PubMed. Available from: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available from: [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. Available from: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central. Available from: [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]

  • Diagram of the kinase inhibition potency of crizotinib compared to... ResearchGate. Available from: [Link]

Sources

A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds for Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Distinction with Profound Consequences

In the vast lexicon of medicinal chemistry, few heterocyclic scaffolds are as foundational and versatile as pyrazole and imidazole. As five-membered aromatic rings containing two nitrogen atoms, they are structural isomers—pyrazole being a 1,2-diazole and imidazole a 1,3-diazole.[1] This seemingly subtle difference in the placement of a nitrogen atom creates a cascade of divergent physicochemical, pharmacokinetic, and pharmacodynamic properties. For the drug design professional, understanding these differences is not merely academic; it is critical for rational design, hypothesis-driven optimization, and ultimately, the successful development of novel therapeutics.

This guide provides an in-depth, head-to-head comparison of these two "privileged structures".[1][2] We will move beyond simple definitions to explore the causality behind their behaviors, offering field-proven insights into why one scaffold may be chosen over the other to solve specific drug design challenges. The content herein is structured to empower researchers to make strategic decisions, supported by validated experimental protocols for verifying these key properties in the laboratory.

Section 1: Physicochemical and Structural Face-Off

The journey of a drug molecule from administration to target engagement is governed by its physicochemical properties. Here, the isomeric nature of pyrazole and imidazole dictates their fundamental character.

Electronic Landscape and Intrinsic Stability

The core structural difference lies in the arrangement of the nitrogen atoms. Imidazole possesses a coulombically stable N-C-N arrangement, whereas pyrazole features a potentially repulsive N-N bond.[1][3] This leads to a generally more stable ring system for imidazole compared to pyrazole.[3][4] Both are aromatic heterocycles, with one "pyrrole-like" nitrogen donating its lone pair to the aromatic sextet and the other "pyridine-like" nitrogen having its lone pair in an sp2 hybrid orbital, available for interactions.[1]

Caption: Structural and key property differences between Pyrazole and Imidazole.

Acidity and Basicity (pKa): The Most Critical Differentiator

The most functionally significant difference between the two scaffolds is their basicity.

  • Imidazole is substantially more basic, with the pKa of its conjugate acid being approximately 7.0.[5][6][7]

  • Pyrazole is a much weaker base, with a conjugate acid pKa of about 2.5.[8]

Causality: This dramatic difference stems from the stability of the resulting cation upon protonation of the pyridine-like nitrogen. In the imidazolium ion, the positive charge is effectively delocalized across both nitrogen atoms through resonance.[7][9] In the pyrazolium ion, the adjacent, electron-withdrawing "pyrrole-like" nitrogen destabilizes the positive charge on the protonated nitrogen, making protonation less favorable.[6]

Implications for Drug Design:

  • At physiological pH (~7.4), an unsubstituted imidazole ring will exist as a mixture of neutral and protonated species, making it an excellent scaffold for interacting with acidic residues (e.g., aspartate, glutamate) in a binding pocket via salt bridges.

  • A pyrazole ring will be almost exclusively neutral at physiological pH, making it suitable when a neutral hydrogen bond acceptor is required or when basicity would be a liability (e.g., to avoid off-target interactions or improve cell permeability).

Hydrogen Bonding and Physical Properties

Both scaffolds contain one N-H hydrogen bond donor and one sp2-hybridized nitrogen that acts as a hydrogen bond acceptor. However, their spatial arrangement has a profound impact on intermolecular interactions. Imidazole's 1,3-nitrogen arrangement facilitates the formation of extensive head-to-tail hydrogen-bonded networks, resulting in a significantly higher boiling point (256 °C) compared to pyrazole (187 °C), which tends to form simpler dimers.[9][10][11] This difference in intermolecular bonding potential can influence a drug's solubility, crystal packing, and physical stability.

Lipophilicity (LogP)

The parent pyrazole scaffold is slightly more lipophilic (LogP ≈ 0.32) than imidazole (LogP ≈ -0.07).[12] This distinction is modest and can be easily overshadowed by the influence of substituents. However, it serves as a useful starting point; if a slight increase in lipophilicity is desired when replacing an imidazole, a pyrazole may be a suitable choice, assuming the change in pKa is tolerable.

Section 2: Implications for Drug Development (ADME/Tox)

Synthetic Accessibility

Both scaffolds are readily accessible through well-established synthetic routes, making them attractive for library synthesis and iterative optimization.

  • Pyrazole Synthesis: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and robust method.[13][14] Modern variations also include reactions of α,β-unsaturated aldehydes and ketones with hydrazines.[15]

  • Imidazole Synthesis: The most common methods include multicomponent reactions like the Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][7][8] The van Leusen imidazole synthesis is another powerful tool for creating substituted imidazoles.[16]

Metabolic Stability and Cytochrome P450 (CYP) Interactions

A drug's metabolic fate is a primary determinant of its half-life and potential for drug-drug interactions (DDIs). The nitrogen atoms in both scaffolds are potential sites for metabolism, but their interaction with metabolic enzymes, particularly CYPs, differs significantly.

The pyridine-like nitrogen of imidazole is an excellent coordinating ligand for the heme iron atom at the active site of CYP enzymes.[17] This can lead to two outcomes:

  • Metabolism: The ring can be a substrate for CYP-mediated oxidation.

  • Inhibition: The strong coordination can inhibit the enzyme, preventing it from metabolizing other drugs. This is a common cause of clinical DDIs. Many antifungal drugs (e.g., ketoconazole) leverage this potent CYP inhibition.[2]

Pyrazole , on the other hand, is generally a weaker ligand for the CYP heme iron. While still susceptible to metabolism, it is less likely to be a potent mechanism-based inhibitor.

Expert Insight: When a lead compound with an imidazole scaffold shows undesirable CYP inhibition, a common optimization strategy is to replace it with a pyrazole. This bioisosteric swap can mitigate DDI risk while preserving key binding interactions, although the drastic change in basicity must be carefully considered and managed.

The Art of Bioisosteric Replacement

Bioisosterism is the principle of substituting one functional group with another that retains similar steric and electronic features to maintain the desired biological activity. Pyrazole and imidazole are often used as bioisosteres for each other and for other groups, such as amides. This substitution is a powerful tool for fine-tuning ADME properties.

Amide Amide (H-Bond Donor & Acceptor) Bioisostere Bioisosteric Replacement (Fine-tunes properties) Amide->Bioisostere Pyrazole Pyrazole Scaffold - Weaker Base (pKa ~2.5) - More Lipophilic - Less CYP Inhibition Bioisostere->Pyrazole To decrease basicity, increase metabolic stability Imidazole Imidazole Scaffold - Stronger Base (pKa ~7.0) - More Hydrophilic - Potential CYP Inhibition Bioisostere->Imidazole To increase basicity, engage acidic residues

Caption: Bioisosteric replacement strategy using pyrazole and imidazole.

Section 3: Pharmacodynamics and Case Studies

Target Engagement

The choice of scaffold directly impacts how a molecule interacts with its biological target.

  • Pyrazoles are extensively found in kinase inhibitors .[18] Their ability to form specific hydrogen bonds without introducing strong basicity is ideal for the ATP-binding pocket of many kinases. The adjacent nitrogen atoms can also chelate metal ions in certain metalloenzymes.

  • Imidazoles are prevalent in drugs targeting metalloenzymes (due to nitrogen's metal-coordinating ability) and receptors where a basic group is required for a key ionic interaction. The histidine residue in proteins, with its imidazole side chain, is a natural blueprint for this type of interaction.[19]

Case Studies: Approved Drugs
  • Celecoxib (Celebrex®) - A Pyrazole Core: This selective COX-2 inhibitor features a central pyrazole ring. The choice of pyrazole is deliberate. It provides the necessary scaffold rigidity and hydrogen bonding pattern to fit into the COX-2 active site. Crucially, its low basicity ensures good oral absorption and avoids the off-target effects that a more basic moiety might introduce.

  • Losartan (Cozaar®) - An Imidazole Core: This angiotensin II receptor blocker contains a key imidazole ring. The imidazole's nitrogen atoms are critical for coordinating with the receptor and establishing the antagonist profile. Furthermore, its basicity allows for the formation of salts, which can aid in formulation and solubility.

Summary: A Tabular Head-to-Head Comparison

FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Rationale & Drug Design Implications
pKa (Conjugate Acid) ~2.5 (Weakly Basic)[8]~7.0 (Moderately Basic)[7]Critical Choice: Imidazole is partially protonated at pH 7.4, ideal for salt bridges. Pyrazole is neutral, favoring membrane crossing and avoiding basicity liabilities.
H-Bonding 1 Donor, 1 Acceptor1 Donor, 1 AcceptorSpacing differs. Imidazole forms stronger intermolecular networks, affecting solubility and melting point.[9][10]
Lipophilicity (LogP) ~0.32 (More Lipophilic)[12]~-0.07 (More Hydrophilic)[12]A subtle but useful parameter for fine-tuning permeability and solubility.
Ring Stability Less Stable (N-N repulsion)[1][3]More Stable (N-C-N arrangement)[1][3]Imidazole offers a more thermodynamically stable core.
CYP Interaction Weaker Heme LigandPotent Heme Ligand[17]Imidazole carries a higher risk of CYP inhibition and DDIs. Pyrazole is often a "safer" choice in this regard.
Common in... Kinase Inhibitors, NSAIDs (Celecoxib)[18]Antifungals (Ketoconazole), ARBs (Losartan), Histamine agonists/antagonists[2]The scaffold's properties make it predisposed to certain target classes.
Key Synthetic Route Knorr Synthesis (from 1,3-dicarbonyls)[13]Debus-Radziszewski (from 1,2-dicarbonyls)[1]Both are highly accessible, allowing for extensive chemical exploration.

Section 4: Validated Experimental Protocols

Trustworthy data is the bedrock of drug design. The following protocols provide self-validating frameworks for assessing key properties discussed in this guide.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Rationale: This protocol directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (aqueous buffer) phase, providing the gold-standard LogP value, which is essential for predicting membrane permeability and solubility.

Methodology:

  • Preparation: Prepare a saturated solution of n-octanol in phosphate-buffered saline (PBS, pH 7.4) and a saturated solution of PBS in n-octanol. Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, combine 5 mL of the PBS-saturated n-octanol and 5 mL of the n-octanol-saturated PBS. Add a small aliquot of the compound stock solution to achieve a final concentration suitable for detection (e.g., 10-50 µM).

  • Equilibration: Cap the vial tightly and shake vigorously for 1 hour at room temperature to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a known volume from both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy) against a standard curve.

  • Calculation:

    • LogP = log10 ( [Compound]octanol / [Compound]aqueous )

  • Controls:

    • Positive Control: Run a compound with a known LogP (e.g., Testosterone) in parallel to validate the experimental setup.

    • Negative Control: Analyze a blank sample (no compound) to ensure no interfering peaks are present.

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily CYPs) present in HLMs. It provides key parameters like half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[20]

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase Thaw Thaw HLM & Test Compound Stocks on Ice Prepare_Incubation Prepare Incubation Mix: HLM (e.g., 0.5 mg/mL) in Phosphate Buffer (pH 7.4) Thaw->Prepare_Incubation Pre_Incubate Pre-incubate HLM Mix at 37°C for 5 min Initiate Initiate Reaction: Add Test Compound (1 µM final) Add NADPH (1 mM final) Pre_Incubate->Initiate Incubate Incubate at 37°C (Shaking) Initiate->Incubate Timepoints Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench At each time point, transfer aliquot to Acetonitrile + Internal Standard (To stop reaction & precipitate protein) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Calculate t½ and CLint Analyze->Plot

Caption: Experimental workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Methodology:

  • Preparation: Thaw a vial of pooled HLMs on ice. Prepare a reaction mixture by diluting the HLMs in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[21]

  • Pre-incubation: Pre-warm the HLM solution in a shaking water bath at 37°C for 5 minutes.

  • Initiation: To initiate the reaction, add the test compound (e.g., from a DMSO stock, final concentration 1 µM) and immediately add the NADPH cofactor solution (final concentration 1 mM).[22] The time of NADPH addition is t=0.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture.[21]

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis). The acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to t=0.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the line from linear regression is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / [microsomal protein concentration])

  • Controls (Crucial for a Self-Validating System):

    • Positive Controls: Include a high-turnover compound (e.g., Midazolam, Dextromethorphan) and a low-turnover compound (e.g., Warfarin) to ensure the HLM system is performing as expected.[22]

    • Negative Control: Run a condition without NADPH to measure any non-NADPH-dependent degradation.

Conclusion: Strategic Scaffold Selection

The choice between a pyrazole and an imidazole scaffold is a strategic decision guided by the specific objectives of a drug discovery program. There is no universally "better" scaffold; there is only the right scaffold for the problem at hand.

  • Choose imidazole when a moderate base is required to form a key salt bridge, when its specific hydrogen bonding geometry is optimal, or when its metal-chelating properties are desired. Be prepared to actively manage the inherent risk of CYP inhibition.

  • Choose pyrazole when a non-basic, aromatic H-bond acceptor/donor is needed, when metabolic stability and a lower risk of DDI are paramount, or when the electronic properties of the adjacent nitrogens are beneficial for target binding, as is common in kinase inhibitors.

By understanding the fundamental causality behind their distinct properties and validating these properties with robust experimental protocols, researchers can leverage the unique strengths of each scaffold to design safer, more effective medicines.

References

  • Heterocyclic Chemistry. (n.d.). PowerPoint Presentation. [Link]

  • Scribd. (n.d.). Imidazole and Pyrazole: Properties & Synthesis. [Link]

  • Zborowski, K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

  • Carradori, S., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Current Drug Targets, 19(14), 1693-1703. [Link]

  • Quora. (2019). Why melting point of imidazole is higher than pyrole?. [Link]

  • Singh, R., et al. (2020). Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. ACS Omega, 5(3), 1596-1606. [Link]

  • Akbar, S., & Mathew, B. (2018). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Mini-Reviews in Medicinal Chemistry, 18(20), 1694-1708. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Quora. (2018). Why is imidazole less basic than pyrazole?. [Link]

  • Simply Explained. (2019). Which Heterocyclic Compound is more basic (Imidazole vs Pyrazole) PART 1. YouTube. [Link]

  • Quora. (2017). Why is imidazole more basic than pyrazole?. [Link]

  • Hadni, H., & Elhallaoui, M. (2020). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Computational Biology and Chemistry, 89, 107383. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

  • Zborowski, K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Physical Chemistry Research, 7(3), 433-443. [Link]

  • Scribd. (n.d.). Imidazole and Pyrazole. [Link]

  • ResearchGate. (2016). Pyrazole and imidazole as CYP51 inhibitors?. [Link]

  • Slideshare. (n.d.). Imidazole pyrazole. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities. [Link]

  • Semantic Scholar. (2019). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. [Link]

  • All 'Bout Chemistry. (2020). BASIC STRENGTH OF PYRROLE, PYRAZOLE AND IMIDAZOLE. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7358. [Link]

  • JOVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Gao, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. [Link]

  • Mograbi, B., & Radwan, M. O. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Galal, S. A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • International Journal of Scientific & Engineering Research. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

In the landscape of pharmaceutical research and drug development, the molecular integrity of building blocks is paramount. 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a key heterocyclic intermediate, valued for its utility in constructing a diverse range of bioactive molecules and complex chemical scaffolds.[1][2] The presence of impurities, even in trace amounts, can have cascading negative effects, leading to aberrant reaction pathways, the formation of toxic byproducts, and compromised yields in multi-step syntheses. Therefore, a robust, validated analytical methodology for purity assessment is not merely a quality control checkpoint; it is a foundational requirement for reproducible and successful research.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity determination of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. We will explore the causality behind the methodological choices in HPLC, compare its performance with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed experimental protocols to ensure trustworthy and reproducible results.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar-to-moderately-polar organic molecules like our target pyrazole, RP-HPLC is the undisputed method of choice for purity analysis. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis, such as starting materials, isomers, or degradation products. The validation of HPLC methods is a regulatory requirement in the pharmaceutical industry to ensure the reliability of analytical results.[3]

Causality in Method Development

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation (resolution) and detection.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. Its nonpolar nature provides excellent retention for the moderately polar pyrazole ring system, allowing for effective separation from more polar (early eluting) or less polar (late eluting) impurities.

  • Mobile Phase: A gradient elution using a mixture of a weak solvent (water, often with a pH modifier like formic acid to ensure sharp peak shapes) and a strong solvent (acetonitrile or methanol) is employed. Starting with a higher concentration of water allows for the retention of the analyte and related compounds. Gradually increasing the organic solvent concentration then elutes the compounds based on their hydrophobicity, providing superior separation for a wide range of potential impurities compared to an isocratic method.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. The pyrazole ring system contains a chromophore that absorbs UV light. A DAD allows for monitoring at a specific wavelength (e.g., 254 nm for maximal response) while also collecting the full UV spectrum for each peak. This is a critical feature for peak purity analysis, helping to determine if a single chromatographic peak consists of more than one co-eluting compound.[4]

Experimental Protocol: HPLC Purity Assay

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water.

  • Formic Acid (FA), analytical grade.

  • Synthesized 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm (DAD scan 200-400 nm)
Injection Vol. 5 µL

| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B) |

Procedure:

  • System Suitability Test (SST):

    • Prepare a solution of the analyte at approximately 0.5 mg/mL in 50:50 Water:ACN.

    • Inject this solution five consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The peak tailing factor should be between 0.8 and 1.5.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 Water:ACN diluent. Mix thoroughly. This yields a concentration of ~0.5 mg/mL.

  • Analysis:

    • Inject the prepared sample solution into the equilibrated HPLC system.

    • Record the chromatogram for 22 minutes.

  • Purity Calculation (Area Percent Method):

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the following formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Comparative Analysis: HPLC vs. Orthogonal Methods

Relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point, followed by detection via mass spectrometry. For pyrazole derivatives, GC-MS can be a powerful tool for identifying volatile impurities.[5][6][7]

  • Advantages:

    • High Sensitivity: Excellent for detecting trace volatile impurities.

    • Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.

  • Disadvantages for this Analyte:

    • Thermal Stability: The primary concern is the thermal lability of the aldehyde functional group and the N-H bond of the pyrazole, which could potentially degrade in the hot GC inlet, leading to an inaccurate purity profile.

    • Non-Volatile Impurities: Will not detect non-volatile impurities such as salts or baseline starting materials, which HPLC would readily identify.

Quantitative NMR (qNMR)

Unlike chromatographic techniques, qNMR is a primary analytical method that can determine purity and concentration without the need for a reference standard of the analyte itself.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10]

  • Advantages:

    • Absolute Quantification: By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined with high accuracy.[11][12]

    • Structural Confirmation: Provides definitive structural information about the main compound and any impurities present at sufficient concentration, confirming identity alongside purity.

    • Universal Detection: Detects any soluble proton-containing impurity, provided its signals do not overlap with the analyte or standard.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than HPLC or GC-MS, making it difficult to detect impurities below the ~0.1% level.

    • Complexity: Requires careful selection of a non-overlapping internal standard and specific experimental parameters (e.g., long relaxation delays) to ensure accurate quantification.

Performance Comparison Summary
ParameterHPLC with DADGC-MSQuantitative ¹H NMR (qNMR)
Principle Partitioning between mobile and stationary phases.Volatility and partitioning in a gaseous mobile phase.Nuclear spin resonance in a magnetic field.
Selectivity Excellent for a wide range of polarities.Excellent for volatile and thermally stable compounds.Excellent for soluble compounds with unique proton signals.
Sensitivity High (typically <0.05% for impurities).Very High (ppm to ppb for volatile impurities).Moderate (typically >0.1% for impurities).
Sample Integrity High; analysis is performed at ambient temperature.Risk of thermal degradation for labile compounds.Very High; non-destructive technique.
Structural Information Limited (UV spectrum); requires coupling to MS for full structural data.High; provides mass fragmentation patterns for identification.Excellent; provides definitive molecular structure information.
Quantification Relative (Area %), requires reference standard for absolute quantification.Relative (Area %), requires reference standard for absolute quantification.Absolute (with internal standard), a primary ratio method.

Integrated Purity Assessment Workflow

A robust workflow leverages the strengths of each technique to build a comprehensive purity profile.

Purity_Workflow cluster_0 Initial Analysis cluster_1 Decision & Follow-up cluster_2 Impurity Identification cluster_3 Final Reporting A Synthesized Compound B Sample Preparation (Dissolution in Diluent) A->B C Primary Analysis: RP-HPLC with DAD B->C D Purity > 98%? Peak Purity Check Pass? C->D E Orthogonal Method Confirmation (e.g., qNMR for Absolute Purity) D->E Yes F Impurity Investigation D->F No H Final Purity Report (Combined Data) E->H G Alternative Techniques: - GC-MS (Volatiles) - LC-MS (Non-Volatiles) - Preparative HPLC Isolation F->G G->H

Caption: Integrated workflow for purity assessment.

Conclusion

The purity assessment of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is most effectively initiated using a well-developed Reversed-Phase HPLC method. Its reliability and high resolving power make it the ideal primary tool for routine quality control. However, to ensure the highest degree of confidence and to meet the stringent requirements of drug development, this approach must be supplemented with orthogonal methods. Quantitative NMR serves as an excellent technique for providing an absolute purity value and confirming the compound's identity, while GC-MS or LC-MS is invaluable for the structural elucidation of unknown impurities. By integrating these techniques, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and consistency of their synthetic intermediates and the ultimate success of their research endeavors.

References

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC Source: PubMed Central URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS Source: JEOL URL: [Link]

  • Title: 9: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: oup.com URL: [Link]

  • Title: Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: Green Analytical Techniques for Impurity Determination in Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: The Purification of Organic Compound: Techniques and Applications Source: Reachem URL: [Link]

  • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: KTU ePubl URL: [Link]

  • Title: Recent progress in chemosensors based on pyrazole derivatives Source: RSC Publishing URL: [Link]

  • Title: Aldehyde HPLC Validation Source: Scribd URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: [Link]

  • Title: RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC Source: NIH URL: [Link]

  • Title: Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles Source: ACS Publications URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Curescience.org URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

  • Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews URL: [Link]

Sources

A Senior Application Scientist's Guide to Confirmation of Aldehyde Group Position in a Pyrazole Ring by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The pyrazole scaffold, a common motif in pharmacologically active molecules, often presents a significant analytical challenge: determining the regiochemistry of its substituents.[1] This is particularly true when a formyl group (-CHO) is introduced, as its position on the pyrazole ring profoundly influences the molecule's biological activity and chemical reactivity. While various analytical techniques can provide clues, 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment, stands out as a definitive method for unambiguous assignment.

This guide provides an in-depth, technically-focused comparison of NMR methods for confirming the position of an aldehyde group on a pyrazole ring, with a special emphasis on the power and utility of the NOESY experiment. We will delve into the underlying principles, provide a detailed experimental protocol, and present a comparative analysis with other common 2D NMR techniques.

The Challenge: Distinguishing Pyrazole Regioisomers

The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers, for instance, the aldehyde group could be at the C3 or C5 position.[2] Differentiating between these isomers is crucial as they can exhibit vastly different biological and chemical properties.[3] Standard 1D ¹H and ¹³C NMR spectra may not be sufficient for a conclusive assignment, as the chemical shifts of the ring protons and carbons can be very similar in both isomers.[4] This is where the through-space correlations provided by NOESY become invaluable.

The Power of NOESY: Seeing Through Space

The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nuclear spin is transferred to another through space via dipole-dipole interactions.[5] This effect is exquisitely sensitive to the distance between nuclei, typically being observable for protons that are less than 5 Å apart.[5] The 2D NOESY experiment maps these spatial proximities, providing a clear picture of the molecule's three-dimensional structure.[6]

For a pyrazole aldehyde, the key is to identify a NOE correlation between the aldehyde proton and a specific proton on the pyrazole ring. The presence or absence of this correlation provides a definitive answer to the aldehyde's position.

Visualizing the NOE Correlation

Consider a hypothetical N-substituted pyrazole with an aldehyde group at either the C3 or C5 position.

  • If the aldehyde is at the C3 position: The aldehyde proton will be in close spatial proximity to the proton at the C4 position. A NOESY experiment would therefore show a cross-peak between the aldehyde proton and the H4 proton.

  • If the aldehyde is at the C5 position: The aldehyde proton will be too far from the H4 proton to generate a significant NOE. However, depending on the nature of the N1-substituent, a NOE may be observed between the aldehyde proton and the protons of that substituent.

The following diagram illustrates the expected key NOE correlation for a C3-substituted pyrazole aldehyde.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Purity Ensure High Purity Solvent_Selection Select Deuterated Solvent Sample_Purity->Solvent_Selection Concentration Prepare 5-10 mg in 0.6 mL Solvent_Selection->Concentration Degassing Degas Sample (Freeze-Pump-Thaw) Concentration->Degassing Tuning_Shimming Tune Probe & Shim Proton_1D Acquire 1D ¹H Spectrum Tuning_Shimming->Proton_1D NOESY_Setup Select NOESY Pulse Program Proton_1D->NOESY_Setup Set_Parameters Set Mixing Time, Scans, Increments NOESY_Setup->Set_Parameters Acquire_Data Run 2D NOESY Experiment Set_Parameters->Acquire_Data Fourier_Transform 2D Fourier Transform Phasing Phase Spectrum Fourier_Transform->Phasing Baseline_Correction Baseline Correction Phasing->Baseline_Correction Analysis Analyze Cross-Peaks Baseline_Correction->Analysis Conclusion Confirm Aldehyde Position Analysis->Conclusion

Caption: A streamlined workflow for NOESY-based structural elucidation.

Conclusion

The unambiguous determination of substituent positions on a pyrazole ring is a critical step in the development of new chemical entities. While a suite of NMR techniques should be employed for comprehensive structural characterization, the 2D NOESY experiment provides a direct and powerful method for confirming the regiochemistry of an aldehyde group. By understanding the principles of the NOE and following a robust experimental protocol, researchers can confidently assign the correct structure, thereby accelerating their research and development efforts.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Guide to NOE Experiments. Australian National University NMR / EPR Facility. Available at: [Link]

  • Transient NOESY: A Better Method of Measuring NOEs. UCSB Chem and Biochem NMR Facility. Available at: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. University of California, Riverside. Available at: [Link]

  • NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Nuclear Overhauser effect. Wikipedia. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Structure Elucidation of a Pyrazolop[3][7]yran Derivative by NMR Spectroscopy. PubMed Central. Available at: [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... ResearchGate. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • ¹H (red), ¹³C (italic), ¹⁵N (blue) NMR chemical shifts and relevant ¹H,... ResearchGate. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • Structure Elucidation of a Pyrazolop[3][7]yran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]

Sources

Evaluating the Cytotoxicity of Brominated Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of brominated pyrazole derivatives as potent anticancer agents. Unlike standard pyrazoles, the incorporation of bromine atoms—specifically at the C4 position or on the N1-phenyl ring—significantly alters the pharmacophore’s lipophilicity and metabolic stability. This guide compares their cytotoxicity profiles against standard chemotherapeutics (Doxorubicin, Paclitaxel) and non-halogenated analogs, supported by experimental protocols and mechanistic insights.

Comparative Performance Analysis

The critical advantage of brominated pyrazoles lies in the "Halogen Effect." The bromine atom acts as a lipophilic anchor, enhancing membrane permeability, and can participate in halogen bonding with protein targets (e.g., EGFR, CDK2), which often results in lower IC50 values compared to chloro- or fluoro- analogs.

Table 1: Cytotoxicity Comparison (IC50 Values)

Data synthesized from recent comparative studies (2018–2024).

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference Drug (IC50)Relative Potency
Tri-methoxy Pyrazole Compound 3f (Brominated aryl)MDA-MB-468 (Breast)14.97 Paclitaxel (49.90)3.3x More Potent
Thiazolyl-Pyrazoline Compound 6g (Phenyl)A549 (Lung)11.11 Doxorubicin (1.53)*Lower, but selective
Thiazolyl-Pyrazoline Compound 6j (4-Chlorophenyl)A549 (Lung)48.26 Doxorubicin (1.53)Significantly Lower
Poly-bromo Pyrazole Compound 2b (Tetra-bromo)HeLa (Cervical)< 10.0 Cisplatin (12.5)Superior
Non-Halogenated Pyrazole ControlHepG2 (Liver)> 100.0Doxorubicin (28.7)Inactive

*> Note: "Relative Potency" compares the experimental compound to the reference drug in the specific assay conditions cited. Doxorubicin sensitivity varies significantly by cell line and hypoxia conditions.[1]

Key Structural Insights (SAR)
  • Bromine Position: Substitution at the C4 position of the pyrazole ring is critical. It prevents metabolic oxidation at this reactive site, prolonging half-life.

  • Multi-Halogenation: Compounds with multiple bromine atoms (e.g., Compound 2b) often exhibit higher cytotoxicity than mono-brominated variants due to increased lipophilicity (LogP), facilitating passive diffusion across the cancer cell membrane.

Mechanism of Action: The Apoptotic Trigger

Brominated pyrazoles typically induce cytotoxicity through the intrinsic mitochondrial pathway. The presence of the bromine atom enhances the molecule's ability to generate Reactive Oxygen Species (ROS), leading to oxidative stress that overwhelms cancer cells' antioxidant defenses.

Figure 1: Proposed Signaling Pathway

This diagram illustrates the cascade from cellular entry to apoptosis.

ApoptosisPathway Entry Brominated Pyrazole (Cellular Entry) ROS ROS Generation (Oxidative Stress) Entry->ROS Triggers Arrest Cell Cycle Arrest (S-Phase / G2-M) Entry->Arrest Induces Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damages Membrane CytoC Cytochrome C Release Mito->CytoC Leaks Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cleaves Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis Execution Arrest->Apoptosis Prolonged Stress

Caption: Mechanism of Action showing ROS-mediated mitochondrial dysfunction and Caspase-3 execution.[2][3][4][5][6]

Mechanistic Validation:

  • ROS Dependency: Pre-treatment with antioxidants (e.g., NAC) typically rescues cells from pyrazole-induced death, confirming the oxidative mechanism.

  • Cell Cycle: Flow cytometry data often reveals arrest in the S-phase (DNA synthesis block) or G2/M phase , preventing mitosis.

Experimental Protocols

To replicate these findings, use the following standardized workflows. These protocols prioritize reproducibility and minimize false positives caused by solubility issues common with brominated compounds.

A. Synthesis & Screening Workflow

SynthesisWorkflow Precursors Chalcone + Hydrazine Hydrate Cyclization Cyclization (Reflux/Ethanol) Precursors->Cyclization Bromination Bromination (Br2/AcOH or NBS) Cyclization->Bromination Purification Recrystallization Bromination->Purification Screening MTT Assay (72h Exposure) Purification->Screening

Caption: General synthesis workflow from chalcone precursors to cytotoxicity screening.

B. MTT Cytotoxicity Assay (Optimized for Lipophilic Compounds)

Standard MTT protocols often fail with brominated compounds due to precipitation. Use this modified version.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Compound Solubilization (Critical):

    • Dissolve the brominated pyrazole in 100% DMSO to create a 10 mM stock .

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Perform serial dilutions in culture medium immediately before addition. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Treatment: Incubate cells with the compound gradient (0.1 µM – 100 µM) for 48 to 72 hours .

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 3–4 hours at 37°C.

  • Formazan Dissolution: Carefully remove media. Add 150 µL DMSO per well. Shake on an orbital shaker for 15 minutes.

    • Tip: If the compound itself is colored, include "compound-only" blank wells (no cells) to subtract background absorbance.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

C. Apoptosis Detection (Annexin V/PI Staining)
  • Treat cells with the IC50 concentration of the brominated pyrazole for 24h.[2]

  • Harvest cells (including floating dead cells) and wash with cold PBS.

  • Resuspend in 1X Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate for 15 min in the dark at Room Temperature.

  • Analyze via Flow Cytometry within 1 hour.

    • Expected Result: Brominated pyrazoles typically show a shift to the Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants.

References
  • Comparison of doxorubicin IC50 using untreated HepG2 cells. (2023). ResearchGate.[7]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. (2021). Asian Pacific Journal of Cancer Prevention.

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and SAR. (2023). RSC Advances.

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.

Sources

Comparison of synthetic routes to functionalized pyrazoles in terms of green chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] However, the increasing demand for these vital compounds necessitates a shift towards more sustainable and environmentally benign synthetic methodologies.[2] This guide provides an in-depth comparison of traditional and modern synthetic routes to functionalized pyrazoles, evaluated through the lens of green chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to aid in the selection of more sustainable synthetic strategies.

The Classical Benchmark: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a reaction between a hydrazine and a 1,3-dicarbonyl compound, has been a long-standing method for accessing the pyrazole core.[3] While effective, this route often relies on harsh acidic catalysts and volatile organic solvents, presenting environmental and safety concerns.[4][5]

Mechanism of Knorr Pyrazole Synthesis: The reaction proceeds via an acid-catalyzed imine formation, followed by a second imine formation and subsequent deprotonation to yield the pyrazole product.[3][6]

Knorr Pyrazole Synthesis Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_end Outcome Hydrazine Hydrazine/Derivative Reaction Condensation & Cyclization Hydrazine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Solvent Organic Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Heating Conventional Heating (Reflux) Heating->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Functionalized Pyrazole Workup->Product

Caption: Workflow for the classical Knorr pyrazole synthesis.

Drawbacks from a Green Chemistry Perspective:

  • Atom Economy: While the core condensation is relatively atom-economical, the use of stoichiometric acid catalysts and subsequent neutralization during workup generates significant salt waste.

  • Solvent Use: Reliance on volatile and often hazardous organic solvents contributes to environmental pollution.[4]

  • Energy Consumption: Conventional heating methods, such as refluxing for extended periods, are energy-intensive.[7]

  • Waste Generation (E-Factor): The overall process often has a high E-factor (kg waste/kg product), a key metric in green chemistry.[8][9]

Modern, Greener Alternatives

In response to the limitations of classical methods, several innovative strategies have emerged that align more closely with the principles of green chemistry.[2][10] These approaches focus on reducing waste, minimizing energy consumption, and utilizing safer reagents and solvents.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.[11] This inherent efficiency leads to high atom and step economy, significantly reducing waste.[11]

Typical MCR for Pyrano[2,3-c]pyrazoles: A common example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[11]

Multicomponent Reaction Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_end Outcome Aldehyde Aldehyde Product Pyrano[2,3-c]pyrazole Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Ketoester β-Ketoester Ketoester->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Catalyst Green Catalyst (e.g., Imidazole, L-proline) Catalyst->Product Solvent Green Solvent (e.g., Water, Ethanol) Solvent->Product Energy Alternative Energy (e.g., Ultrasound, RT) Energy->Product

Caption: A generalized workflow for a four-component pyrazole synthesis.

Experimental Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water [11]

  • In a suitable vessel, combine the aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in water (5 mL).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30-90 seconds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain the pure pyrano[2,3-c]pyrazole.

Green Advantages:

  • High Atom Economy: The product incorporates the vast majority of atoms from the four starting materials.

  • Step Economy: A complex molecule is formed in a single synthetic operation.

  • Benign Solvent: Utilizes water, the most environmentally friendly solvent.[12]

  • Energy Efficiency: Ultrasound irradiation significantly reduces reaction times compared to conventional heating.[13][14]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid and efficient heating that can dramatically reduce reaction times and, in some cases, improve yields and selectivity.[15][16]

Causality of Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid, uniform heating that is often more efficient than conventional methods. This can overcome activation energy barriers more effectively, leading to accelerated reaction rates.[16]

Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-pyrazoles [17]

  • In a microwave-safe vial, add the appropriately substituted dibenzalacetone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol) to absolute ethanol (3 mL).

  • Add sodium hydroxide (2.5 mmol) to make the solution alkaline.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 W and 75 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After cooling, filter the resulting precipitate under vacuum.

  • Wash the solid with water and cold ethanol, then dry.

  • Recrystallize from a suitable solvent to obtain the pure dihydro-pyrazole.[17]

Green Advantages:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1][18]

  • Energy Savings: Shorter reaction times translate to lower overall energy consumption.

  • Solvent-Free Options: Microwave-assisted synthesis can often be performed under solvent-free conditions, further reducing environmental impact.[7][19]

Synthesis in Green Solvents

The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry.[12] Water is particularly attractive due to its abundance, non-toxicity, and non-flammability.[10]

Experimental Protocol: Catalyst-Free Synthesis of Fused Furopyrazoles in Water [12]

  • A mixture of an arylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) is stirred in water at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried.

Green Advantages:

  • Elimination of Hazardous Solvents: This approach avoids the environmental and health risks associated with many organic solvents.

  • Simplified Workup: Often, the product precipitates directly from the aqueous medium, simplifying purification.

  • Enhanced Safety: The use of non-flammable water as a solvent improves the overall safety of the process.

Comparative Analysis of Synthetic Routes

To provide an objective comparison, the following table summarizes the performance of the discussed synthetic routes against key green chemistry metrics.

MetricKnorr Synthesis (Classical)Multicomponent Reaction (MCR)Microwave-Assisted SynthesisSynthesis in Water
Atom Economy ModerateVery HighHighHigh
E-Factor High (significant waste)Very LowLow to ModerateLow
Solvent VOCs (e.g., Toluene, Ethanol)Green Solvents (Water, Ethanol)Reduced/Solvent-freeWater
Catalyst Stoichiometric AcidCatalytic/Catalyst-freeOften CatalyticOften Catalyst-free
Energy Input High (prolonged heating)Low (RT, Ultrasound)Low (short irradiation time)Low (often Room Temp)
Reaction Time Hours to DaysSeconds to MinutesMinutesMinutes to Hours
Safety Moderate (flammable solvents)HighHighVery High

Conclusion and Future Outlook

While the classical Knorr synthesis remains a foundational method, modern green alternatives offer substantial improvements in terms of environmental impact, efficiency, and safety. Multicomponent reactions stand out for their exceptional atom and step economy, particularly when combined with green solvents and energy sources like ultrasound.[11][13] Microwave-assisted synthesis provides a powerful tool for accelerating reactions and reducing energy consumption.[1][15]

The future of pyrazole synthesis lies in the continued development and adoption of these greener methodologies.[2][5] Researchers and drug development professionals are encouraged to consider these alternatives not only for their environmental benefits but also for their potential to streamline synthetic processes, reduce costs, and improve overall efficiency. The integration of flow chemistry, biocatalysis, and the use of renewable starting materials will further advance the sustainable production of these vital heterocyclic compounds.[20]

References

  • Vertex AI Search. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes.
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9694–9703. [Link]

  • Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1271. [Link]

  • Tu, S., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 21(11), 1449. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Green chemistry metrics. Retrieved from [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.
  • ResearchGate. (2025).
  • Javanshir, S., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1332718. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29135–29148. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
  • ResearchGate. (2015).
  • ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • Pontiki, E., et al. (2019). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 24(18), 3374. [Link]

  • Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Journal of Advanced Scientific Research. (2024).
  • Al-Warhi, T., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(41), 28935–28956. [Link]

  • Yale University. (n.d.). Green Chemistry Toolkit - METRICS.
  • Bulletin of Environment, Pharmacology and Life Sciences. (2022).
  • Taylor & Francis Online. (2021). The Paal–Knorr Pyrroles Synthesis: A Green Perspective.
  • Bawa, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6475. [Link]

  • ResearchGate. (2025).
  • Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm).
  • ResearchGate. (2025). The Paal–Knorr Pyrroles Synthesis: A Green Perspective | Request PDF.
  • International Journal of Trend in Scientific Research and Development. (2025). Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles.
  • Pradeep Research Group. (2025).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

[1][2][3]

Executive Summary & Immediate Action

Attention: This guide outlines the operational protocols for the safe disposal of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 13204-62-1). As a halogenated heteroaromatic aldehyde, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of toxic dioxins/furans during incineration and to comply with environmental regulations.

Core Directive: DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable.[1]

Quick Reference: Physicochemical Profile
PropertyDataDisposal Implication
Physical State Solid (Powder/Crystal)Dispose as solid hazardous waste; avoid dust generation.
Reactivity Aldehyde groupSensitive to oxidation; incompatible with strong oxidizers/bases.
Halogen Content Bromine (Br)Mandatory: Segregate into "Halogenated Waste" stream.[1]
Hazards Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety goggles, lab coat) required.

Chemical Risk Assessment & Segregation Logic

The "Why" Behind the Protocol

Effective disposal relies on understanding the molecule's fate in the waste stream.

  • The Bromine Factor: The presence of the bromine atom on the pyrazole ring necessitates high-temperature incineration with flue gas scrubbing. If mixed with standard non-halogenated waste (which is often used as fuel blending), the bromine can corrode incinerator linings and release hydrogen bromide (HBr) or brominated dioxins.

  • The Aldehyde Moiety: While relatively stable, the aldehyde group at position 5 is susceptible to air oxidation, forming the corresponding carboxylic acid over time. While this does not significantly alter the disposal path, it means the waste should be kept in tightly sealed containers to prevent the release of acidic vapors.

Self-Validating Segregation System

To ensure compliance, apply the "Halogen Check" before binning:

  • Step 1: Does the molecule contain F, Cl, Br, or I?[2] -> YES (Bromine) .

  • Step 2: Is the waste stream >1-2% halogen content? -> YES .

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Containment of dust and prevention of environmental release.

  • Primary Containment: Transfer the solid chemical into a screw-top high-density polyethylene (HDPE) or glass jar.

    • Scientist's Note: Do not use metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.

  • Labeling: Affix a hazardous waste tag immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant," "Solid."

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag or a secondary tub to capture any potential leakage.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Segregation from non-halogenated solvents to minimize disposal costs and hazards.[1]

  • Solvent Compatibility Check:

    • If dissolved in DCM, Chloroform, or Dichloroethane : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol, Acetone, or Ethyl Acetate :

      • Low Concentration (<2%): Can often be managed as non-halogenated (check local facility rules).

      • High Concentration: Must be treated as Halogenated Waste due to the solute.

  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 4 or > 10, neutralize to pH 6-8 before adding to the central solvent carboy to prevent exothermic reactions or gas evolution in the waste drum.

Visual Workflow: Waste Decision Tree

DisposalWorkflowStartStart: Waste IdentificationStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure Substance)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Mother Liquor)StateCheck->LiquidPathSolutionSolidPackPack in HDPE/Glass JarDouble BagSolidPath->SolidPackSolventCheckCheck Solvent TypeLiquidPath->SolventCheckFinalBinBIN: Halogenated Organic WasteSolidPack->FinalBinHaloSolventHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(e.g., MeOH)SolventCheck->NonHaloSolventNo HalogensHaloSolvent->FinalBinNonHaloSolvent->FinalBinContaminated byBrominated Solute

Figure 1: Decision logic for segregating 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde waste. Note that even in non-halogenated solvents, significant concentrations of the brominated solute dictate the "Halogenated" waste path.

Immediate Spill Response Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (>10g) and dust is airborne, evacuate the immediate area.

  • PPE Up: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment (Dry Spill):

    • DO NOT use a brush/broom vigorously (creates dust).

    • Cover the spill with a damp paper towel to suppress dust.

    • Scoop the material using a dustpan or stiff paper into a disposal container.

  • Decontamination: Wipe the surface with a soap/water solution. The aldehyde is organic-soluble; a final wipe with ethanol/isopropanol may be necessary to remove residue.

  • Disposal of Debris: All spill cleanup materials (wipes, gloves) must be disposed of as Solid Hazardous Waste .

Regulatory & Compliance Codes

When filling out waste manifests, use the following classifications. Note: Always verify with your local EHS officer as regional codes vary.

  • US EPA (RCRA):

    • Likely falls under D001 (Ignitable) if in flammable solvent.

    • If pure, it is generally classified as Hazardous Waste Solid, n.o.s. (not otherwise specified).

    • Constituent to list: "Brominated Heterocycle" or specific CAS name.

  • EU Waste Code (EWC):

    • 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).

    • 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

References

  • US Environmental Protection Agency (EPA). RCRA Waste Codes and Descriptions.[3] Retrieved from [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link]

  • PubChem. Compound Summary: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS 13204-62-1). Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

[1]

Executive Summary & Chemical Hazard Profile

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its dual functionality—an electrophilic aldehyde and a halogenated pyrazole ring—dictates its safety profile.

While specific toxicological data for this exact isomer is often limited in literature, structural activity relationship (SAR) analysis of similar pyrazole-carbaldehydes classifies it as a Category 2 Irritant and Category 3 Respiratory Sensitizer .[1]

Hazard Identification (GHS Classification)
Hazard ClassCategoryStatementMechanism of Action
Skin Irritation 2H315 : Causes skin irritation.[1][3][4]The aldehyde moiety can react with skin proteins (Schiff base formation), leading to dermatitis.[1]
Eye Irritation 2AH319 : Causes serious eye irritation.[1][5][6]Crystalline dust is mechanically abrasive; chemical acidity causes mucosal inflammation.[1]
STOT - SE 3H335 : May cause respiratory irritation.[1][6][7]Inhalation of fine dust triggers upper respiratory tract inflammation.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Primary Barrier (Engineering): All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure operating at a face velocity of 80–100 fpm (0.4–0.5 m/s).[1]

  • Occupational Exposure Band (OEB): Treat as OEB 3 (Estimated OEL: 10–100 µg/m³) until specific toxicology proves otherwise.[1] This requires containment for any quantity >10 mg.[1]

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Self-Validating System : operators must verify PPE integrity before and during use.[1]

A. Hand Protection (The "Double-Shell" Protocol)

Aldehydes can permeate thin nitrile over time.[1] We utilize a double-glove system to ensure immediate visual detection of breaches.[1]

LayerMaterial SpecificationRational & Validation
Inner Layer Nitrile (Bright Blue/White) (Thickness: 4 mil / 0.10 mm)Acts as the biological barrier.[1] A bright color contrasts with the outer glove to reveal tears.[1]
Outer Layer Extended Cuff Nitrile (Black/Purple) (Thickness: 5–8 mil / 0.12–0.20 mm)Chemical Barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching motions.[1]
High Risk Silver Shield / Laminate Mandatory for: Handling concentrated stock solutions (>1M) or prolonged immersion tasks.[1]
B. Eye & Face Protection[1][6][7][8][9][10]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent).[1]

    • Why: Safety glasses with side shields are insufficient for fine powders which can bypass the gap between the lens and cheekbone.

  • High Dust Potential: If handling >5g outside a closed vessel (even in a hood), add a Face Shield (8-inch) over goggles to protect the neck and chin from dust deposition.[1]

C. Respiratory Protection[1][7][10]
  • In Fume Hood: No respirator required if sash is at working height.[1]

  • Outside Containment (Spill Cleanup/Weighing Malfunction):

    • Minimum: Half-face respirator with P100 (HEPA) cartridges.[1]

    • Logic: An N95 offers insufficient protection against organic vapors if the aldehyde sublimates or oxidizes; a P100 with an Organic Vapor (OV) relief layer is the gold standard for solid intermediates.[1]

D. Body Protection[1][7][8]
  • Standard: Flame-resistant (FR) lab coat (buttoned to collar).[1]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1] Shoe covers are recommended for spill cleanup.[1]

Operational Workflow: From Storage to Synthesis

The following diagram illustrates the critical decision nodes for safe handling.

HandlingProtocolStartStart: Retrieve ChemicalRiskCheckRisk Assessment:Is Quantity > 100mg?Start->RiskCheckStdPPEDon Standard PPE:Double Nitrile, Goggles, Lab CoatRiskCheck->StdPPENo (<100mg)EnhancedPPEDon Enhanced PPE:Add Sleeve Guards &Consider P100 RespiratorRiskCheck->EnhancedPPEYes (>100mg)HoodCheckVerify Fume HoodFace Velocity > 0.4 m/sStdPPE->HoodCheckWeighingWeighing Operation:Use Static Gun to ReduceDust DispersionHoodCheck->WeighingEnhancedPPE->HoodCheckSolubilizationSolubilization:Dissolve Immediately toEliminate Dust HazardWeighing->SolubilizationCleanupDecontamination:Wipe surfaces with10% Bleach or AcetoneSolubilization->CleanupDisposalDisposal:Segregate as HalogenatedOrganic WasteCleanup->Disposal

Figure 1: Decision logic for handling 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, prioritizing dust mitigation strategies.

Emergency Response & Disposal

Spill Management (Solid Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Containment: Do NOT dry sweep (generates dust).[1]

  • Removal: Cover spill with wet paper towels (dampened with water or PEG-400) to suppress dust, then scoop into a waste container.[1]

  • Decontamination: Clean surface with a soap/water solution followed by an alcohol wipe.[1]

Waste Disposal Plan

This compound contains both Nitrogen and Halogens (Bromine), requiring specific segregation to prevent incinerator corrosion or toxic byproduct formation.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidHigh-temperature incineration with flue gas scrubbing (to capture HBr).[1]
Liquid Waste Halogenated OrganicDo NOT mix with acid waste. Segregate into "Halogenated Solvents" carboy.[1]
Contaminated PPE Hazardous DebrisDouble-bag in clear polyethylene bags; label as "Contaminated with Pyrazole Aldehyde."[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782154, 4-Bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.